molecular formula C7H4BrFN2 B1440162 3-Bromo-6-fluoroimidazo[1,2-a]pyridine CAS No. 1186405-11-7

3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1440162
CAS No.: 1186405-11-7
M. Wt: 215.02 g/mol
InChI Key: HGFXJQASNPSBAZ-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFXJQASNPSBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670596
Record name 3-Bromo-6-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-11-7
Record name 3-Bromo-6-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, coupled with the electronic properties imparted by the bromine and fluorine substituents, makes it an attractive starting material for the synthesis of novel bioactive molecules. The imidazo[1,2-a]pyridine core is a well-recognized privileged structure, present in a number of approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities.

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, intended to support researchers in leveraging this compound for their scientific endeavors.

Core Compound Identification and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1186405-11-7[1][2]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
IUPAC Name This compound[2]
Appearance White to light yellow solid
Melting Point 138–141°C
Purity (typical) ≥97% (HPLC)[1]
Storage Conditions 2–8°C, protected from light

Structural Identifiers:

  • SMILES: C1=CC2=NC=C(N2C=C1F)Br

  • InChI Key: HGFXJQASNPSBAZ-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established transformation in organic chemistry, typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a plausible and efficient synthetic route involves the reaction of 2-amino-5-fluoropyridine with a suitable two-carbon electrophile, followed by bromination.

Proposed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of related imidazo[1,2-a]pyridines.[3]

Step 1: Synthesis of 6-fluoroimidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-fluoroimidazo[1,2-a]pyridine.

Step 2: Bromination of 6-fluoroimidazo[1,2-a]pyridine

  • Reaction Setup: Dissolve the 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in a suitable solvent, such as chloroform or dichloromethane.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. The reaction is often performed in the dark to prevent radical side reactions.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a white to light yellow solid.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination A 2-Amino-5-fluoropyridine C Reflux in Ethanol A->C B Chloroacetaldehyde B->C D 6-Fluoroimidazo[1,2-a]pyridine C->D Condensation F Room Temperature in CH2Cl2 D->F Electrophilic Aromatic Substitution E N-Bromosuccinimide (NBS) E->F G This compound F->G

Caption: A plausible two-step synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings. The C-Br and C-F stretching vibrations will also be present, typically in the fingerprint region.

Applications in Research and Drug Discovery

The unique structural and electronic features of this compound make it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

  • Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the exploration of the chemical space around the imidazo[1,2-a]pyridine core.

  • Lead Optimization in Drug Discovery: The fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of drug candidates. Fluorine is known to block sites of metabolism and can modulate the pKa of nearby functional groups, which can be advantageous in optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Development of Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold has been identified as a key pharmacophore in a number of kinase inhibitors. The ability to functionalize this compound at the 3-position provides a straightforward route to synthesize libraries of compounds for screening against various kinase targets.

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_inhibitor Potential Point of Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a derivative of this compound.

Safety and Handling

As a bromo- and fluoro-substituted heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, the following precautions are recommended based on the known hazards of similar compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined structure and the presence of two key halogen atoms provide multiple avenues for derivatization and the creation of novel molecular entities. This guide has provided an in-depth overview of its properties, a plausible synthetic route, and its potential applications, with the aim of facilitating its use in the research community. As with any chemical reagent, it is imperative to handle this compound with the appropriate safety precautions.

References

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development.[1][2] This bicyclic aromatic system, which can be considered a bioisostere of purines and indoles, is the core component of numerous commercially available drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine.[1][2] Its rigid structure and ability to engage in various biological interactions have made it a focal point for the design of novel therapeutics targeting a wide range of conditions, from cancer to infectious diseases.[3][4]

The specific compound, this compound, is a particularly valuable synthetic intermediate. The strategic placement of two key functional groups underpins its utility:

  • The 6-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity.[5][6]

  • The 3-Bromo Group: The bromine atom at the C-3 position of the imidazole ring serves as a versatile synthetic handle. The C-3 position is electron-rich and readily undergoes electrophilic substitution.[1] The resulting bromo-derivative is an ideal substrate for various cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments and the construction of complex molecular libraries for drug screening.[7]

This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis and Core Strategies

The synthesis of this compound can be approached via two primary retrosynthetic strategies. The most prevalent and efficient method involves the late-stage bromination of a pre-formed imidazo[1,2-a]pyridine core. A secondary, alternative approach involves constructing the heterocyclic ring from a brominated precursor.

G cluster_A Pathway A: Late-Stage Bromination cluster_B Pathway B: Cyclization of Brominated Precursor product This compound reagents_A Electrophilic Bromination (e.g., NBS) product->reagents_A [1] reagents_B Cyclocondensation product->reagents_B [2] intermediate_A 6-Fluoroimidazo[1,2-a]pyridine reagents_A->intermediate_A intermediate_B1 2-Amino-5-fluoropyridine intermediate_B2 α-Bromocarbonyl Compound reagents_B->intermediate_B1 reagents_B->intermediate_B2

Caption: Retrosynthetic analysis of this compound.

Pathway A: Preferred Synthesis via Late-Stage Bromination

This pathway is the most widely adopted due to its high efficiency, selectivity, and the commercial availability of the starting materials. It is a two-step process beginning with the formation of the core heterocyclic ring, followed by selective bromination.

Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

The foundational step is the construction of the imidazo[1,2-a]pyridine ring system. This is typically achieved through the condensation of a 2-aminopyridine derivative with a molecule containing a two-carbon aldehyde or ketone equivalent, often an α-halocarbonyl compound.[2][8] The reaction of 2-amino-5-fluoropyridine with chloroacetaldehyde is a direct and effective method.

Mechanism: The reaction proceeds via an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_main Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine start_A 2-Amino-5-fluoropyridine intermediate Cyclization Intermediate start_A->intermediate Sₙ2 Attack & Cyclization start_B +   Chloroacetaldehyde product 6-Fluoroimidazo[1,2-a]pyridine intermediate->product Dehydration h2o - H2O

Caption: Workflow for the synthesis of the core heterocyclic intermediate.

Step 2: Electrophilic Bromination of 6-Fluoroimidazo[1,2-a]pyridine

With the core structure in hand, the final step is the regioselective introduction of a bromine atom at the C-3 position. The imidazo[1,2-a]pyridine system is inherently electron-rich, and the C-3 position is the most nucleophilic site, making it highly susceptible to electrophilic aromatic substitution.[1]

Choice of Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[9] It is a convenient and solid source of electrophilic bromine (Br⁺) that offers excellent yields under mild conditions, minimizing the formation of side products that can occur with harsher reagents like liquid bromine (Br₂).[10][11][12] The reaction mechanism involves the attack of the electron-rich C-3 position on the bromine atom of NBS, followed by deprotonation to restore aromaticity.

G start_node 6-Fluoroimidazo[1,2-a]pyridine intermediate_node Bromonium Ion Intermediate start_node->intermediate_node Electrophilic Attack at C-3 reagent_node N-Bromosuccinimide (NBS) reagent_node->intermediate_node product_node This compound intermediate_node->product_node Deprotonation side_product + Succinimide

Caption: Mechanism of electrophilic bromination at the C-3 position using NBS.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the preferred synthetic pathway (Pathway A). Yields are representative and can vary based on reaction scale and purification methods.

StepReactantsKey Reagents/SolventsTemperatureTimeTypical Yield
12-Amino-5-fluoropyridine, ChloroacetaldehydeNaHCO₃, Ethanol55-80 °C4-5 h75-85%
26-Fluoroimidazo[1,2-a]pyridineNBS, Acetonitrile/DMFRoom Temp.1-3 h85-95%

Detailed Experimental Protocols

These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-fluoropyridine (1.0 eq.).

  • Reagents: Add ethanol as the solvent, followed by sodium bicarbonate (NaHCO₃, 1.2 eq.).

  • Addition: While stirring, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 6-fluoroimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask protected from light, dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield this compound as a solid.[7]

References

An In-Depth Technical Guide to 3-Bromo-6-fluoroimidazo[1,2-a]pyridine: A Keystone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will dissect its molecular architecture, explore its synthesis and reactivity, and contextualize its application as a privileged scaffold in the pursuit of novel therapeutics. This document moves beyond a simple datasheet to explain the causal relationships behind its synthetic utility and biological relevance, grounding all claims in verifiable, authoritative sources.

Molecular Structure and Physicochemical Properties

At the heart of its utility lies the compound's distinct molecular structure: a fused imidazo[1,2-a]pyridine core, strategically halogenated with fluorine at the 6-position and bromine at the 3-position. This specific arrangement is not arbitrary; it is a deliberate design choice by chemists to impart desirable characteristics for drug development.

The fluorine atom at the C6 position is a bioisostere for a hydrogen atom but offers significant advantages. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve cell membrane permeability, thereby increasing oral bioavailability.

Conversely, the bromine atom at the C3 position serves as a versatile synthetic "handle." The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data serves as the baseline for its handling, characterization, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 1186405-11-7[1][2]
Molecular Formula C₇H₄BrFN₂[2]
Molecular Weight 215.02 g/mol [1]
Appearance White to light yellow solidN/A
Melting Point 138–141°CN/A
SMILES C1=CC2=NC=C(N2C=C1F)BrN/A
InChIKey HGFXJQASNPSBAZ-UHFFFAOYSA-N[1]
Structural Confirmation: The Role of Spectroscopy

The identity and purity of this compound are unequivocally confirmed through a suite of spectroscopic techniques. While individual spectra are proprietary to the synthesizing laboratory, the availability of reference spectra is a cornerstone of chemical commerce and research integrity. Authoritative databases confirm the existence of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, forming a self-validating system for researchers procuring or synthesizing it.[3]

Caption: 2D structure of this compound.

Synthesis and Reactivity

The construction of the imidazo[1,2-a]pyridine core is a well-trodden path in heterocyclic chemistry. The most common and industrially scalable method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin.

For the synthesis of this compound, the logical starting materials are 2-amino-5-fluoropyridine and a suitable 2-carbon electrophile, followed by a regioselective bromination at the electron-rich C3 position.

Plausible Synthetic Workflow

Synthesis_Workflow Start 2-Amino-5-fluoropyridine + Chloroacetaldehyde Step1 Step 1: Cyclization (Tschitschibabin Reaction) Solvent: EtOH, Base: NaHCO₃ Heat (Reflux) Start->Step1 Reactants Intermediate 6-Fluoroimidazo[1,2-a]pyridine Step1->Intermediate Forms Step2 Step 2: Bromination Reagent: NBS or Br₂ Solvent: CH₃CN or DMF Room Temperature Intermediate->Step2 Substrate Product This compound Step2->Product Yields Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L₂-Br oa->pd2 Ar-Br enters tm Transmetalation pd2->tm pd2_r Ar-Pd(II)L₂-R tm->pd2_r R' group transfers re Reductive Elimination pd2_r->re re->pd0 Product exits product Ar-R (Final Product) re->product arbr Ar-Br (Our Compound) arbr->oa boronic R-B(OR)₂ + Base boronic->tm

References

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core, a nitrogen-bridged heterocyclic system, is firmly established as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a cornerstone for the development of a multitude of therapeutic agents across diverse disease areas. This is evidenced by the successful translation of this scaffold into marketed drugs such as Zolpidem (insomnia), Saripidem (anxiolytic), and Olprinone (cardiotonic agent).[2][4] The scaffold's versatility stems from its rigid, planar structure which is amenable to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive exploration of the vast biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental methodologies underpinning their development. We will examine its role in oncology, infectious diseases, inflammation, and neurology, providing field-proven insights for professionals engaged in drug discovery.

The Chemical Foundation: Accessing the Imidazo[1,2-a]Pyridine Core

The biological exploration of this scaffold is intrinsically linked to the efficiency of its synthesis. While numerous methods exist, a few foundational and modern strategies are pivotal for drug discovery campaigns.

  • The Tschitschibabin Reaction: The classical and most fundamental approach involves the condensation of a 2-aminopyridine with an α-haloketone.[5] This reaction, first reported in 1925, remains a robust and widely used method, often facilitated by a base to proceed under milder conditions.[5]

  • Multi-Component Reactions (MCRs): To enhance efficiency and library generation, MCRs have become indispensable. A prominent example is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides a direct route to a diverse range of derivatives.[5]

  • Catalyst-Free and Green Approaches: Modern synthetic chemistry emphasizes sustainability. Groundbreaking methods now allow for the reaction of 2-aminopyridines with α-bromoketones at moderate temperatures without the need for a catalyst or solvent, streamlining the synthetic process.[5] Another innovative approach utilizes an iodine catalyst for three-component condensations at room temperature.[6]

These synthetic advancements ensure that a wide chemical space around the imidazo[1,2-a]pyridine core can be rapidly and efficiently explored, accelerating the discovery of new bioactive molecules.

Anticancer Activity: Targeting the Pillars of Malignancy

The imidazo[1,2-a]pyridine scaffold has yielded a rich pipeline of anticancer agents that interfere with critical pathways controlling cell growth, proliferation, and survival.[7][8][9]

Mechanism of Action: Kinase Inhibition

A primary anticancer strategy for this scaffold is the inhibition of protein kinases, enzymes that are frequently hyperactivated in tumors.[9]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation. Imidazo[1,2-a]pyridine derivatives have been engineered as potent pan-PI3K or isoform-selective inhibitors.[9][10] By binding to the ATP pocket of PI3K, these compounds block the downstream phosphorylation of Akt and mTOR, which in turn inhibits cell growth and induces apoptosis.[7] Certain derivatives exhibit potent inhibition of PI3Kα with IC₅₀ values in the nanomolar range.[7]

  • Receptor Tyrosine Kinases (c-Met, IGF-1R): The c-Met and Insulin-like Growth Factor-1 Receptor (IGF-1R) are key drivers in many cancers. Through strategies like bioisosteric replacement, potent inhibitors have been developed.[11] For instance, compound 22e was identified as a selective c-Met inhibitor with an IC₅₀ of 3.9 nM, effectively inhibiting c-Met phosphorylation and downstream signaling.[11] Similarly, other derivatives have shown potent inhibition of IGF-1R kinase.[12]

  • Mer/Axl Kinases: As targets in immuno-oncology, inhibiting Mer and Axl kinases can help restore the innate immune response in the tumor microenvironment. Structure-based design has led to highly selective dual Mer/Axl inhibitors based on the imidazo[1,2-a]pyridine core.[13]

Kinase_Inhibition_Pathway cluster_0 Imidazo[1,2-a]pyridine Inhibitors cluster_1 Cell Signaling Cascade cluster_2 Cellular Outcomes Inhibitor Imidazo[1,2-a]pyridine Derivative RTK RTK (c-Met, IGF-1R) Inhibitor->RTK PI3K PI3K Inhibitor->PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Anti_Inflammatory_Pathway cluster_nuc Gene Transcription LPS Inflammatory Stimulus (e.g., LPS) STAT3 STAT3 LPS->STAT3 activates Complex IκBα-NF-κB (Inactive) LPS->Complex activates degradation of IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to STAT3_act STAT3 (Active) STAT3->STAT3_act translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) MIA Imidazo[1,2-a]pyridine (MIA) MIA->STAT3 suppresses activation MIA->Complex suppresses IκBα degradation NFkB_nuc->Genes induces STAT3_act->Genes induces MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Adhere Overnight A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Read Absorbance (~570 nm) G->H I Calculate IC₅₀ Value H->I

References

The Imidazo[1,2-a]pyridine Core: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic nitrogen-containing heterocycle, is firmly established as a "privileged structure" in medicinal chemistry.[1][2][3][4] Its remarkable structural and electronic properties have enabled the development of a multitude of compounds with a wide spectrum of biological activities, leading to several marketed drugs and a robust pipeline of clinical candidates.[3][5][6] This technical guide provides an in-depth analysis of the imidazo[1,2-a]pyridine core for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, dissect key synthetic methodologies, and examine its application in diverse therapeutic areas, including neurotherapeutics, oncology, and infectious diseases. The narrative emphasizes the causality behind experimental choices, structure-activity relationships (SAR), and mechanisms of action, providing a comprehensive resource for leveraging this versatile scaffold in modern drug discovery.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Versatility

The imidazo[1,2-a]pyridine system consists of a pyridine ring fused to an imidazole ring at the 1 and 2 positions.[7] This unique arrangement creates a planar, aromatic structure with a bridgehead nitrogen atom, which is a crucial precursor in drug synthesis.[8] Its privileged status stems from its ability to interact with various biological targets through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions, facilitated by its distinct electronic distribution and the ease with which its core can be functionalized at multiple positions.

Several FDA-approved drugs incorporate this scaffold, demonstrating its clinical and commercial significance.[6][9]

Drug NameBrand Name(s)Primary IndicationMechanism of Action (Primary)
Zolpidem Ambien, EdluarInsomniaSelective GABA-A α1 subunit positive allosteric modulator[10][11]
Alpidem AnanxylAnxiety (Withdrawn)GABA-A receptor modulator; TSPO ligand[12][13][14]
Zolimidine -Peptic Ulcer (Historical)Gastroprotective[6]
Olprinone -Acute Heart FailurePhosphodiesterase 3 (PDE3) inhibitor

Beyond its biological activity, the scaffold possesses interesting physicochemical properties, such as fluorescence, making its derivatives useful as probes and in materials science.[15] The π-conjugated bicyclic structure gives rise to fluorescence emissions, often in the blue and violet regions, which can be tuned by the introduction of various substituents.[15]

Synthesis of the Imidazo[1,2-a]pyridine Core: Methodologies and Rationale

The construction of the imidazo[1,2-a]pyridine ring system is well-established, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. Key strategies include condensation reactions, multicomponent reactions, and oxidative couplings.[2][16]

Classical Synthesis: Condensation with α-Halocarbonyls

One of the most traditional and reliable methods involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as a bromoacetophenone. This reaction proceeds via an initial SN2 alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Reagent Preparation: To a solution of 2-aminopyridine (1.0 mmol) in a high-boiling solvent like DMF (5 mL), add a mild base such as potassium carbonate (K₂CO₃, 1.5 mmol).

  • Reaction Initiation: Add 2-bromoacetophenone (1.0 mmol) to the mixture. The base is crucial for neutralizing the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Stir the mixture at room temperature. The use of DMF as a solvent facilitates the reaction even without heating due to its high polarity and ability to dissolve the reagents.

  • Work-up and Purification: Upon reaction completion (monitored by TLC), pour the mixture into water to precipitate the product. The crude solid can be collected by filtration and purified by recrystallization or column chromatography to yield the desired 2-phenylimidazo[1,2-a]pyridine.

Multicomponent Reactions (MCRs) for Diversity

MCRs are highly efficient for building molecular complexity in a single step and are ideal for generating libraries of compounds.

The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. This powerful method allows for the introduction of diverse substituents at the 2 and 3 positions of the imidazo[1,2-a]pyridine core.

Experimental Protocol: General GBB Synthesis

  • Catalyst and Reagents: In a reaction vessel, combine the 2-aminopyridine (1.0 mmol), the desired aldehyde (1.1 mmol), and a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃).

  • Solvent and Addition: Add a suitable solvent such as methanol. Slowly add the isocyanide (1.0 mmol) to the mixture. The reaction is often exothermic.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion. The acid catalyst activates the aldehyde for nucleophilic attack by the aminopyridine.

  • Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the 3-amino-substituted imidazo[1,2-a]pyridine product.

A refined three-component coupling involves a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by a copper salt.[7] This method provides a direct and efficient route to a wide range of imidazo[1,2-a]pyridine compounds.

cluster_0 General Synthetic Workflow for Imidazo[1,2-a]pyridines 2-Aminopyridine 2-Aminopyridine Product Substituted Imidazo[1,2-a]pyridine 2-Aminopyridine->Product Reagent_A α-Haloketone (Condensation) Reagent_A->Product Reagent_B Aldehyde + Alkyne (Cu-Catalyzed MCR) Reagent_B->Product Reagent_C Aldehyde + Isocyanide (GBB Reaction) Reagent_C->Product

Caption: Key synthetic strategies for the Imidazo[1,2-a]pyridine core.

Therapeutic Applications and Mechanistic Insights

The versatility of the imidazo[1,2-a]pyridine scaffold is best illustrated by its broad range of pharmacological activities.

Anxiolytic and Hypnotic Agents: Modulating GABA-A Receptors

The most well-known application of this scaffold is in central nervous system (CNS) agents that modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.

  • Zolpidem (Ambien): This widely prescribed hypnotic agent exerts its effect by acting as a positive allosteric modulator of the GABA-A receptor.[10][17] Its mechanism is highly selective; it binds with high affinity to the benzodiazepine (BZ) site on receptors containing the α1 subunit.[11][18] This selectivity for α1-containing receptors, which are primarily located in brain regions associated with sleep, is thought to be responsible for its potent hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties.[11][18]

  • Alpidem (Ananxyl): Formerly marketed as an anxiolytic, Alpidem also interacts with the GABA-A receptor complex.[12][19] However, its pharmacological profile differs from classical benzodiazepines and Zolpidem.[20] In addition to its action on GABA-A receptors, Alpidem binds with high affinity to the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[13][14] This interaction may contribute to its anxiolytic effects through the promotion of neurosteroidogenesis.[14] Alpidem was withdrawn from the market due to rare but severe cases of hepatotoxicity, a critical reminder of the importance of thorough toxicological profiling in drug development.[12][13]

GABA-A Receptor Modulation Zolpidem Zolpidem GABA_A GABA-A Receptor (α1 subunit) Zolpidem->GABA_A Binds & Enhances GABA Effect Channel Chloride (Cl⁻) Channel Opens GABA_A->Channel Influx Cl⁻ Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Sedation Sedation / Hypnosis Hyperpolarization->Sedation

Caption: Mechanism of action for Zolpidem at the GABA-A receptor.

Anticancer Agents: A Multi-Targeted Approach

Imidazo[1,2-a]pyridines have emerged as a highly promising scaffold for the development of novel anticancer agents, targeting a variety of cellular pathways crucial for tumor growth and survival.[21][22][23]

  • Kinase Inhibition: Many derivatives function as potent inhibitors of key kinases. This includes targeting the PI3K/mTOR pathway , a central regulator of cell growth and proliferation, as well as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[21][22][23][24] Recently, derivatives have been developed as novel and potent inhibitors of Nek2, a kinase involved in centrosome separation, with significant in vivo antitumor activity.[25]

  • Tubulin Polymerization Inhibition: Some compounds disrupt the formation of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[21]

  • Covalent KRAS Inhibition: A significant recent breakthrough is the development of imidazo[1,2-a]pyridine derivatives that act as covalent inhibitors of the KRAS G12C mutant, a key driver in many intractable cancers.[1] Compound I-11 from this class showed potent and selective antiproliferative activity against KRAS G12C-mutated cancer cells.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity: SAR studies have revealed key insights. For instance, in a series of PI3K/mTOR inhibitors, the substitution pattern on the core structure was critical for potency and selectivity.[21] Similarly, for covalent KRAS inhibitors, the presence of a propargylamide moiety as a "covalent warhead" was essential for their mechanism of action.[1]

Anti-inflammatory Agents

Chronic inflammation is a key factor in many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties through multiple mechanisms.[26][27]

  • COX Inhibition: Carboxylic acid derivatives of the scaffold have been shown to inhibit cyclooxygenase (COX) enzymes, with some compounds showing preferential inhibition of COX-2 over COX-1, which may lead to a better gastric safety profile compared to non-selective NSAIDs.[28]

  • Modulation of Inflammatory Pathways: More recent studies have shown that these compounds can exert anti-inflammatory effects by modulating key signaling pathways. For example, they can suppress the STAT3/NF-κB signaling cascade , leading to a downstream reduction in pro-inflammatory mediators like iNOS and COX-2.[26][29]

Anti-inflammatory NF-κB Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Transcription IP Imidazo[1,2-a]pyridine Derivative IP->IKK Inhibits IP->NFkappaB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by Imidazo[1,2-a]pyridines.

Antimicrobial Agents

The scaffold is a promising platform for developing agents against infectious diseases, most notably tuberculosis.

  • Antimycobacterial Activity: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[6][7] Their mechanism of action involves the inhibition of QcrB , a subunit of the cytochrome bcc complex in the electron transport chain, which is essential for ATP synthesis and survival of Mtb.[6] One lead compound, Q203 (Telacebec), demonstrated a significant reduction in bacterial load in mouse models and has advanced in clinical development.[6]

  • General Antibacterial and Antifungal Activity: Various derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[9][30][31]

Physicochemical Properties, Metabolism, and Toxicity Profile

A comprehensive understanding of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the imidazo[1,2-a]pyridine scaffold is critical for successful drug design.

  • Physicochemical Properties: The core is relatively stable and can be modified to tune properties like solubility and lipophilicity. Its inherent fluorescence can be exploited for mechanistic studies but must also be considered in assay design to avoid interference.[15] The scaffold can also be used to prepare protic ionic liquids with high thermal stability.[32][33]

  • Metabolism: Metabolic pathways are dependent on the specific substitutions. For Alpidem, metabolism was found to be extensive, involving hydroxylation and dealkylation.[14] Understanding metabolic hotspots is key to designing more stable analogues.

  • Toxicity: While many derivatives show excellent safety profiles, the history of Alpidem's hepatotoxicity serves as a crucial cautionary tale.[13] Recent toxicological evaluations of some newer imidazo-based derivatives have shown potential for cytotoxicity and DNA fragmentation at high concentrations.[34] However, many promising leads, particularly in the anticancer and anti-TB space, have demonstrated good in vivo safety profiles with no apparent toxicity in animal models, suggesting that toxicity is not an inherent feature of the scaffold but is dependent on the specific derivative.[6][25]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has unequivocally proven its value as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to modulate a diverse array of biological targets have cemented its role in the development of therapeutics for the CNS, cancer, inflammation, and infectious diseases.

The future of this scaffold remains bright. Key areas of ongoing research include:

  • Enhancing Selectivity: Designing new derivatives with higher selectivity for their intended targets (e.g., specific kinase isoforms or GABA-A receptor subtypes) to minimize off-target effects and improve safety.

  • Exploring New Targets: Leveraging the scaffold to address novel and challenging biological targets, such as protein-protein interactions or epigenetic modulators.

  • Combating Drug Resistance: Continuing the development of potent agents against resistant pathogens, as exemplified by the success in the anti-TB field.

  • Optimizing ADMET Properties: Applying modern medicinal chemistry strategies to fine-tune the physicochemical and metabolic properties of new leads to create drug candidates with superior pharmacokinetic profiles.

By building on the extensive foundation of knowledge surrounding this remarkable core, the scientific community is well-positioned to continue unlocking the therapeutic potential of imidazo[1,2-a]pyridines for years to come.

References

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad therapeutic spectrum, including anticancer, anti-inflammatory, neuroprotective, and anti-infective properties.[3] This technical guide delves into the potential therapeutic targets of a specific halogenated derivative, 3-Bromo-6-fluoroimidazo[1,2-a]pyridine. The introduction of bromine and fluorine atoms can significantly modulate the compound's physicochemical properties and target interactions, often enhancing efficacy.[4] This document will synthesize current knowledge on the broader imidazo[1,2-a]pyridine class to illuminate the most promising therapeutic avenues for this specific molecule and provide a framework for its preclinical evaluation.

The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has been successfully incorporated into several marketed drugs, including zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective).[5][6] The scaffold's planarity, synthetic accessibility, and ability to engage in various non-covalent interactions with biological macromolecules contribute to its "privileged" status.[1][2] Halogenation, a common strategy in medicinal chemistry to enhance potency and modulate metabolic stability, makes this compound a compound of significant interest for novel drug discovery efforts.[4]

Potential Therapeutic Arenas and Key Molecular Targets

Based on extensive research into structurally related compounds, this compound is predicted to exhibit activity across several key therapeutic areas.

Oncology

The imidazo[1,2-a]pyridine scaffold is a prolific source of anticancer agents, with derivatives targeting multiple hallmarks of cancer.[7][8]

  • Protein Kinase Inhibition: Deregulation of protein kinases is a fundamental mechanism in cancer development and progression.[9][10] Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several kinase families.[10][11]

    • DYRK1A and CLK1: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) are implicated in neurodegenerative diseases and cancer.[9] Certain imidazo[1,2-a]pyridines have shown inhibitory activity against these kinases in the micromolar range.[9][10]

    • PI3K/Akt/mTOR Pathway: This signaling cascade is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[12] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[12]

    • KRAS G12C: The KRAS oncogene is a challenging target in cancer therapy. Recently, imidazo[1,2-a]pyridines have been explored as novel scaffolds for developing covalent inhibitors of the KRAS G12C mutant, showing promising preclinical activity.[13][14]

  • Aldehyde Dehydrogenase (ALDH) Inhibition: ALDH, particularly the 1A3 isoform, is overexpressed in glioblastoma stem cells and contributes to therapy resistance.[15] Novel imidazo[1,2-a]pyridine derivatives have been developed as potent ALDH1A3 inhibitors, demonstrating efficacy in patient-derived glioblastoma stem-like cells.[15]

Central Nervous System (CNS) Disorders

The ability of the imidazo[1,2-a]pyridine scaffold to cross the blood-brain barrier makes it an attractive starting point for CNS-acting drugs.[16]

  • GABA-A Receptor Modulation: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS and a well-established target for anxiolytics, sedatives, and anticonvulsants.[17][18] Imidazo[1,2-a]pyridines are known to bind to the benzodiazepine site of GABA-A receptors, acting as positive allosteric modulators.[17][19] This interaction can be fine-tuned to achieve functional selectivity for specific α-subunits, potentially leading to anxiolytic effects with reduced sedation.[18][20]

  • Anticholinesterase Activity: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[4] Imidazo[1,2-a]pyridine derivatives have been investigated as potential anticholinesterase agents.[4]

Inflammatory Diseases

Chronic inflammation is a key component of numerous diseases, including cancer and autoimmune disorders.[21]

  • Modulation of the STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are central regulators of inflammation.[21] A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.[21][22]

  • Cyclooxygenase (COX) Inhibition: Carboxylic acid derivatives of imidazo[1,2-a]pyridines have demonstrated anti-inflammatory activity through the inhibition of COX enzymes, with some compounds showing preferential inhibition of COX-2.[16]

Infectious Diseases

The imidazo[1,2-a]pyridine scaffold has also yielded promising candidates for treating infectious diseases.

  • Antituberculosis Activity: Imidazo[1,2-a]pyridine amides have emerged as potent inhibitors of Mycobacterium tuberculosis, targeting the cytochrome b subunit of the electron transport chain (QcrB).[5] This class of compounds has shown activity against multidrug-resistant and extensively drug-resistant tuberculosis strains.[2][5]

  • Antiviral Potential: Halogenated imidazo[1,2-a]pyridines have demonstrated in vitro inhibition of HIV replication, suggesting a potential for developing novel antiviral agents.[4]

Experimental Workflows for Target Validation

A systematic approach is crucial to validate the predicted therapeutic targets of this compound.

Initial Target Screening and Identification
  • Differential Proteomics: Employ techniques such as chemical proteomics or affinity chromatography coupled with mass spectrometry to identify cellular proteins that directly interact with the compound.

  • Phenotypic Screening: Utilize high-content screening in disease-relevant cellular models to identify phenotypic changes induced by the compound, which can then be linked to specific pathways and targets.

Biochemical and Cellular Assay Cascade

The following diagram illustrates a typical workflow for validating a potential target, such as a protein kinase.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation A Compound Synthesis (this compound) B In Vitro Kinase Assay (e.g., Kinase-Glo®, Z'-LYTE™) A->B C Determine IC50/Ki B->C D Cell-Based Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Confirm Cellular Activity E Phospho-protein Western Blot (Downstream Substrates) D->E Validate Pathway Modulation F Cell Viability/Apoptosis Assays (MTT, Annexin V) E->F Assess Phenotypic Effect G Cell Cycle Analysis (Flow Cytometry) E->G F->G H Xenograft/Orthotopic Animal Model G->H Advance to In Vivo Studies I Pharmacokinetic/Pharmacodynamic (PK/PD) Studies H->I J Tumor Growth Inhibition I->J PI3K_Akt_mTOR cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation STAT3_NFkB cluster_nucleus Nuclear Translocation & Transcription Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) STAT3_dimer->Inflammatory_Genes TNF_alpha_Receptor TNFα Receptor IKK IKK Complex TNF_alpha_Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB->Inflammatory_Genes Nucleus Nucleus

References

An In-Depth Technical Guide to the Spectral Data of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 3-Bromo-6-fluoroimidazo[1,2-a]pyridine. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the imidazo[1,2-a]pyridine scaffold in pharmacologically active compounds.[1] This guide will delve into the theoretical and practical aspects of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Detailed methodologies for data acquisition are provided, alongside expert interpretation of the spectral features. The causality behind experimental choices and the structural information derived from each technique are explained to provide a holistic understanding for researchers in the field.

Introduction: The Significance of this compound

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific substitution pattern of this compound, featuring a bromine atom at the 3-position and a fluorine atom at the 6-position, offers unique opportunities for further chemical modification and drug design. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse functionalities, while the fluorine atom can enhance metabolic stability and binding affinity.

Accurate and comprehensive spectral characterization is paramount for the unambiguous identification and quality control of this important synthetic intermediate. This guide provides a detailed examination of its NMR, IR, and MS data, offering insights into its electronic and structural properties.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The numbering of the heterocyclic ring system is crucial for the correct assignment of spectral signals.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "N1" [pos="0,1.5!"]; "C2" [pos="-1.2,0.75!"]; "C3" [pos="-1.2,-0.75!"]; "N4" [pos="0,-1.5!"]; "C5" [pos="1.2,-0.75!"]; "C6" [pos="2.4,0!"]; "C7" [pos="1.2,0.75!"]; "C8a" [pos="0,0!"]; "Br" [pos="-2.4,-1.5!", label="Br"]; "F" [pos="3.6,0!", label="F"]; "H2" [pos="-2.1,1.3!", label="H"]; "H5" [pos="1.5,-1.5!", label="H"]; "H7" [pos="1.5,1.5!", label="H"];

"N1" -- "C2" -- "C3" -- "N4" -- "C8a" -- "N1"; "C5" -- "C6" -- "C7" -- "C8a" -- "C5"; "C3" -- "Br"; "C6" -- "F"; "C2" -- "H2"; "C5" -- "H5"; "C7" -- "H7";

label="Structure of this compound"; fontsize=12; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the deuterium lock signal of the solvent.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Sample" [label="Sample Preparation\n(5-10 mg in 0.6 mL solvent)"]; "NMR_Tube" [label="Transfer to\nNMR Tube"]; "Spectrometer" [label="Insert into\nNMR Spectrometer"]; "H1_Acquisition" [label="¹H NMR Acquisition\n(Tune, Shim, Acquire)"]; "C13_Acquisition" [label="¹³C NMR Acquisition\n(Proton Decoupled)"]; "Data_Processing" [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; "Analysis" [label="Spectral Analysis\n& Interpretation"];

"Sample" -> "NMR_Tube" -> "Spectrometer"; "Spectrometer" -> "H1_Acquisition" -> "Data_Processing"; "Spectrometer" -> "C13_Acquisition" -> "Data_Processing"; "Data_Processing" -> "Analysis"; }

Caption: General workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data

While the experimental spectrum is not publicly available, a detailed prediction based on the analysis of structurally similar imidazo[1,2-a]pyridine derivatives is presented below.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
H-2~7.6 - 7.8s-Singlet due to the absence of adjacent protons. The electronic environment is influenced by the adjacent nitrogen and the bromine at C3.
H-5~7.8 - 8.0d~9.0 - 9.5Doublet due to coupling with H-7. The downfield shift is attributed to its position on the pyridine ring.
H-7~7.1 - 7.3ddJ(H7-H5) = ~9.0 - 9.5, J(H7-F6) = ~4.0 - 5.0Doublet of doublets due to coupling with H-5 and the fluorine at C-6.
H-8~8.1 - 8.3d~2.0 - 2.5Doublet due to coupling with the fluorine at C-6. This proton is typically the most deshielded in the pyridine ring.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below. The presence of the electronegative fluorine atom will result in through-bond C-F coupling, which can be observed in the ¹³C spectrum.

CarbonPredicted Chemical Shift (ppm)C-F Coupling (J) in HzRationale
C-2~125 - 128-Influenced by the adjacent nitrogen and bromine.
C-3~105 - 108-Shielded carbon due to the heavy atom effect of bromine.
C-5~115 - 118J(C5-F6) = ~4-5Shielded by the fluorine at C-6.
C-6~150 - 155¹J(C6-F) = ~240-250Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a large one-bond coupling constant.
C-7~110 - 113J(C7-F6) = ~20-25Shielded by the fluorine at C-6.
C-8a~140 - 143J(C8a-F6) = ~10-15Bridgehead carbon with a downfield shift.
C-8~120 - 123J(C8-F6) = ~4-5Influenced by the adjacent nitrogen and fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Objective: To obtain the IR spectrum of this compound.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the C-Br and C-F bonds.

Wavenumber (cm⁻¹)VibrationIntensityRationale
3100-3000Aromatic C-H stretchMedium-WeakCharacteristic of C-H bonds on an aromatic ring.
1640-1500C=C and C=N stretchingMedium-StrongMultiple bands are expected due to the vibrations of the fused aromatic ring system.
1300-1000C-N stretchingMedium-StrongAssociated with the imidazole and pyridine ring structures.
1250-1000C-F stretchingStrongA strong absorption band is expected due to the high polarity of the C-F bond.
700-500C-Br stretchingMedium-WeakThe C-Br stretching vibration typically appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Impact (EI).

  • Ionization:

    • Electron Impact (EI): The sample is bombarded with a high-energy electron beam, causing ionization and extensive fragmentation.

    • Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

graph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; "Sample_Intro" [label="Sample Introduction\n(Direct or in Solution)"]; "Ionization" [label="Ionization\n(EI or ESI)"]; "Mass_Analyzer" [label="Mass Analysis\n(m/z separation)"]; "Detector" [label="Detection"]; "Mass_Spectrum" [label="Mass Spectrum\nGeneration"];

"Sample_Intro" -> "Ionization" -> "Mass_Analyzer" -> "Detector" -> "Mass_Spectrum"; }

Caption: Simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

  • Molecular Ion (M⁺): The molecular weight of C₇H₄BrFN₂ is approximately 213.95 g/mol . The mass spectrum will show two peaks of nearly equal intensity for the molecular ion at m/z values corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.

  • Fragmentation Pattern: Under EI conditions, fragmentation is expected. Potential fragmentation pathways include the loss of Br, F, or HCN. The most stable fragments will produce the most intense peaks in the spectrum.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectral data provides a robust framework for the identification and characterization of this compound. The predicted data, based on established principles of spectroscopy and comparison with analogous structures, offers a reliable guide for researchers. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the use of this important heterocyclic building block in the synthesis of novel therapeutic agents.

References

A Technical Guide to the Solubility Profile of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published solubility data for this specific molecule, this document outlines a predictive framework based on its physicochemical properties and provides a detailed, field-proven experimental protocol for its empirical determination in common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the integration of this compound into research and development workflows.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] It dictates crucial parameters such as bioavailability, formulation possibilities, and the design of in vitro and in vivo assays. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[3][4] Understanding the solubility of novel derivatives like this compound is, therefore, a foundational step in its development.

This guide will first deconstruct the molecular structure of this compound to postulate its solubility behavior. Subsequently, a robust experimental workflow, the shake-flask method, will be detailed to provide a gold-standard approach for empirical solubility determination.[1][5][6]

Theoretical Solubility Assessment of this compound

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][7] A molecule's solubility in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To anticipate the solubility of this compound, we must first examine its key structural features:

  • Core Heterocycle (Imidazo[1,2-a]pyridine): This fused bicyclic system is aromatic and contains two nitrogen atoms. The pyridine nitrogen and the imidazole nitrogen contribute to the molecule's polarity and can act as hydrogen bond acceptors. The overall structure is relatively rigid and planar.

  • Bromine Substituent (at C3): The bromine atom is electronegative, contributing to the molecule's dipole moment. It also adds to the overall molecular weight and van der Waals forces.

  • Fluorine Substituent (at C6): Fluorine is the most electronegative element, and its presence significantly increases the polarity of the C-F bond. This can enhance interactions with polar solvents.

Predicted Solubility Profile:

Based on this analysis, this compound can be classified as a moderately polar compound.

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions. DMSO is a powerful organic solvent often used to create stock solutions for biological screening.[6]

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be good solvents due to their ability to interact with the polar regions of the molecule.

  • Moderate to Good Solubility Expected in:

    • Polar Protic Solvents (Alcohols): Methanol and ethanol should be reasonably effective solvents, capable of engaging in hydrogen bonding with the nitrogen atoms of the imidazopyridine core.

    • Other Polar Solvents: Acetonitrile and Tetrahydrofuran (THF) are also expected to be suitable solvents.

  • Low to Negligible Solubility Expected in:

    • Nonpolar Solvents: Such as hexanes and toluene, which lack the polarity to overcome the solute-solute interactions of the crystalline solid.

    • Aqueous Media: Due to the relatively large and hydrophobic aromatic core, solubility in water is expected to be low. The compound is not readily ionizable under typical physiological pH ranges, which would otherwise enhance aqueous solubility.[1]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][6] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution.

Rationale for the Shake-Flask Method

This method is considered the "gold standard" because it measures the true thermodynamic solubility, which is the point of saturation where the solid and dissolved forms of the compound are in equilibrium. This is distinct from kinetic solubility measurements, which assess precipitation from a supersaturated solution and can often overestimate true solubility.[6] For drug development, understanding the thermodynamic solubility is crucial for predicting long-term stability and behavior in formulations.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess 3-Bromo-6-fluoro- imidazo[1,2-a]pyridine prep2 Add to a known volume of the chosen solvent prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Centrifuge to pellet remaining solid sep1->sep2 sep3 Filter supernatant through a 0.22 µm syringe filter (PTFE) sep2->sep3 ana1 Prepare serial dilutions of the filtrate sep3->ana1 ana2 Analyze by HPLC or UV-Vis Spectroscopy ana1->ana2 ana3 Calculate concentration against a standard curve ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

    • Pipette a precise volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an incubator shaker or on a rotator set to a constant temperature (typically 25°C or 37°C for physiological relevance).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been achieved (i.e., the measured concentration does not change between later time points).

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully draw the supernatant using a syringe and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to prevent any particulate matter from interfering with the subsequent analysis.[5]

  • Quantification:

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Sample Preparation: Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the standard curve.

    • Analytical Method: Analyze the standard solutions and the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[5][6] HPLC is generally preferred for its higher specificity and ability to separate the analyte from any potential impurities.

    • Calculation: Plot the response of the standards versus their concentrations to generate a standard curve. Use the equation of the line from the linear regression of the standard curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of the compound in the saturated solution.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTypePredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
Dichloromethane (DCM)ChlorinatedHighTo be determined
MethanolPolar ProticModerate to GoodTo be determined
AcetonitrilePolar AproticModerate to GoodTo be determined
Tetrahydrofuran (THF)Polar AproticModerateTo be determined
WaterAqueousLowTo be determined
HexaneNonpolarLowTo be determined

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of this compound. The theoretical assessment suggests a preference for polar aprotic and chlorinated solvents, with limited solubility in aqueous and nonpolar media. The detailed shake-flask protocol offers a reliable method for obtaining precise, quantitative solubility data, which is indispensable for advancing the preclinical development of this compound. Future work should focus on determining the pH-solubility profile in aqueous buffers to better predict its behavior under physiological conditions.

References

Methodological & Application

Mastering the Synthesis of 3-Aryl-6-fluoroimidazo[1,2-a]pyridines: A Detailed Guide to the Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including anticancer, anti-inflammatory, and anxiolytic agents. The introduction of an aryl group at the C3-position and a fluorine atom at the C6-position of this scaffold can significantly modulate the molecule's pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the crucial carbon-carbon bond between the 3-bromo-6-fluoroimidazo[1,2-a]pyridine precursor and a diverse range of arylboronic acids or their derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effectively performing this transformation, focusing on the underlying principles, a detailed experimental protocol, and troubleshooting strategies.

Reaction Mechanism and Key Parameters: A Deeper Dive into the Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding these steps is paramount for rational optimization of the reaction conditions.

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the this compound to a palladium(0) complex. This is often the rate-determining step. The electron-withdrawing nature of the fluorine atom at the 6-position and the inherent electron-deficient character of the pyridine ring facilitate this step by making the C-Br bond more susceptible to cleavage. The choice of a bulky, electron-rich phosphine ligand on the palladium catalyst is crucial as it promotes the formation of the active monoligated palladium species and enhances the rate of oxidative addition.[2]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid derivative is transferred to the palladium(II) complex. This process requires the activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[3] The choice of base is critical and can influence reaction rates and yields.

  • Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium(II) complex couple to form the desired 3-aryl-6-fluoroimidazo[1,2-a]pyridine product and regenerate the palladium(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex lab1 Oxidative Addition ArBr This compound (Ar-Br) OxAdd Oxidative Addition PdII_Ar_Ar Ar-Pd(II)L₂(Ar') PdII_complex->PdII_Ar_Ar lab2 Transmetalation Boronic Arylboronic Acid (Ar'-B(OH)₂) Transmetalation Transmetalation Base Base (e.g., K₂CO₃) PdII_Ar_Ar->Pd0 Product 3-Aryl-6-fluoroimidazo[1,2-a]pyridine (Ar-Ar') PdII_Ar_Ar->Product lab3 Reductive Elimination RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol provides a reliable starting point for the coupling of this compound with a variety of arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (or boronic ester derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Experimental Procedure

G start Start: Oven-dried Schlenk Flask reagents Add Solids: 1. This compound (1.0 eq) 2. Arylboronic Acid (1.2 - 1.5 eq) 3. Base (e.g., K₂CO₃, 2.0 eq) start->reagents atmosphere Evacuate and backfill with Inert Gas (e.g., Argon) 3 times reagents->atmosphere solvents Add Degassed Solvents via Syringe: (e.g., 1,4-Dioxane/Water 4:1) atmosphere->solvents catalyst Add Palladium Catalyst under positive Argon pressure (e.g., Pd(PPh₃)₄, 3-5 mol%) solvents->catalyst reaction Heat reaction mixture with stirring (e.g., 90-100 °C, 4-12 h) catalyst->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Cool to RT, add water, and extract with Ethyl Acetate (3x) monitoring->workup Upon completion purification Combine organic layers, dry, concentrate, and purify by column chromatography workup->purification product Characterize pure product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Method:

  • Reaction Setup: To an oven-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 90-100 °C) for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and dilute with ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aryl-6-fluoroimidazo[1,2-a]pyridine.

Data Presentation: Recommended Reaction Conditions

The optimal conditions for Suzuki coupling can vary depending on the electronic and steric properties of the arylboronic acid. The following table provides a summary of recommended starting conditions for different classes of arylboronic acids.

Arylboronic Acid TypeCatalyst (mol%)Ligand (if applicable)Base (equiv)Solvent SystemTemperature (°C)Typical Yield Range (%)
Electron-rich (e.g., 4-methoxyphenyl)Pd(PPh₃)₄ (3-5%)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9080-95
Electron-neutral (e.g., phenyl)Pd(PPh₃)₄ (3-5%)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-10075-90
Electron-deficient (e.g., 4-cyanophenyl)PdCl₂(dppf) (3%)dppfCs₂CO₃ (2.0)Toluene/H₂O (10:1)100-11065-85
Sterically hindered (e.g., 2-methylphenyl)Pd₂(dba)₃ (2%) / SPhos (4%)SPhosK₃PO₄ (2.5)Toluene11060-80
Heteroaryl (e.g., 3-pyridyl)PdCl₂(dppf) (5%)dppfK₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)10050-75

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides practical solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent- Use a fresh batch of catalyst or a more active pre-catalyst.- Ensure thorough degassing of solvents and reaction vessel.- Increase the reaction temperature in increments of 10 °C.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, DMF).
Dehalogenation of Starting Material - Presence of water or protic impurities- Base is too strong or reaction time is too long- Use anhydrous solvents and reagents.- Consider a milder base (e.g., Na₂CO₃) or reduce the reaction time.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without a reducing agent- Ensure the reaction is set up under a strictly inert atmosphere.- If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).
Protodeborylation of Boronic Acid - Excess water in the reaction- High temperature and/or prolonged reaction time- Base-mediated decomposition- Use a boronic ester (e.g., pinacol ester) which is more stable.[4]- Minimize the amount of water in the solvent system.- Attempt the reaction at a lower temperature.
Difficulty in Product Purification - Formation of closely eluting byproducts- Residual palladium in the product- Optimize the reaction to minimize byproduct formation.- Try a different solvent system for column chromatography.- Consider a final purification step such as recrystallization or treatment with a palladium scavenger.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 3-aryl-6-fluoroimidazo[1,2-a]pyridines. By understanding the reaction mechanism and the role of each component, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products. The protocol and guidelines presented in this application note serve as a comprehensive resource to facilitate the successful application of this powerful synthetic methodology in the pursuit of novel chemical entities for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] This scaffold is a key component in a range of therapeutics, exhibiting diverse biological activities including antiviral, anti-inflammatory, and anticancer properties.[3] The functionalization of this nucleus is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a mild and efficient alternative to traditional synthetic methods.[4] These reactions, which proceed through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination, allow for the precise introduction of a wide array of substituents onto the imidazo[1,2-a]pyridine core.[5]

This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 3-bromo-6-fluoroimidazo[1,2-a]pyridine, a versatile building block for the synthesis of novel compounds. We will explore key reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing detailed protocols and insights into reaction optimization.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available 2-amino-5-fluoropyridine. The synthesis involves a cyclization reaction with an appropriate C2-synthon, followed by bromination. A common route involves the reaction of 2-amino-5-fluoropyridine with a suitable alpha-haloketone to form the imidazo[1,2-a]pyridine ring, which is then regioselectively brominated at the C3 position using a brominating agent like N-bromosuccinimide (NBS).[6]

Core Concepts in Palladium-Catalyzed Cross-Coupling

The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the interplay of several factors: the palladium precursor, the ligand, the base, and the solvent. The general catalytic cycle is depicted below:

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim R-R' RedElim->Pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[7] For electron-rich N-heterocycles like imidazo[1,2-a]pyridine, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often employed to prevent catalyst inhibition by the nitrogen lone pair. The base plays a critical role in the transmetalation step and in neutralizing the acid generated during the reaction.

Experimental Workflow: A General Protocol

The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Experimental Workflow start Start reagents Add solid reagents: This compound, coupling partner, base start->reagents catalyst Add palladium catalyst and ligand reagents->catalyst atmosphere Evacuate and backfill with inert gas (e.g., Argon) catalyst->atmosphere solvent Add degassed solvent via syringe atmosphere->solvent reaction Heat to desired temperature with stirring solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Cool to room temperature, quench, and perform aqueous work-up monitoring->workup purification Purify by column chromatography workup->purification end End purification->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various organoboron reagents.[8] This reaction is instrumental in synthesizing biaryl and heteroaryl structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-96
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[9]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask under the inert atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][10] This reaction is particularly valuable for introducing primary and secondary amine functionalities at the 3-position of the imidazo[1,2-a]pyridine core.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF651685-95
2AnilineBrettPhos-precatalyst (2)-LiHMDS (2.5)THF651680-90
3BenzylaminePd(OAc)₂ (2)BINAP (3)NaOtBu (2)Toluene1001282-92
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of related bromo-N-heterocycles.[5]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., RuPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., LiHMDS, 2.5 equiv).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at the specified temperature with stirring for the designated time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the reaction of this compound with terminal alkynes to form valuable alkynylated products, which are versatile intermediates for further transformations.[1][11]

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)THF601288-96
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (4)DMF80885-93
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃ (2)Acetonitrile701680-90
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from procedures for the Sonogashira coupling of other bromopyridine derivatives.[12]

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) cocatalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the specified temperature for the required duration.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography.

Troubleshooting and Key Considerations

  • Catalyst Deactivation: The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich ligands can mitigate this issue.

  • Homocoupling: Homocoupling of the coupling partner (e.g., boronic acid) can be a significant side reaction. This is often exacerbated by the presence of oxygen. Ensuring a rigorously inert atmosphere and using degassed solvents is crucial.

  • Hydrodehalogenation: Reductive dehalogenation of the starting material can occur, particularly in the presence of certain bases and protic solvents. Careful selection of the base and ensuring anhydrous conditions can minimize this side reaction.

  • Reagent Purity: The purity of all reagents, particularly the coupling partners and the solvent, is critical for reproducible and high-yielding reactions.

References

Application Notes and Protocols for C-H Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ascendancy of Imidazo[1,2-a]pyridines in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and rigid bicyclic framework allow for precise spatial orientation of substituents, making it an ideal template for designing potent and selective drugs. Marketed pharmaceuticals such as Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis) underscore the therapeutic success of this heterocyclic system.[3][4] The development of efficient and regioselective methods to functionalize the imidazo[1,2-a]pyridine core is therefore of paramount importance to drug development professionals. This guide provides an in-depth exploration of direct C-H functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials, thereby enhancing synthetic efficiency and atom economy.[3][5]

I. Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system exhibits distinct electronic characteristics that govern its reactivity in C-H functionalization reactions. The imidazole moiety is electron-rich, while the pyridine ring is relatively electron-deficient. This electronic dichotomy dictates the regioselectivity of various transformations. The C-3 position is the most electron-rich and nucleophilic carbon, making it the most common site for electrophilic and radical functionalization.[6][7] The C-5 position is the next most reactive site, followed by the other positions on the pyridine ring. The C-2 position can also be functionalized, often through different mechanistic pathways.

II. Regioselective C-H Functionalization Strategies

A. C-3 Functionalization: The Epicenter of Reactivity

The C-3 position of the imidazo[1,2-a]pyridine core is the most readily functionalized due to its high electron density. A vast array of methodologies has been developed to introduce diverse functional groups at this site.

The introduction of an aryl group at the C-3 position is a crucial transformation for generating compounds with significant biological activity.[3]

Mechanism Insight: C-3 arylation can proceed through various mechanisms, including photocatalytic pathways involving the generation of aryl radicals from diazonium salts or other precursors.[8][9] These radicals then attack the electron-rich C-3 position of the imidazo[1,2-a]pyridine.

Experimental Protocol: Visible-Light-Mediated C-3 Arylation with Aryl Diazonium Salts

This protocol is based on a visible-light-induced method that offers a transition-metal-free approach to C-3 arylation.[8]

  • Materials:

    • 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

    • Aryldiazonium tetrafluoroborate (1.5 equiv)

    • Chlorophyll (as photocatalyst, 5 mol%)

    • Dimethylformamide (DMF)

    • Blue LEDs (450 nm)

  • Procedure:

    • To a flame-dried Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (0.1 mmol), aryldiazonium tetrafluoroborate (0.15 mmol), and chlorophyll (0.005 mmol).

    • Evacuate and backfill the tube with nitrogen three times.

    • Add anhydrous DMF (2 mL) via syringe.

    • Stir the reaction mixture at room temperature under irradiation with blue LEDs.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-aryl-2-phenylimidazo[1,2-a]pyridine.

Data Presentation: Scope of C-3 Arylation

EntryAryl Diazonium SaltYield (%)
14-Methylbenzenediazonium tetrafluoroborate85
24-Methoxybenzenediazonium tetrafluoroborate82
34-Chlorobenzenediazonium tetrafluoroborate78
44-Nitrobenzenediazonium tetrafluoroborate75

The introduction of alkyl groups at the C-3 position is another critical modification in the synthesis of bioactive imidazo[1,2-a]pyridine derivatives.[10]

Mechanism Insight: C-3 alkylation can be achieved through aza-Friedel-Crafts reactions, where an in situ generated iminium ion acts as the electrophile that attacks the nucleophilic C-3 position.[11]

Experimental Protocol: Y(OTf)₃-Catalyzed Three-Component Aza-Friedel–Crafts Reaction

This protocol describes a Lewis acid-catalyzed three-component reaction for the synthesis of C-3 alkylated imidazo[1,2-a]pyridines.[11]

  • Materials:

    • Imidazo[1,2-a]pyridine (1.0 equiv)

    • Aldehyde (1.5 equiv)

    • Amine (2.0 equiv)

    • Yttrium triflate (Y(OTf)₃) (20 mol%)

    • Toluene

  • Procedure:

    • In a sealed tube, combine imidazo[1,2-a]pyridine (0.2 mmol), aldehyde (0.3 mmol), amine (0.4 mmol), and Y(OTf)₃ (0.04 mmol) in toluene (1.0 mL).[11]

    • Stir the mixture at 110 °C for 12 hours.[11]

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.[11]

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.[11]

    • Purify the residue by column chromatography to yield the C-3 alkylated product.[11]

Halogenated imidazo[1,2-a]pyridines are valuable intermediates for further functionalization through cross-coupling reactions.[12]

Mechanism Insight: Transition-metal-free halogenation can be achieved using sodium chlorite or bromite as the halogen source. The reaction likely proceeds through a radical mechanism.[13][14]

Experimental Protocol: Transition-Metal-Free C-3 Chlorination

This protocol outlines a regioselective C-3 chlorination using sodium chlorite.[13][15]

  • Materials:

    • Imidazo[1,2-a]pyridine (1.0 equiv)

    • Sodium chlorite (NaClO₂) (2.0 equiv)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (2.0 equiv)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of imidazo[1,2-a]pyridine (0.5 mmol) in DMF (2 mL), add NaClO₂ (1.0 mmol) and TsOH·H₂O (1.0 mmol).[13]

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain the 3-chloroimidazo[1,2-a]pyridine.

Data Presentation: Scope of C-3 Halogenation

EntrySubstrate (R group on Imidazo[1,2-a]pyridine)Halogenating AgentYield (%)
12-PhenylNaClO₂92
22-MethylNaClO₂85
32-PhenylNaBrO₂88
42-MethylNaBrO₂82
B. C-2 and C-5 Functionalization: Expanding the Chemical Space

While C-3 is the most reactive site, functionalization at other positions like C-2 and C-5 is also crucial for exploring the structure-activity relationship of imidazo[1,2-a]pyridine derivatives.

The presence of a 2-aryl substituent allows for ortho C-H functionalization on the aryl ring, directed by the N-1 atom of the imidazo[1,2-a]pyridine core.[16]

Mechanism Insight: This transformation is typically catalyzed by transition metals like palladium or rhodium. The N-1 atom acts as a directing group, coordinating to the metal center and facilitating the activation of the ortho C-H bond of the 2-aryl group.[16]

Ortho_CH_Functionalization cluster_0 Catalytic Cycle Substrate 2-Aryl-Imidazo[1,2-a]pyridine Intermediate1 Palladacycle Intermediate Substrate->Intermediate1 C-H Activation (N-1 Directed) Catalyst Pd(OAc)₂ Catalyst->Intermediate1 Product Ortho-Functionalized Product Intermediate1->Product Reductive Elimination Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Intermediate1 Oxidative Addition Regenerated_Catalyst Pd(0) Product->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Oxidation Oxidant Oxidant (e.g., Ag₂CO₃) Oxidant->Catalyst Synthesis_Workflow Start 2-Aminopyridine + 2-Bromoacetophenone Step1 Condensation/ Cyclization Start->Step1 Product 2-Phenylimidazo[1,2-a]pyridine Step1->Product

References

Synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives for antimicrobial screening.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives for Antimicrobial Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2][3][4] These fused bicyclic molecules exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and notably, antimicrobial properties.[1][2][3] The urgent global threat of antimicrobial resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in this regard, with studies demonstrating their efficacy against various Gram-positive and Gram-negative bacteria.[2][5]

This application note provides a comprehensive guide for the synthesis and antimicrobial evaluation of 3-aminoimidazo[1,2-a]pyridine derivatives. We will focus on a robust and highly efficient synthetic methodology, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, and detail a standardized protocol for assessing the antimicrobial potency of the synthesized compounds through the determination of the Minimum Inhibitory Concentration (MIC).

Part A: Synthesis via the Groebke-Blackburn-Bienaymé Reaction

The GBB reaction is a powerful one-pot, three-component condensation that provides a direct and atom-economical route to the 3-aminoimidazo[1,2-a]pyridine core.[6][7] This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically under acidic catalysis.[7][8] Its operational simplicity and the ability to introduce diversity at three positions make it an ideal strategy for generating libraries of compounds for biological screening.[6]

Mechanism Spotlight: Understanding the GBB Reaction

The GBB reaction proceeds through a well-established mechanism. The initial step involves the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a Schiff base (iminium ion intermediate).[9][10][11] The isocyanide then undergoes a [4+1] cycloaddition with this iminium ion.[9][11] Subsequent tautomerization and aromatization lead to the stable 3-aminoimidazo[1,2-a]pyridine product. The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or scandium(III) triflate, is crucial for activating the aldehyde and promoting the formation of the key iminium intermediate.[6][8][12]

GBB_Mechanism Figure 1: Simplified GBB Reaction Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aminopyridine 2-Aminopyridine Condensation Step 1: Condensation & Imine Formation Aminopyridine->Condensation Acid Catalyst (e.g., PTSA) Aldehyde Aldehyde (R1-CHO) Aldehyde->Condensation Acid Catalyst (e.g., PTSA) Isocyanide Isocyanide (R2-NC) Cycloaddition Step 2: [4+1] Cycloaddition Isocyanide->Cycloaddition Condensation->Cycloaddition Intermediate: Schiff Base Aromatization Step 3: Tautomerization & Aromatization Cycloaddition->Aromatization Product 3-Aminoimidazo[1,2-a]pyridine Derivative Aromatization->Product

Caption: Figure 1: Simplified GBB Reaction Workflow

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of N-(cyclohexyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a representative example.

Materials and Reagents:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • 4-Methoxybenzaldehyde (1.0 mmol, 136 mg, 121 µL)

  • Cyclohexyl isocyanide (1.0 mmol, 109 mg, 124 µL)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 mmol, 19 mg)

  • Methanol (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94 mg, 1.0 mmol), 4-methoxybenzaldehyde (136 mg, 1.0 mmol), and methanol (5 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol) to the solution. The catalyst is critical for the initial condensation step.[8][12]

  • Add cyclohexyl isocyanide (109 mg, 1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[10]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete (disappearance of starting materials), remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (20 mL) and a saturated sodium bicarbonate solution (20 mL) to neutralize the acidic catalyst.

  • Separate the organic layer, and wash it with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and atom connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]

  • FT-IR Spectroscopy: To identify key functional groups.[14]

  • HPLC: To determine the purity of the final compound.[11]

Part B: Antimicrobial Screening Protocol

The antimicrobial activity of the synthesized compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][16] The broth microdilution method is a standardized and widely used technique for MIC determination.[15][17]

MIC_Workflow Figure 2: Broth Microdilution MIC Assay Workflow A Prepare Stock Solutions of Test Compounds C Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL) B->D C->D F Incubate Plate (37°C for 16-24 hours) D->F E Include Controls: - Positive (Bacteria, no drug) - Negative (Broth only) E->F G Read Results: Visually inspect for turbidity F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Figure 2: Broth Microdilution MIC Assay Workflow

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials and Bacterial Strains:

  • Synthesized 3-aminoimidazo[1,2-a]pyridine derivatives

  • Reference antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds and the reference antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15][18]

  • Assay Plate Preparation (Broth Microdilution): a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the 2x concentrated test compound stock solution to the first column of wells, resulting in the highest test concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration.[19] Discard 100 µL from the last dilution column.

  • Inoculation and Controls: a. Add 5 µL of the final bacterial inoculum (~5 x 10⁵ CFU/mL) to each well containing the diluted compounds.[18] b. Include a positive control (wells with CAMHB and bacteria, but no compound) and a negative/sterility control (wells with CAMHB only) on each plate.

  • Incubation: Incubate the plate at 37°C for 16-24 hours in ambient air.[18]

  • Data Interpretation: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[15][18]

Data Presentation

Summarize the results in a clear, tabular format for easy comparison of the antimicrobial activity of the synthesized derivatives against different bacterial strains.

Table 1: Example MIC Values of Synthesized Derivatives

Compound IDR¹ Group (from Aldehyde)R² Group (from Isocyanide)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
SYN-001 4-methoxyphenylcyclohexyl1632
SYN-002 4-chlorophenylcyclohexyl816
SYN-003 2-nitrophenyltert-butyl48
SYN-004 3-pyridylcyclohexyl3264
Gentamicin (Reference)(Reference)12

Conclusion

This application note details a reliable and efficient workflow for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives using the Groebke-Blackburn-Bienaymé reaction and their subsequent evaluation as potential antimicrobial agents. The GBB reaction provides a versatile platform for generating chemical diversity, while the standardized broth microdilution assay allows for robust and reproducible assessment of antimicrobial potency. By following these protocols, researchers can effectively synthesize and screen novel imidazo[1,2-a]pyridine-based compounds, contributing to the critical search for new therapeutics to combat antimicrobial resistance. Further studies, including structure-activity relationship (SAR) analysis, cytotoxicity assays, and mechanism of action investigations, will be essential next steps in the development of promising lead compounds.[2]

References

Application of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key component in several marketed drugs, demonstrating its therapeutic versatility.[3] Within this class of compounds, strategic halogenation has emerged as a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. The introduction of bromine and fluorine atoms, as seen in 3-bromo-6-fluoroimidazo[1,2-a]pyridine , offers a unique combination of features: the bromine at the 3-position serves as a versatile synthetic handle for further molecular elaboration, while the fluorine at the 6-position can enhance metabolic stability and target binding affinity.[4]

This technical guide provides an in-depth exploration of the application of this compound in contemporary drug discovery. We will delve into its role as a pivotal building block for the synthesis of novel therapeutic agents, with a focus on its application in the development of kinase inhibitors for oncology and novel antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed, actionable protocols.

Part 1: The Synthetic Utility of this compound: A Gateway to Chemical Diversity

The strategic placement of the bromine atom at the C3 position of the imidazo[1,2-a]pyridine core renders this compound an exceptionally valuable intermediate for generating diverse compound libraries. This bromine atom is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents. This synthetic flexibility is paramount in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[5] The choice of a palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The inert atmosphere is necessary to prevent the degradation of the catalyst.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (0.05 mmol, 5 mol%) and, if necessary, a ligand.

  • Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-fluoroimidazo[1,2-a]pyridine.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst setup Reaction Setup: - Inert Atmosphere - Add Solvents reagents->setup reaction Heating & Stirring (80-110 °C) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench - Extract - Dry monitoring->workup Complete purification Purification: (Column Chromatography) workup->purification product 3-Aryl-6-fluoro- imidazo[1,2-a]pyridine purification->product

Experimental workflow for Suzuki-Miyaura coupling.

Part 2: Application in Kinase Inhibitor Discovery

The imidazo[1,2-a]pyridine scaffold is a prominent feature in many kinase inhibitors.[6] Its rigid, planar structure allows it to effectively interact with the ATP-binding pocket of various kinases. The this compound core can be elaborated to target specific kinases implicated in cancer, such as those in the PI3K/Akt/mTOR signaling pathway, as well as DYRK1A and CLK1.[7][8][9]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Simplified PI3K/Akt/mTOR signaling pathway.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to assess the inhibitory activity of a 3-substituted-6-fluoroimidazo[1,2-a]pyridine derivative against a target kinase (e.g., PI3Kα, DYRK1A).

Rationale: This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate. A reduction in radioactivity on the substrate in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, DYRK1A)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (specific to the kinase)

  • Test compound (dissolved in DMSO)

  • P81 phosphocellulose paper or similar capture membrane

  • Phosphoric acid wash solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer. The final DMSO concentration should be kept low (typically ≤1%).

  • In a microcentrifuge tube or 96-well plate, combine the recombinant kinase enzyme with the diluted test compound or a vehicle control (DMSO).

  • Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding the peptide substrate and radiolabeled ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the phosphoric acid solution to remove unincorporated radiolabeled ATP.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Compound ClassTarget KinaseReported IC₅₀ (nM)Reference
Imidazo[1,2-a]pyridine DerivativePI3Kα0.22[6]
Imidazo[1,2-a]pyridine DerivativemTOR23[6]
3,6-disubstituted-imidazo[1,2-a]pyridineCLK14[11]
Imidazo[1,2-b]pyridazineDYRK1APotent Cellular Inhibitor[12]
Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of newly synthesized imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13][14]

Materials:

  • Cancer cell line (e.g., HCT116, HT-29)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[15]

Part 3: Application in Antibacterial Drug Discovery

The emergence of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, poses a significant global health threat. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of novel anti-TB agents.[16] Some derivatives have been shown to target the cytochrome bcc complex (QcrB), a key component of the electron transport chain in Mtb, thereby disrupting cellular energy production.[17][18]

Protocol 4: Whole-Cell Screening Assay against Mycobacterium tuberculosis

This protocol outlines a high-throughput screening method to identify imidazo[1,2-a]pyridine derivatives with activity against Mtb.

Rationale: A whole-cell screening approach is advantageous as it identifies compounds that can penetrate the complex mycobacterial cell wall and are not susceptible to efflux pumps, in addition to having a bactericidal or bacteriostatic effect.[4]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC and Tween 80

  • 384-well microplates

  • Test compounds (dissolved in DMSO)

  • Resazurin solution

  • Microplate reader (fluorescence)

Procedure:

  • Grow a culture of M. tuberculosis to mid-log phase.

  • Adjust the bacterial cell density to a specific optical density (OD₅₉₀).

  • Dispense the bacterial culture into 384-well plates.

  • Add the test compounds at a single high concentration (e.g., 10-20 µM).

  • Incubate the plates at 37°C for a defined period (e.g., 5-7 days).

  • Add the resazurin solution to each well and incubate for an additional 24 hours.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm). Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

  • Compounds that inhibit fluorescence are considered "hits" and are selected for further dose-response studies to determine the Minimum Inhibitory Concentration (MIC).

Mtb_Screening_Workflow culture Prepare Mtb Culture plating Dispense Culture & Compounds into 384-well Plates culture->plating incubation Incubate (5-7 days) plating->incubation resazurin Add Resazurin incubation->resazurin readout Measure Fluorescence resazurin->readout hits Identify 'Hits' readout->hits mic Determine MIC hits->mic

References

Application Notes & Protocol: Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Light on Privileged Scaffolds

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed drugs such as Zolpidem, Alpidem, and Saripidem.[1][2] Its widespread use stems from its versatile biological activities, including analgesic, anti-tumor, and anxiolytic properties.[3][4][5] Consequently, the development of efficient and sustainable methods for the functionalization of this privileged scaffold is of paramount importance to the drug discovery and development pipeline.

Traditionally, the modification of imidazo[1,2-a]pyridines has relied on classical cross-coupling reactions, which often require harsh reaction conditions, pre-functionalized starting materials, and stoichiometric amounts of metallic reagents, leading to significant waste generation.[1][6] In recent years, visible light-induced photoredox catalysis has emerged as a powerful and environmentally benign alternative for direct C-H functionalization.[3][7][8] This approach utilizes photons from visible light as a clean and abundant energy source to drive chemical transformations under mild conditions, often at room temperature.[8][9]

This application note provides a detailed protocol for the visible light-induced C-H functionalization of imidazo[1,2-a]pyridines, focusing on a representative C-3 arylation reaction. We will delve into the underlying mechanism, provide a step-by-step experimental procedure, and offer insights into key reaction parameters and troubleshooting.

The Engine of the Reaction: Understanding the Photocatalytic Cycle

Visible light-induced C-H functionalization of imidazo[1,2-a]pyridines typically proceeds via a photoredox catalytic cycle. Organic dyes, such as Eosin Y, are commonly employed as photocatalysts due to their strong absorption in the visible spectrum, suitable redox potentials, and low cost.[10] The general mechanism can be broken down into the following key steps:

  • Photoexcitation: The photocatalyst (PC), in its ground state, absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is both a stronger oxidant and a stronger reductant than the ground state.

  • Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer event. In the case of C-H arylation with diazonium salts, the excited photocatalyst (PC*) reduces the aryldiazonium salt, generating an aryl radical and the oxidized photocatalyst (PC•+).[6]

  • Radical Addition: The highly reactive aryl radical then adds to the electron-rich C-3 position of the imidazo[1,2-a]pyridine, forming a radical cation intermediate.

  • Oxidation and Deprotonation: The radical cation intermediate is then oxidized by the photocatalyst radical cation (PC•+), regenerating the ground state photocatalyst and forming a cationic intermediate. Subsequent deprotonation yields the final C-3 arylated imidazo[1,2-a]pyridine product.

This catalytic cycle allows for the continuous generation of the reactive aryl radical species under mild conditions, driven solely by visible light.

Visualizing the Photocatalytic Cycle

G cluster_SET Single Electron Transfer cluster_addition Radical Addition & Oxidation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_oxidized Oxidized Photocatalyst (PC.+) PC_star->PC_oxidized SET Ar_radical Aryl Radical (Ar.) PC_oxidized->PC Regeneration ArN2 Aryldiazonium Salt (Ar-N₂⁺) ArN2->Ar_radical - N₂ Radical_adduct Radical Adduct Ar_radical->Radical_adduct + Imidazo[1,2-a]pyridine IP Imidazo[1,2-a]pyridine IP->Radical_adduct Product C-3 Arylated Product Radical_adduct->Product - H⁺

Caption: Photocatalytic cycle for C-H arylation of imidazo[1,2-a]pyridines.

Experimental Protocol: C-3 Arylation of 2-Phenylimidazo[1,2-a]pyridine

This protocol details a general procedure for the visible light-induced C-3 arylation of 2-phenylimidazo[1,2-a]pyridine with a benzenediazonium salt using Eosin Y as the photocatalyst.

Materials and Equipment
  • Reagents:

    • 2-Phenylimidazo[1,2-a]pyridine

    • 4-Methoxybenzenediazonium tetrafluoroborate

    • Eosin Y

    • Acetonitrile (MeCN), anhydrous

    • Inert gas (Nitrogen or Argon)

  • Equipment:

    • Schlenk tube or a vial with a magnetic stir bar

    • Blue LED lamp (e.g., 465 nm, 24 W)

    • Magnetic stirrer

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Visualizing the Experimental Workflow

G start Start reagents Combine Imidazo[1,2-a]pyridine, Diazonium Salt, and Eosin Y in a Schlenk Tube start->reagents solvent Add Anhydrous Acetonitrile reagents->solvent degas Degas with Inert Gas (3 cycles) solvent->degas irradiate Irradiate with Blue LED (Room Temperature, with stirring) degas->irradiate monitor Monitor Reaction by TLC irradiate->monitor monitor->irradiate Incomplete workup Aqueous Workup: - Quench with water - Extract with organic solvent - Dry over Na₂SO₄ monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for visible light-induced C-H functionalization.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry Schlenk tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), 4-methoxybenzenediazonium tetrafluoroborate (0.3 mmol, 1.5 equiv), and Eosin Y (0.004 mmol, 2 mol%).

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous acetonitrile (2.0 mL) via syringe.

  • Reaction Execution:

    • Place the Schlenk tube approximately 5-10 cm away from a blue LED lamp.

    • Stir the reaction mixture at room temperature and irradiate with the blue LED.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired C-3 arylated product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Key Reaction Parameters and Optimization

The efficiency and selectivity of visible light-induced C-H functionalization can be influenced by several factors. The following table summarizes key parameters for various C-H functionalization reactions of imidazo[1,2-a]pyridines.

FunctionalizationPhotocatalystLight SourceSolventAdditive/BaseTemp. (°C)Time (h)Yield (%)Reference
C-3 Arylation Chlorophyll8W White LEDMeCN-RT1270-90[11]
C-3 Thiocyanation Eosin Y24W Blue LEDMeCN-RT10-1275-92[1]
C-3 Trifluoromethylation fac-Ir(ppy)₃3W Blue LEDDMA-RT1260-85[1]
C-5 Alkylation Eosin Y24W Green LEDMeCN-RT2450-70[1]
C-3 Formylation Rose Bengal24W Green LEDMeCNAirRT1265-85[1]

RT = Room Temperature

Troubleshooting and Field-Proven Insights

  • Low Conversion:

    • Degassing: Ensure the reaction mixture is thoroughly degassed as oxygen can quench the excited state of the photocatalyst.

    • Solvent Purity: Use anhydrous solvents, as water can interfere with the reaction.

    • Light Source: Check the intensity and wavelength of the light source. The photocatalyst's absorption spectrum should overlap with the emission spectrum of the lamp.

  • Side Product Formation:

    • Reaction Time: Over-irradiation can sometimes lead to product degradation or the formation of side products. Monitor the reaction closely by TLC.

    • Stoichiometry: Optimize the stoichiometry of the reagents. An excess of the coupling partner is often used to ensure complete consumption of the starting imidazo[1,2-a]pyridine.

  • Catalyst Degradation:

    • Some organic photocatalysts can be prone to photobleaching over extended reaction times. If the reaction stalls, adding a small additional portion of the photocatalyst may be beneficial.

Conclusion: A Sustainable Path Forward

Visible light-induced C-H functionalization represents a significant advancement in the synthesis of complex molecules, offering a milder, more efficient, and sustainable alternative to traditional methods.[12] The protocols and insights provided in this application note are intended to empower researchers to harness the power of light to accelerate the discovery and development of novel imidazo[1,2-a]pyridine-based therapeutics. The operational simplicity and broad functional group tolerance of these reactions make them highly attractive for applications in high-throughput screening and library synthesis.[3]

References

Application Notes and Protocols for the Derivatization of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities. This nitrogen-bridged bicyclic system is a key structural component in numerous therapeutic agents, exhibiting properties that include anticancer, anti-inflammatory, antiviral, and antimicrobial effects. Its rigid structure provides a well-defined orientation for substituents, making it an ideal framework for the development of targeted therapies. The strategic derivatization of this core is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.

This guide focuses on the derivatization of a key intermediate, 3-bromo-6-fluoroimidazo[1,2-a]pyridine , a versatile building block for creating diverse chemical libraries. The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug discovery programs.

Herein, we provide detailed protocols and expert insights into the derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methodologies are fundamental for any research program focused on the exploration of the chemical space around the imidazo[1,2-a]pyridine nucleus to establish robust SAR.

Strategic Derivatization: A Workflow for SAR Library Synthesis

The systematic exploration of the chemical space around the 3-position of the imidazo[1,2-a]pyridine core is crucial for defining the structure-activity relationships that govern a compound's biological effect. The following workflow outlines a strategic approach to library synthesis using this compound as the starting material.

SAR_Workflow cluster_start Starting Material cluster_reactions Key Derivatization Reactions cluster_products Diverse Chemical Scaffolds cluster_sar SAR Studies & Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acids/Esters buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Primary/Secondary Amines sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira Terminal Alkynes aryl_deriv 3-Aryl/Heteroaryl Derivatives suzuki->aryl_deriv amino_deriv 3-Amino Derivatives buchwald->amino_deriv alkynyl_deriv 3-Alkynyl Derivatives sonogashira->alkynyl_deriv sar Structure-Activity Relationship (SAR) Analysis aryl_deriv->sar amino_deriv->sar alkynyl_deriv->sar bio_eval Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) sar->bio_eval

Caption: Strategic workflow for SAR library synthesis.

Core Derivatization Protocols

The following sections provide detailed, step-by-step protocols for the three key cross-coupling reactions. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanisms and to aid in troubleshooting.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is particularly valuable for synthesizing biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.

Expertise & Experience: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, especially with heteroaromatic substrates like this compound. The pyridine-like nitrogen in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center and inhibit catalysis. Therefore, the use of electron-rich and sterically hindered phosphine ligands is often necessary to promote the desired reactivity.[2] The base plays a crucial role in the activation of the boronic acid and the overall efficiency of the catalytic cycle.[1]

Protocol: Synthesis of 3-(Aryl/Heteroaryl)-6-fluoroimidazo[1,2-a]pyridine Derivatives

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. To a dry Schlenk flask, add: - this compound (1.0 equiv) - Aryl/Heteroaryl boronic acid/ester (1.2-1.5 equiv) - Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv) - Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%) - Ligand (if needed, e.g., SPhos, XPhos) (4-10 mol%) purge 2. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. setup->purge solvent 3. Add degassed solvent(s) (e.g., 1,4-Dioxane/H₂O, Toluene, DMF). purge->solvent heat 4. Heat the mixture to the desired temperature (typically 80-110 °C) with stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool the reaction to room temperature. monitor->cool quench 7. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. cool->quench dry 8. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. quench->dry purify 9. Purify the crude product by flash column chromatography on silica gel. dry->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, an appropriate ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 to 10:1), via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-substituted product.

Trustworthiness: Self-Validating System

  • Monitoring: The progress of the reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting material and the formation of the product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data Comparison for Suzuki-Miyaura Coupling Conditions:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)9012-1870-90[3]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-875-95[2]
XPhos Pd G2 / XPhosK₃PO₄THF801660-85[3]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[4] This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[5] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often essential for achieving high yields and broad substrate scope.[4] The base, typically a strong, non-nucleophilic alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.[6] The reaction is sensitive to air and moisture, so maintaining an inert atmosphere is critical.

Protocol: Synthesis of 3-(Amino)-6-fluoroimidazo[1,2-a]pyridine Derivatives

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. In a glovebox or under an inert atmosphere, add to a dry Schlenk flask: - this compound (1.0 equiv) - Amine (1.1-1.5 equiv) - Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4-2.0 equiv) - Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%) - Ligand (e.g., BINAP, XantPhos, RuPhos) (2-4 mol%) purge 2. Seal the flask. setup->purge solvent 3. Add anhydrous, degassed solvent (e.g., Toluene, Dioxane). purge->solvent heat 4. Heat the mixture to the desired temperature (typically 80-110 °C) with stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool the reaction to room temperature. monitor->cool quench 7. Quench with saturated aqueous NH₄Cl and dilute with an organic solvent (e.g., Ethyl Acetate). cool->quench dry 8. Separate layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. quench->dry purify 9. Purify the crude product by flash column chromatography on silica gel. dry->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk flask this compound (1.0 equiv), the desired primary or secondary amine (1.1–1.5 equiv), and the base (e.g., sodium tert-butoxide, 1.4–2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1–2 mol%) and the phosphine ligand (e.g., BINAP or XantPhos, 2–4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 80–110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extraction and Drying: Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: Self-Validating System

  • Inert Conditions: The use of Schlenk techniques or a glovebox is crucial for the success of this reaction, as the catalyst is sensitive to oxygen.

  • Purity of Reagents: The use of anhydrous and degassed solvents and pure reagents is essential to avoid catalyst deactivation.

Quantitative Data Comparison for Buchwald-Hartwig Amination Conditions:

Palladium Precursor / LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene804-1270-90[6]
Pd(OAc)₂ / XantPhosCs₂CO₃1,4-Dioxane10012-2465-85[7][8]
"XantPhos Pd G3"DBUMeCN/PhMe140160-80[7][8]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is highly efficient for the synthesis of arylalkynes, which are valuable intermediates and structural motifs in various fields, including medicinal chemistry.

Expertise & Experience: The Sonogashira coupling is generally tolerant of a wide range of functional groups and can often be performed under mild conditions.[10] The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and act as a solvent.[10]

Protocol: Synthesis of 3-(Alkynyl)-6-fluoroimidazo[1,2-a]pyridine Derivatives

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. To a dry Schlenk flask, add: - this compound (1.0 equiv) - Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%) - Copper(I) iodide (CuI) (2-10 mol%) purge 2. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. setup->purge solvent 3. Add degassed solvent (e.g., THF, DMF) and an amine base (e.g., Et₃N, DIPEA). purge->solvent alkyne 4. Add the terminal alkyne (1.1-1.5 equiv) via syringe. solvent->alkyne stir 5. Stir the mixture at room temperature to 60 °C. alkyne->stir monitor 6. Monitor reaction progress by TLC or LC-MS. stir->monitor filter 7. Filter the reaction mixture through a pad of Celite® and wash with an organic solvent. monitor->filter concentrate 8. Concentrate the filtrate under reduced pressure. filter->concentrate purify 9. Purify the crude product by flash column chromatography on silica gel. concentrate->purify

Caption: Experimental workflow for Sonogashira coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and copper(I) iodide (CuI, 4–10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) for three cycles.

  • Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40–60 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.

Trustworthiness: Self-Validating System

  • Degassing: Thoroughly degassing the solvents and amine base is important to prevent oxidation of the catalyst and homocoupling of the alkyne.

  • Copper(I) Source: The quality of the CuI is important; it should be colorless or off-white.

Quantitative Data Comparison for Sonogashira Coupling Conditions:

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHF25-502-1670-95[11]
PdCl₂(PPh₃)₂CuIDIPEADMF254-875-90[10]
Pd(PPh₃)₄CuINBu₃THF100 (flow)0.560-80[7][8]

Structure-Activity Relationship (SAR) Studies: Interpreting the Data

The derivatization of the 3-position of the 6-fluoroimidazo[1,2-a]pyridine scaffold allows for a systematic investigation of how different functionalities impact biological activity.

  • 3-Aryl/Heteroaryl Derivatives (from Suzuki Coupling): The introduction of various substituted aryl and heteroaryl groups allows for the exploration of steric and electronic effects on target binding. For example, in the development of kinase inhibitors, these groups can interact with specific pockets in the ATP-binding site. SAR studies often reveal that electron-donating or electron-withdrawing groups on the appended ring can significantly modulate potency.[12][13] The position of substituents on the aryl ring is also critical.

  • 3-Amino Derivatives (from Buchwald-Hartwig Amination): The installation of primary and secondary amines introduces a key hydrogen bond donor and/or acceptor, which can lead to new interactions with the biological target. The nature of the R groups on the amine can be varied to probe for additional hydrophobic or polar interactions. For instance, in some kinase inhibitors, a basic amine can form a salt bridge with an acidic residue like aspartate.[14]

  • 3-Alkynyl Derivatives (from Sonogashira Coupling): The linear geometry of the alkynyl linker can be used to project a substituent into a specific region of a binding pocket. The terminal end of the alkyne can be further functionalized to introduce a variety of groups, expanding the chemical diversity of the library.

A comprehensive SAR analysis, often aided by molecular modeling, can provide a clear picture for the rational design of more potent and selective drug candidates.[15][16]

Conclusion

The derivatization of this compound through palladium-catalyzed cross-coupling reactions is a powerful and efficient strategy for the synthesis of diverse chemical libraries for structure-activity relationship studies. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable access to a wide range of 3-substituted analogues. By carefully selecting the reaction conditions and systematically varying the coupling partners, researchers can effectively explore the chemical space around this privileged scaffold, leading to the discovery of novel and potent therapeutic agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

Protocol and Application Guide: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] First established in the 1990s by professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance offer a significant advantage over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited applicability.[1][4]

This guide provides a detailed protocol and in-depth technical discussion for the amination of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine, a heteroaromatic scaffold of significant interest in medicinal chemistry.[5] The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds.[6] The presence of a bromine atom at the 3-position provides a handle for C-N bond formation, while the fluorine at the 6-position can modulate the molecule's physicochemical properties. However, the electron-rich nature and potential for catalyst inhibition by heteroatoms make imidazo[1,2-a]pyridines challenging substrates, necessitating a carefully optimized catalytic system.[7][8]

Reaction Principle & Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[9][10] Understanding this mechanism is critical for rational troubleshooting and optimization. The generally accepted sequence involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

  • Oxidative Addition : The active Pd(0) catalyst, bearing phosphine ligands (L), reacts with the heteroaryl halide (Ar-X). This is often the rate-determining step and involves the insertion of the palladium center into the carbon-bromine bond, forming a Pd(II) intermediate.[11][12]

  • Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination : This final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

A potential side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate, leading to hydrodehalogenation of the starting material and formation of an imine.[13] The choice of a sterically hindered ligand helps to suppress this undesired pathway.[13][14]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex  Ar-X Oxidative Addition   Amido_Complex L₂Pd(II)(Ar)(NR₂) Amido Complex OA_Complex->Amido_Complex  R₂NH, Base - HX•Base   Product Ar-NR₂ Product Amido_Complex->Product Reductive Elimination Regen_Pd0 Regen_Pd0->Pd0 Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Rationale

The success of coupling a challenging substrate like this compound hinges on the judicious selection of four key components.

  • Palladium Precatalyst : While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are often preferred.[10] These are typically air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species in situ. For this protocol, we recommend a fourth-generation (G4) Buchwald precatalyst, such as XPhos Pd G4. These precatalysts offer high reactivity and reproducibility, often at lower catalyst loadings.[9]

  • Phosphine Ligand : This is arguably the most critical parameter. For electron-rich and sterically demanding heteroaryl halides, bulky and electron-rich biaryl monophosphine ligands are state-of-the-art.[8][15] Ligands like XPhos, RuPhos, or BrettPhos have demonstrated exceptional performance by promoting rapid oxidative addition and facile reductive elimination while inhibiting catalyst decomposition and side reactions.[7][14] We select XPhos for its proven efficacy in coupling a wide range of heteroaryl chlorides and bromides.[8]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the palladium center.[16] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[10] For substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[9]

  • Solvent : Anhydrous, polar aprotic solvents are typically used. Toluene and 1,4-dioxane are the most common choices as they effectively solubilize the reactants and catalyst complexes.[17][18] It is crucial to use a well-degassed solvent to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

Detailed Experimental Protocol

This protocol describes the amination of this compound with a generic secondary amine (e.g., morpholine) as a model coupling partner.

Reagents & Equipment

  • This compound

  • Secondary Amine (e.g., Morpholine)

  • XPhos Pd G4 Precatalyst

  • XPhos Ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere source (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Data Presentation: Reagent Stoichiometry

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound215.021.01.0215 mg
Secondary Amine (e.g., Morpholine)87.121.21.2105 mg (103 µL)
XPhos Pd G4864.570.020.02 (2 mol%)17.3 mg
XPhos476.620.020.02 (2 mol%)9.5 mg
Sodium tert-butoxide96.101.41.4135 mg
Anhydrous Toluene---5.0 mL (0.2 M)

Note: The addition of extra ligand is often beneficial to ensure catalyst stability and activity throughout the reaction.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup - Add solids (halide, base, catalyst, ligand) to an oven-dried vial. Inert 2. Inert Atmosphere - Seal vial, evacuate and backfill with Argon (3x). Setup->Inert Addition 3. Reagent Addition - Add anhydrous toluene. - Add amine via syringe. Inert->Addition Reaction 4. Heating & Stirring - Heat to 100 °C in a pre-heated heating block with vigorous stirring. Addition->Reaction Monitoring 5. Monitor Progress - Check by TLC or LC-MS after 4-12 h. Reaction->Monitoring Workup 6. Aqueous Workup - Cool to RT, quench with water. - Extract with EtOAc. Monitoring->Workup Purification 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate and purify by flash chromatography. Workup->Purification Analysis 8. Characterization - Analyze pure product by NMR, MS. Purification->Analysis

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

  • Reaction Setup : To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add this compound (215 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), XPhos ligand (9.5 mg, 0.02 mmol), and XPhos Pd G4 precatalyst (17.3 mg, 0.02 mmol).

  • Inert Atmosphere : Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[19]

  • Reagent Addition : Through the septum, add anhydrous, degassed toluene (5.0 mL). Add the secondary amine (1.2 mmol) via syringe.

  • Reaction : Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. The reaction is complete upon consumption of the starting halide.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure aminated product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[20][21]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed solvent.3. Low reaction temperature or time.1. Use a fresh catalyst from a reliable source; handle solids quickly in the air or use a glovebox.2. Ensure the solvent is anhydrous and thoroughly degassed (e.g., by sparging with argon for 30 min).3. Increase temperature to 110 °C or extend reaction time. Screen other ligands (e.g., RuPhos).
Hydrodehalogenation 1. β-Hydride elimination side reaction.2. Water present in the reaction mixture.1. Use a more sterically hindered ligand to disfavor this pathway.2. Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvent.
Formation of Byproducts 1. Reaction with the base (e.g., ester hydrolysis).2. Dimerization of the starting material.1. If the substrate has base-sensitive functional groups, switch to a weaker base like K₃PO₄ or Cs₂CO₃.[22]2. This can indicate overly reactive catalyst conditions. Try lowering the catalyst loading or temperature.
Inconsistent Results 1. Impurities in starting materials.2. Variations in catalyst/reagent quality.1. Purify starting materials before use.2. Use high-purity reagents from a consistent supplier. Precatalysts often give more reproducible results than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Inert Atmosphere : Palladium catalysts and phosphine ligands can be air-sensitive. Perform the reaction under an inert atmosphere of argon or nitrogen.

  • Reagents : Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a dry environment. Toluene is a flammable and volatile solvent; work in a well-ventilated fume hood.

  • Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.

References

Application Notes & Protocols: Leveraging 3-Bromo-6-fluoroimidazo[1,2-a]pyridine for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of 3-bromo-6-fluoroimidazo[1,2-a]pyridine as a versatile building block for the synthesis of potent anti-inflammatory agents. We will detail robust synthetic protocols, focusing on palladium-catalyzed cross-coupling reactions, and elucidate the key biological mechanisms through which these derivatives exert their anti-inflammatory effects, primarily via modulation of the NF-κB and STAT3 signaling pathways and inhibition of cyclooxygenase (COX) enzymes.[4][5][6] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design and synthesize next-generation anti-inflammatory therapeutics.

Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant attention from medicinal chemists.[1] Their rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This scaffold is present in numerous marketed drugs, validating its favorable pharmacokinetic and toxicological profile.[1]

The specific starting material, This compound , is strategically designed for synthetic utility and enhanced pharmacological properties:

  • The 3-Bromo Group: This position serves as a versatile synthetic handle. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl and heteroaryl moieties.[7][8] This modularity is critical for exploring structure-activity relationships (SAR) and optimizing potency.

  • The 6-Fluoro Group: Fluorine substitution is a cornerstone of modern drug design. The incorporation of a fluorine atom at the 6-position can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions with target proteins.

This guide focuses on leveraging these features to create novel inhibitors of key inflammatory mediators.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for forming carbon-carbon bonds.[7] It involves the reaction of an organoboron compound (boronic acid or ester) with an organohalide, such as our this compound, catalyzed by a palladium(0) complex. This reaction is favored in drug discovery due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Workflow for Suzuki-Miyaura Coupling

G A This compound F Assemble Reaction under Inert Atmosphere (N2 or Ar) A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst (e.g., XPhos Pd G2) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heat Reaction Mixture (e.g., 80-100 °C) F->G H Monitor Reaction (TLC or LC-MS) G->H I Aqueous Work-up (Extraction) H->I J Dry Organic Layer (e.g., Na2SO4) I->J K Purification (Column Chromatography) J->K L Final Product: 3-Aryl-6-fluoroimidazo[1,2-a]pyridine K->L G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) IkBa_NFkB IκBα-NF-κB (Inactive Complex) LPS->IkBa_NFkB promotes degradation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3->Nucleus translocates IL6 IL-6 IL6->STAT3 activates Inflammatory_Genes->IL6 Agent Imidazo[1,2-a]pyridine Derivative Agent->IkBa_NFkB inhibits degradation Agent->pSTAT3 inhibits phosphorylation

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine derivatives. This class of compounds has garnered significant interest due to the versatile biological activities exhibited by the core imidazo[1,2-a]pyridine scaffold, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The introduction of bromine and fluorine substituents can further modulate the physicochemical properties and biological activity of these molecules, making them attractive candidates for drug discovery programs.[1]

This guide is structured to provide not only step-by-step protocols for key assays but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible evaluation of novel derivatives. We will focus on the primary applications of these compounds: as potential anticancer and antimicrobial agents.

Part 1: Anticancer Activity Evaluation

The imidazo[1,2-a]pyridine nucleus is a prominent scaffold in the design of novel anticancer agents.[3][4][5][6] Derivatives have been shown to induce cytotoxicity in a range of cancer cell lines, including those from lung, breast, liver, and skin cancers.[3][4][6][7][8] The following protocols outline a tiered approach to assess the anticancer potential of this compound derivatives, starting with a primary cytotoxicity screen and moving towards mechanistic studies.

Primary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Causality Behind Experimental Choices: The MTT assay is an excellent first-line screening tool due to its high throughput, sensitivity, and cost-effectiveness. It provides a quantitative measure of a compound's cytostatic or cytotoxic effect, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different derivatives.[9]

  • Cell Culture:

    • Obtain human cancer cell lines from a reputable cell bank (e.g., ATCC).

    • Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

    • Maintain cultures in a humidified incubator at 37°C with 5% CO2.[9]

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

    • Incubate the plate for 48 hours.[6][9]

  • MTT Assay and Data Analysis:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.[9]

Data Presentation: Hypothetical IC50 Values

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Derivative 19.715.211.5
Derivative 244.635.852.1
Doxorubicin0.81.21.0
Mechanistic Insight: Apoptosis Induction

Compounds that exhibit significant cytotoxicity are further investigated to determine their mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect apoptosis.[9]

Causality Behind Experimental Choices: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[11] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

apoptosis_workflow start Seed and treat cells with This compound derivative (IC50 concentration) harvest Harvest cells (trypsinization) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark (15 min, RT) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the this compound derivative at its predetermined IC50 concentration for 24-48 hours.[9]

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold phosphate-buffered saline (PBS).[9]

    • Resuspend the cells in 1X Annexin V binding buffer.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples on a flow cytometer. Use unstained, Annexin V only, and PI only controls for compensation and to set the gates for analysis.[11]

Target Identification: In Vitro Kinase Inhibition Assay

Many imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors, targeting key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[6][12] A generic in vitro kinase assay can be used to screen for inhibitory activity against a panel of relevant kinases.

Causality Behind Experimental Choices: Dysregulation of kinase activity is a hallmark of many cancers.[13] Direct measurement of kinase activity in the presence of an inhibitor provides a clear indication of target engagement. Luminescence-based assays that quantify ATP consumption (or ADP production) are highly sensitive, suitable for high-throughput screening, and avoid the use of radioactive materials.[13][14]

kinase_workflow compound_prep Prepare serial dilutions of This compound derivative in DMSO pre_incubation Pre-incubate kinase with the derivative or DMSO control compound_prep->pre_incubation reaction_initiation Initiate kinase reaction by adding ATP and substrate pre_incubation->reaction_initiation incubation Incubate at 30°C for 60 min reaction_initiation->incubation adp_detection Add ADP-Glo™ Reagent to stop the reaction and deplete ATP incubation->adp_detection luminescence_gen Add Kinase Detection Reagent to generate a luminescent signal adp_detection->luminescence_gen readout Measure luminescence with a plate reader luminescence_gen->readout analysis Plot data and determine IC50 readout->analysis

Caption: General workflow for a luminescence-based in vitro kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound derivative in DMSO.[13]

    • Prepare a reaction mixture containing the kinase of interest, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[13]

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add the serially diluted compound or DMSO control.[13]

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[13]

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[13]

  • ADP Detection and Data Analysis:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Part 2: Antimicrobial Activity Evaluation

Imidazo[1,2-a]pyridine derivatives have also shown promise as antimicrobial agents, with activity against a range of bacterial strains.[15][16][17] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's antibacterial potency.[18]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The broth microdilution method is a standard and widely used technique for determining MIC values.[20][21]

Causality Behind Experimental Choices: The broth microdilution method is a quantitative assay that allows for the testing of multiple compounds against different bacterial strains simultaneously in a 96-well plate format.[20] It is more reproducible and quantitative than agar diffusion methods.[22] This method provides a standardized way to assess the potency of new antimicrobial agents.[18]

  • Bacterial Culture and Inoculum Preparation:

    • Grow the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.[21]

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[19]

  • Compound Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[20]

    • Add 100 µL of a 2x concentrated stock solution of the this compound derivative to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard 100 µL from the 10th column.[20]

    • Column 11 will serve as a positive control (bacteria with no compound), and column 12 as a negative control (broth only).[20]

  • Inoculation and Incubation:

    • Add 5 µL of the standardized bacterial inoculum to wells in columns 1 through 11.[20]

    • Incubate the plate at 37°C for 18-24 hours.[20]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

    • The results can be confirmed by measuring the optical density at 600 nm (OD600) with a plate reader.[21]

Data Presentation: Hypothetical MIC Values

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)
Derivative 115.62531.2562.5
Derivative 262.5125>250
Gentamicin122

References

Troubleshooting & Optimization

Technical Support Center: Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the basis of numerous marketed drugs like Zolpidem, Alpidem, and Miroprofen.[1][2][3] Its unique electronic properties, however, present a distinct set of challenges in achieving selective and efficient functionalization.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying problems and actionable solutions.

Problem 1: My C-H functionalization at the C3 position is giving low to no yield.

Possible Causes and Solutions:

  • Inadequate Activation of the C-H Bond: Direct C-H functionalization often requires the use of a catalyst or an oxidant to facilitate the reaction.[4] The electron-rich nature of the C3 position makes it susceptible to electrophilic attack, but the reaction may still require promotion.[4]

    • Troubleshooting Steps:

      • Catalyst Choice: If using a metal catalyst (e.g., Palladium, Copper, Rhodium), ensure it is active and used at the correct loading. Consider screening different ligands that can enhance catalytic activity. For photoredox catalysis, verify the photocatalyst's absorption spectrum is compatible with your light source.[1]

      • Oxidant Selection: Many C-H functionalization reactions require an oxidant to regenerate the catalyst or to facilitate the key bond-forming step. Common oxidants include silver salts, benzoquinones, or even molecular oxygen. The choice of oxidant can be critical; what works for one reaction may not for another.

      • Reaction Conditions: Temperature and solvent can significantly impact C-H activation. Some reactions require high temperatures to overcome the activation energy barrier.[4] The solvent should be anhydrous and deoxygenated, especially for metal-catalyzed reactions.

  • Decomposition of Starting Material or Product: Imidazo[1,2-a]pyridines can be sensitive to harsh reaction conditions. Strong acids, bases, or oxidants can lead to degradation.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time. This will help you determine if the starting material is being consumed and if the desired product is forming or if decomposition is the primary pathway.

      • Milder Conditions: Explore milder reaction conditions. For example, visible-light-induced functionalization often proceeds at room temperature, reducing the risk of thermal decomposition.[1][5]

      • Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups that can be removed after the functionalization step.

  • Incorrect Reaction Atmosphere: Many catalytic systems are sensitive to air and moisture.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

      • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

Experimental Protocol: A General Procedure for Visible-Light-Induced C3-Arylation

This protocol provides a starting point for troubleshooting C3-functionalization.

  • To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine substrate (1.0 equiv.), the aryldiazonium salt (1.5 equiv.), and the photocatalyst (e.g., Eosin Y, 2 mol%).

  • Seal the vial with a septum and purge with nitrogen for 10-15 minutes.

  • Add anhydrous solvent (e.g., DMF or MeCN) via syringe.

  • Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup. Purify the product by column chromatography.

Problem 2: I am struggling with poor regioselectivity, obtaining a mixture of C3 and C5 functionalized products.

Understanding the Root Cause:

The C3 position is the most nucleophilic and sterically accessible site, making it the kinetically favored position for many functionalization reactions.[4][6] However, under certain conditions, particularly with smaller or highly reactive electrophiles, or at higher temperatures, functionalization at other positions like C5 can occur.[1][7]

Strategies to Enhance C3-Selectivity:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled C3-functionalization over the thermodynamically controlled functionalization at other positions.

  • Choice of Reagents: Bulky reagents are more likely to react at the less hindered C3 position.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).

Strategies to Enhance C5-Selectivity:

Achieving C5-selectivity is a significant challenge but can be accomplished through specific strategies.[1]

  • Directing Groups: Installing a directing group at a position that sterically blocks C3 and electronically favors C5 can be an effective strategy. For instance, a bulky group at the C2 position can hinder attack at C3.

  • Transition-Metal Catalysis: Certain transition-metal catalysts, in conjunction with specific ligands, can direct functionalization to the C5 position.[7] This often involves a C-H activation mechanism where the catalyst coordinates to the nitrogen of the pyridine ring.

Workflow for Optimizing Regioselectivity

G start Poor Regioselectivity (Mixture of C3 and C5 isomers) c3_goal Goal: C3-Functionalization start->c3_goal If C3 is desired c5_goal Goal: C5-Functionalization start->c5_goal If C5 is desired temp Lower Reaction Temperature c3_goal->temp Troubleshoot directing_group Install a Directing Group c5_goal->directing_group Strategy 1 metal_catalysis Employ Specific Transition-Metal Catalysis c5_goal->metal_catalysis Strategy 2 reagents Use Sterically Bulky Reagents temp->reagents Next Step solvent Screen Different Solvents reagents->solvent Next Step

Caption: Decision workflow for optimizing regioselectivity.

Problem 3: My palladium-catalyzed cross-coupling reaction for C-H arylation is not working.

Common Pitfalls and Solutions:

Palladium-catalyzed C-H activation/cross-coupling is a powerful tool for the functionalization of imidazo[1,2-a]pyridines.[8][9][10] However, these reactions are often sensitive and prone to failure if not set up correctly.

  • Catalyst Deactivation: The Pd(0) active species can be oxidized to inactive Pd(II) or form aggregates.

    • Troubleshooting Steps:

      • Ligand Choice: Use electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to stabilize the Pd(0) center and promote reductive elimination.[9]

      • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture.

      • Additives: Sometimes, the addition of a reducing agent can help regenerate the active catalyst.

  • Incorrect Base: The choice of base is crucial. It not only acts as a stoichiometric reactant but can also influence the catalyst's activity.

    • Troubleshooting Steps:

      • Base Screening: Screen a variety of bases, including inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, DBU). The optimal base is highly substrate and reaction dependent.

      • Base Strength: The pKa of the base should be carefully considered. A base that is too strong can lead to side reactions, while a base that is too weak may not be effective.

  • Poor Substrate Purity: Impurities in the starting materials or solvents can poison the catalyst.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure your imidazo[1,2-a]pyridine and coupling partner are pure.

      • High-Purity Solvents: Use high-purity, anhydrous solvents.

Data Summary: Impact of Reaction Parameters on Pd-Catalyzed C-H Arylation
ParameterCondition A (Low Yield)Condition B (High Yield)Rationale for Improvement
Catalyst Pd(OAc)₂Pd(OAc)₂ with SPhosThe bulky SPhos ligand stabilizes the catalyst and promotes the desired coupling.
Base Et₃NK₂CO₃An inorganic base is often more effective in these types of C-H functionalizations.
Solvent THFTolueneToluene's higher boiling point can facilitate the reaction, and it is often a better solvent for these couplings.
Temperature 80 °C110 °CHigher temperatures are often required to overcome the activation energy for C-H bond cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic reactivity pattern of the imidazo[1,2-a]pyridine ring system?

The imidazo[1,2-a]pyridine ring is an electron-rich heterocycle. The C3 position is the most electron-rich and sterically unhindered, making it the most common site for electrophilic substitution and many C-H functionalization reactions.[4][11] The reactivity order generally follows C3 > C5 > C7 > C2 > C8 > C6. However, this can be altered by the presence of substituents and the specific reaction conditions employed.[12]

Q2: What are the advantages of using visible-light photoredox catalysis for functionalizing imidazo[1,2-a]pyridines?

Visible-light photoredox catalysis has emerged as a powerful and green method for C-H functionalization.[1][5][13]

  • Mild Reaction Conditions: These reactions are often carried out at room temperature, which improves functional group tolerance and reduces the risk of side reactions or decomposition.[1]

  • High Selectivity: Photoredox catalysis can offer high regioselectivity, often favoring the C3 position.

  • Green Chemistry: It avoids the use of stoichiometric amounts of harsh oxidants and often uses environmentally benign catalysts.[1]

  • Unique Reaction Pathways: It allows for novel transformations that are not easily accessible through traditional thermal methods by proceeding through radical intermediates.[1]

Q3: When is it necessary to use a directing group?

A directing group is typically employed when you want to achieve functionalization at a position that is not the most electronically favored, such as the C5 or C8 positions.[7] The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby overriding the intrinsic reactivity of the heterocycle. Common directing groups include amides, esters, and other functionalities containing a coordinating atom like nitrogen or oxygen.

Q4: Are there effective metal-free methods for the functionalization of imidazo[1,2-a]pyridines?

Yes, several metal-free functionalization methods have been developed.[12] These are highly desirable as they avoid the cost and potential toxicity associated with residual metals in the final products, which is particularly important in pharmaceutical development. Examples include:

  • Iodine-catalyzed reactions: Molecular iodine can catalyze various transformations, including the synthesis of the imidazo[1,2-a]pyridine core itself and subsequent functionalizations.[14][15]

  • Radical reactions: Functionalization via radical intermediates can be initiated using radical initiators or under photochemical conditions without the need for a metal catalyst.[16]

  • Multicomponent reactions: These reactions can build complexity in a single step and are often performed under catalyst-free conditions.[2]

Reaction Mechanism: Metal-Free C3-Sulfenylation

G sub Imidazo[1,2-a]pyridine intermediate2 Sigma Complex sub->intermediate2 Nucleophilic Attack at C3 reagent Sulfenylating Agent (e.g., Disulfide) intermediate1 Electrophilic Sulfur Species reagent->intermediate1 Activation oxidant Oxidant (e.g., NCS) oxidant->intermediate1 intermediate1->intermediate2 product C3-Sulfenylated Product intermediate2->product Deprotonation

Caption: A simplified mechanism for metal-free C3-sulfenylation.

Q5: What analytical techniques are best for confirming the regiochemistry of my functionalized product?

Unequivocally determining the position of functionalization is critical. A combination of spectroscopic techniques is usually required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyridine ring are highly informative. Functionalization at a specific position will lead to the disappearance of a proton signal and changes in the splitting patterns of the remaining protons.

    • ¹³C NMR: The chemical shifts of the carbon atoms will also change upon substitution.

    • 2D NMR (COSY, HMBC, HSQC): These experiments are powerful tools for establishing connectivity within the molecule. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range correlations between protons and carbons, which can definitively establish the site of substitution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product, but it does not provide information about the regiochemistry.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the structure, including the regiochemistry.

By understanding the inherent reactivity of the imidazo[1,2-a]pyridine scaffold and being aware of the common challenges and their solutions, researchers can more efficiently develop robust and selective functionalization protocols for this important class of compounds.

References

Side-product formation in 3-Bromo-6-fluoroimidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic endeavors. Imidazo[1,2-a]pyridines are recognized as privileged structures in medicinal chemistry, appearing in numerous clinically used drugs.[1] The unique electronic properties conferred by the bromine and fluorine substituents on this scaffold make it a valuable synthon, yet also introduce specific challenges during chemical transformations.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and achieve reliable, reproducible results in your reactions.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: I am observing significant proto-debromination (loss of bromine) of my starting material during a Suzuki-Miyaura coupling reaction. What is the cause and how can I prevent it?

A1: Understanding and Mitigating Proto-debromination

Proto-debromination is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced to the corresponding arene instead of coupling with the organoboron partner.[2] This occurs when the organopalladium(II) intermediate, formed after oxidative addition, undergoes protonolysis before it can transmetalate with the boronic acid.

Primary Causes & Mechanistic Insight:

  • Slow Transmetalation: The transmetalation step is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[3][4] If this step is slow, the [Ar-Pd(II)-L]Br intermediate has a longer lifetime, increasing its susceptibility to side reactions. Factors slowing transmetalation include sterically hindered coupling partners or inefficient activation of the boronic acid.

  • Presence of Protic Sources: Water, alcohols (from solvent), or even trace moisture can serve as the proton source for the C-B bond cleavage.[5]

  • Base-Mediated Decomposition: While essential for activating the boronic acid, the base can also promote the formation of palladium hydride species, which can participate in a competing catalytic cycle leading to hydrodehalogenation.[6]

  • Boronic Acid Instability: Heteroaromatic boronic acids can be prone to their own proto-deborylation, especially under basic aqueous conditions, reducing the concentration of the active coupling partner available for transmetalation.[2][5][7]

Troubleshooting Workflow & Protocol:

To diagnose and solve this issue, a systematic approach is recommended. The following diagram illustrates a decision-making workflow.

G start Problem: Proto-debromination (>10% by LCMS) check_reagents Step 1: Verify Reagent Quality & Dryness start->check_reagents change_base Step 2: Modify Base & Solvent System check_reagents->change_base Reagents OK change_ligand Step 3: Optimize Catalyst/Ligand change_base->change_ligand Still >10% debromination success Success: Debromination <5% change_base->success <5% debromination change_boron Step 4: Use Alternative Boron Source change_ligand->change_boron Still >10% debromination change_ligand->success <5% debromination change_boron->success <5% debromination

Caption: Troubleshooting workflow for proto-debromination.

Step-by-Step Mitigation Protocol:

  • Ensure Anhydrous Conditions:

    • Dry your solvent (e.g., dioxane, toluene, DME) over molecular sieves or by distillation.

    • Use freshly dried, powdered base (e.g., K₂CO₃, Cs₂CO₃). Flame-dry the reaction flask under vacuum before use.

    • Consider using boronic esters (e.g., pinacol esters), which are generally more stable and less prone to proto-deborylation than boronic acids.[7]

  • Optimize the Base and Solvent System:

    • Weaker, Non-Nucleophilic Bases: Strong bases can accelerate side reactions. Switch from strong bases like NaOH or Ba(OH)₂ to milder carbonate bases (Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄).[8]

    • Aprotic Solvents: Minimize the presence of protic solvents. A common and effective system is DME (1,2-dimethoxyethane) or dioxane with an aqueous solution of the base added last.[8]

  • Enhance Transmetalation Rate with Ligand Choice:

    • The key is to accelerate the C-C bond formation relative to the debromination pathway. Electron-rich, bulky phosphine ligands can significantly speed up both oxidative addition and reductive elimination.

    • Recommended Ligands: Switch from standard ligands like PPh₃ to more specialized Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or NHC (N-heterocyclic carbene) ligands, which are known to promote challenging couplings.

Q2: My Suzuki-Miyaura reaction has stalled, giving low conversion to the desired product. What are the likely causes?

A2: Diagnosing and Overcoming Low Reaction Conversion

Low conversion can stem from several factors, from reagent quality to catalyst deactivation.

Primary Causes & Mechanistic Insight:

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized or can form inactive palladium black. The Lewis basic nitrogen atoms of the imidazo[1,2-a]pyridine core can also coordinate to the palladium center, potentially hindering its catalytic activity.[9][10]

  • Poor Boronic Acid/Ester Quality: Boronic acids can dehydrate to form cyclic boroxine trimers, which may have different reactivity.[11] They are also susceptible to hydrolysis and proto-deborylation, especially if they are electron-deficient heteroaryl boronic acids.[10][12][13]

  • Insufficient Base Strength or Solubility: The base is crucial for the formation of the reactive boronate species [-B(OH)₃]⁻ which participates in transmetalation.[4][14] If the base is not strong enough or is poorly soluble in the reaction medium, this activation will be inefficient.

Optimized Protocol for Suzuki-Miyaura Coupling:

This table provides a starting point for optimizing reaction conditions for this compound.

ComponentRecommended ConditionRationale & Citation
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ is often effective for imidazopyridines.[8][15] Pd₂(dba)₃ is a reliable Pd(0) source.
Ligand SPhos or XPhos (4.5 mol% if using Pd₂(dba)₃)Bulky, electron-rich ligands accelerate the catalytic cycle and prevent catalyst deactivation.
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic bases that are effective in promoting transmetalation.
Boron Source Arylboronic Acid (1.2-1.5 eq) or Pinacol Ester (1.2 eq)A slight excess drives the reaction to completion. Esters can offer greater stability.[11][16]
Solvent Dioxane/H₂O (4:1) or DMECommon solvent systems that balance reagent solubility and reactivity.[8]
Temperature 80-110 °C (often under microwave irradiation)Thermal energy is required to overcome activation barriers. Microwaves can shorten reaction times.[15]

Procedural Best Practices:

  • Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Order of Addition: Assemble all solid components (aryl bromide, boron source, catalyst, ligand, base) in the reaction flask. Purge with inert gas. Add the degassed solvent last.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity profile of the imidazo[1,2-a]pyridine core? Which positions are most reactive?

A1: The imidazo[1,2-a]pyridine ring system has a distinct reactivity profile.

  • Electrophilic Attack: The C3 position is the most electron-rich and is highly susceptible to electrophilic substitution (e.g., halogenation, formylation).[17]

  • Nucleophilic Attack: The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, though this is less common than functionalization of the imidazole ring.

  • C-H Activation: Direct C-H functionalization is an emerging area, with selectivity often directed by the catalyst and reaction conditions. C3 remains a primary site for such transformations.[18]

The following diagram illustrates the electron density and common sites of reactivity.

G cluster_0 Imidazo[1,2-a]pyridine Reactivity C3 C3: Most electron-rich. Primary site for electrophilic attack and many C-H functionalizations. C5/C7 C5/C7: Electron-deficient sites on the pyridine ring. Can undergo nucleophilic aromatic substitution if appropriately activated. N1 N1: Lewis basic site. Can coordinate to metals, influencing catalysis.

Caption: Reactivity map of the imidazo[1,2-a]pyridine core.

Q2: How does the 6-fluoro substituent influence the reactivity of the 3-bromo position?

A2: The fluorine atom at the C6 position has a significant electronic influence:

  • Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the entire ring system towards electrophilic attack but makes the C-Br bond at the 3-position more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. This generally facilitates the initial step of cross-coupling reactions.

  • Mesomeric Effect: Fluorine also has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but this is typically outweighed by its inductive effect in aryl systems.

  • Practical Implications: The net effect is that the 6-fluoro substituent can accelerate the rate-determining oxidative addition step in many palladium-catalyzed reactions, making this compound a generally good substrate for cross-coupling.[19][20]

Q3: What are the recommended storage conditions for this compound?

A3: Like many heterocyclic compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a stable solid at room temperature, but protecting it from moisture and light ensures its long-term purity and reactivity.

References

Improving yield and purity of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols for higher yield and purity. Our approach is rooted in established chemical principles and practical, field-tested experience.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of 5-fluoro-2-aminopyridine with an appropriate α-halocarbonyl compound to form the 6-fluoroimidazo[1,2-a]pyridine core. This is followed by a regioselective bromination at the C3 position, most commonly using N-bromosuccinimide (NBS).

While the synthetic route is straightforward in principle, achieving high yield and purity can be challenging. Common issues include incomplete reactions, formation of side products, and difficulties in purification. This guide will address these specific problems in a question-and-answer format.

II. Troubleshooting Guide: Step-by-Step Solutions

This section provides answers to specific problems you may encounter during the synthesis.

Step 1: Cyclization of 5-fluoro-2-aminopyridine

Question 1: My cyclization reaction to form 6-fluoroimidazo[1,2-a]pyridine is showing low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the cyclization step often points to issues with reaction conditions or reagent quality. Here’s a breakdown of potential causes and solutions:

  • Inadequate Reaction Temperature: The cyclization of 2-aminopyridines generally requires heating.[1] If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition, so careful optimization is key.

  • Incorrect Base or Stoichiometry: A base, such as sodium bicarbonate, is often used to neutralize the hydrogen halide formed during the reaction.[2] Ensure the base is added in at least stoichiometric amounts. Using a slight excess can sometimes drive the reaction to completion.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Protic solvents like ethanol are commonly used. If you are experiencing issues, consider screening other solvents like isopropanol or acetonitrile.

  • Purity of Starting Materials: Impurities in the 5-fluoro-2-aminopyridine or the α-halocarbonyl reagent can interfere with the reaction. Ensure your starting materials are of high purity before beginning the synthesis.

Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction, suggesting the formation of side products. What are these and how can I minimize them?

Answer:

Side product formation is a common challenge. The most likely side products in this step are dimers or polymers of the starting materials, or products from unwanted side reactions of the α-halocarbonyl compound.

  • Control of Stoichiometry: Using a large excess of either reactant can lead to side reactions. Aim for a molar ratio of the α-halocarbonyl reagent to the 5-fluoro-2-aminopyridine of approximately 1.1:1 to 1.2:1.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of degradation products. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.

  • Slow Addition of Reagents: Adding the α-halocarbonyl reagent dropwise to the reaction mixture can sometimes help to control the reaction rate and minimize the formation of side products.

Step 2: Bromination of 6-fluoroimidazo[1,2-a]pyridine

Question 3: The bromination of my 6-fluoroimidazo[1,2-a]pyridine with NBS is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete bromination is a frequent issue. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and generally reactive towards electrophilic bromination.[3] However, several factors can hinder the reaction:

  • NBS Quality: N-Bromosuccinimide can decompose over time. It is crucial to use freshly recrystallized or high-purity NBS for optimal results.[4]

  • Solvent: The choice of solvent is critical. Acetonitrile or dichloromethane are commonly used for NBS brominations. Ensure the solvent is anhydrous, as water can react with NBS.

  • Reaction Temperature: While many NBS brominations proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction by TLC to determine the optimal temperature.

  • Radical Initiator: For some substrates, a radical initiator like AIBN or benzoyl peroxide, along with light, can facilitate the reaction, although for electron-rich heterocycles, an ionic mechanism is more likely.[4]

Question 4: After the bromination reaction and work-up, my crude product is contaminated with succinimide. What is the most effective way to remove it?

Answer:

Succinimide is the main byproduct of NBS bromination and its removal is a common purification challenge.

  • Aqueous Wash: During the work-up, washing the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench any unreacted NBS. Subsequent washes with water or brine will help remove the bulk of the succinimide.

  • Filtration: If the reaction is performed in a solvent where succinimide has low solubility (e.g., carbon tetrachloride, though less commonly used now due to toxicity), the succinimide may precipitate and can be removed by filtration.

  • Recrystallization: Recrystallization is a highly effective method for removing succinimide. The choice of solvent is crucial and will depend on the solubility of your product. A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while succinimide remains soluble, is ideal. Common recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Silica Gel Chromatography: If other methods fail, column chromatography is a reliable way to separate the product from succinimide and other impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the cyclization reaction?

A1: The optimal temperature can vary depending on the specific α-halocarbonyl reagent used. A good starting point is refluxing in ethanol (around 78 °C). If the reaction is slow, you can cautiously increase the temperature by using a higher boiling solvent like isopropanol (reflux at 82 °C). It is recommended to monitor the reaction by TLC to find the ideal balance between reaction rate and side product formation.[1]

Q2: How can I confirm the regioselectivity of the bromination at the C3 position?

A2: The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and therefore the most likely site for electrophilic substitution.[3] This can be confirmed by ¹H NMR spectroscopy. The proton at the C3 position will be absent in the product, and you should observe the expected shifts for the remaining protons on the imidazo[1,2-a]pyridine core.

Q3: My final product has a yellowish tint. How can I decolorize it?

A3: A yellowish tint can be due to residual impurities or degradation products. Recrystallization is often effective in removing colored impurities. If recrystallization alone is insufficient, you can try treating a solution of your product with a small amount of activated carbon before filtering and recrystallizing.

Q4: What are the safety precautions I should take during this synthesis?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. α-Halocarbonyl compounds are often lachrymatory and should be handled with care. N-Bromosuccinimide is a corrosive solid and an oxidizing agent. Avoid inhalation of dust and contact with skin and eyes.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of 6-fluoroimidazo[1,2-a]pyridine
  • To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.2 eq).

  • To this suspension, add a 40% aqueous solution of bromoacetaldehyde (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound
  • Dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Table 1: Recommended Reaction Parameters
ParameterCyclizationBromination
Solvent Ethanol, IsopropanolAcetonitrile, Dichloromethane
Base Sodium BicarbonateNot applicable
Brominating Agent Not applicableN-Bromosuccinimide (NBS)
Temperature Reflux (78-82 °C)0 °C to Room Temperature
Molar Ratio (Reagent:Substrate) 1.1:1 (α-halocarbonyl)1.05:1 (NBS)

V. Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_cyclization Step 1: Cyclization cluster_bromination Step 2: Bromination start_cyclization 5-Fluoro-2-aminopyridine + Bromoacetaldehyde react_cyclization React in Ethanol with NaHCO3 at Reflux start_cyclization->react_cyclization workup_cyclization Aqueous Work-up (EtOAc/Water) react_cyclization->workup_cyclization purify_cyclization Purification (Column Chromatography or Recrystallization) workup_cyclization->purify_cyclization product_cyclization 6-Fluoroimidazo[1,2-a]pyridine purify_cyclization->product_cyclization start_bromination 6-Fluoroimidazo[1,2-a]pyridine + NBS react_bromination React in Acetonitrile (0 °C to RT) start_bromination->react_bromination workup_bromination Quench with Na2S2O3 & Aqueous Work-up react_bromination->workup_bromination purify_bromination Purification (Recrystallization) workup_bromination->purify_bromination final_product This compound purify_bromination->final_product

Caption: Synthetic workflow for this compound.

VI. References

  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. --INVALID-LINK--

  • BenchChem. (2025). troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments. --INVALID-LINK--

  • Lee, J., Jung, Y., & Kim, S. (2018). C3-bromination of imidazo[1,2-a]pyridines. ResearchGate. --INVALID-LINK--

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. --INVALID-LINK--

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. --INVALID-LINK--

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. (2018). PubMed. --INVALID-LINK--

  • 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PubMed Central. --INVALID-LINK--

  • N-Bromosuccinimide. (n.d.). Wikipedia. --INVALID-LINK--

  • Lu, Y., & Zhang, W. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent Pd-catalyzed cross-coupling reactions. QSAR & Combinatorial Science, 23(10), 827–835. --INVALID-LINK--

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). MDPI. --INVALID-LINK--

  • 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. (n.d.). An-Najah National University. --INVALID-LINK--

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2- a ]pyridine in water: Reactivity mediated by substrates and solvent. (2018). ResearchGate. --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. --INVALID-LINK--

  • Synthesis of α-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews. --INVALID-LINK--

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. (2015). PubMed. --INVALID-LINK--

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine AldrichCPR. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. --INVALID-LINK--

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. --INVALID-LINK--

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. --INVALID-LINK--

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents. --INVALID-LINK--

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine. (n.d.). Amerigo Scientific. --INVALID-LINK--

References

Groebke-Blackburn-Bienaymé Reaction: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. As a powerful three-component reaction for the synthesis of imidazo[1,2-a]-heterocycles, the GBB reaction is a cornerstone in medicinal chemistry and drug discovery for creating diverse compound libraries.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its application. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Understanding the Foundation: The GBB Reaction Mechanism

The Groebke-Blackburn-Bienaymé reaction is a one-pot synthesis that combines an amidine (such as a 2-aminoazine), an aldehyde, and an isocyanide to form a fused 3-aminoimidazole scaffold.[1] The reaction is typically catalyzed by a Lewis or Brønsted acid. The generally accepted mechanism proceeds through three key stages:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the amidine and the aldehyde to form a Schiff base (imine intermediate).

  • Nitrilium Ion Formation: The isocyanide then undergoes an α-addition to the activated imine, forming a nitrilium intermediate.

  • Intramolecular Cyclization & Aromatization: A subsequent intramolecular cyclization followed by a tautomerization/aromatization step yields the final fused imidazole product.[3]

This mechanistic understanding is crucial for diagnosing and resolving experimental issues.

GBB_Mechanism Fig. 1: Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine Amidine Imine Imine Intermediate (Schiff Base) Amidine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Imine->Nitrilium Catalyst Acid Catalyst (H+) Imine->Catalyst - H2O Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Fused Imidazole Cyclized->Product Tautomerization (Aromatization) Catalyst->Imine + H+

Caption: Fig. 1: Groebke-Blackburn-Bienaymé Reaction Mechanism

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: Why is my reaction yield low or non-existent?

Low or no product formation is the most common issue. The cause is often multifactorial, stemming from catalyst choice, solvent, temperature, or the nature of your substrates.

A1: Systematic Troubleshooting for Low Yields

  • Evaluate Your Catalyst: The GBB reaction is acid-catalyzed, but not all acids are equally effective for all substrate combinations.

    • The Gold Standard: Scandium(III) triflate (Sc(OTf)₃) is widely regarded as one of the most effective Lewis acid catalysts for this reaction, often providing superior yields compared to other catalysts.[4]

    • Cost-Effective Alternatives: While highly effective, Sc(OTf)₃ can be expensive. For many systems, Brønsted acids like p-toluenesulfonic acid (TsOH) or even acetic acid (AcOH) can be sufficient and are more economical.[4][5] In some cases, particularly for DNA-encoded library synthesis where mild conditions are paramount, AcOH has been identified as an optimal catalyst.[5] Other Lewis acids like Gd(OTf)₃, Yb(OTf)₃, and InCl₃ have also been used with success.[6][7]

    • Causality: The acid catalyst activates the aldehyde's carbonyl group, facilitating the initial imine formation. A stronger Lewis or Brønsted acid can accelerate this rate-limiting step, but may also promote side reactions or degradation of sensitive substrates.

  • Re-examine Your Solvent Choice: The reaction is highly sensitive to the solvent environment.

    • Optimal Solvents: Polar protic solvents like methanol (MeOH) and ethanol (EtOH) are the most commonly used and are often crucial for the reaction to proceed.[3][6] Recent studies suggest that methanol may not just be a solvent but also a co-catalyst, influencing the reaction mechanism and accelerating key steps.[3]

    • Aprotic Co-Solvents: In some cases, particularly with challenging substrates, using a co-solvent like dimethyl sulfoxide (DMSO) can significantly improve conversion rates.[5]

    • Solvents to Avoid: The reaction generally fails in nonpolar aprotic solvents like toluene or dichloromethane (DCM) when used alone.[3]

  • Check Substrate Reactivity: The electronic properties of your starting materials play a significant role.

    • Aldehydes: Aromatic aldehydes with both electron-donating and electron-withdrawing groups are generally well-tolerated.[5] However, aliphatic aldehydes can exhibit more variable reactivity and may require more optimization.[5][6]

    • Amidines: Electron-withdrawing groups (e.g., -NO₂) on the amidine ring can decrease its nucleophilicity, slowing down the initial imine formation and leading to lower yields.[4]

  • Optimize Reaction Temperature: Higher temperatures do not always lead to better outcomes.

    • Finding the Sweet Spot: While many GBB protocols use elevated temperatures (e.g., 60-150 °C, sometimes with microwave heating) to drive the reaction, this can also lead to the degradation of starting materials or the final product, especially with sensitive substrates.[6][7]

    • Room Temperature Success: For many substrate combinations, the reaction proceeds efficiently at room temperature, particularly with an effective catalyst like Sc(OTf)₃.[4] It is often best to start at room temperature and only apply heat if the reaction is sluggish. Increasing the temperature from 25°C to 40°C in one study led to a decreased yield due to byproduct formation.[5]

  • Purity of Starting Materials: Isocyanides, in particular, can be prone to polymerization or hydrolysis. Ensure all reagents are pure and solvents are anhydrous, as water can inhibit the reaction by hydrolyzing the imine intermediate and consuming the acid catalyst. The use of a dehydrating agent like trimethyl orthoformate has been shown to improve yields in industrial scale-ups.[8]

Q2: I'm observing significant side product formation. What are they and how can I prevent them?

The formation of side products can complicate purification and reduce the yield of the desired GBB adduct.

A2: Identifying and Mitigating Common Side Products

  • Ugi-type Adducts:

    • Identification: Especially when using aliphatic aldehydes, you may observe the formation of linear Ugi-type products instead of the desired cyclic GBB adduct.[6]

    • Causality: The GBB reaction is mechanistically related to the Ugi four-component reaction. If the final intramolecular cyclization step is slow, the intermediate may be trapped by a nucleophile (like the carboxylate in a classic Ugi reaction, or potentially water/methanol in the GBB context), leading to a linear side product.

    • Solution: This issue is often substrate-dependent. If you observe Ugi-type byproducts, consider switching to a catalyst that more effectively promotes the cyclization step, such as Sc(OTf)₃. You can also try lowering the reaction temperature to favor the desired thermodynamic product, or changing the solvent to one that better facilitates the cyclization.

  • "Inverse" GBB Regioisomers:

    • Identification: With certain amidines, such as 2-aminopyrimidines, you may form a regioisomer where the cyclization occurs onto the other ring nitrogen. This "inverse" product can have a very similar mass and TLC Rf value, making it difficult to separate and identify without techniques like X-ray crystallography or detailed NMR analysis.

    • Causality: The formation of regioisomers depends on the relative nucleophilicity of the two ring nitrogens in the amidine starting material.

    • Solution: This is an inherent property of the amidine substrate. If regioisomer formation is a significant problem, the most straightforward solution is to choose a different amidine where this ambiguity does not exist (e.g., 2-aminopyridine).

  • Starting Material Decomposition:

    • Identification: A complex mixture of unidentifiable products often points to decomposition. Aldehydes, especially those with sensitive functional groups, can be unstable under strongly acidic conditions or high temperatures.

    • Solution: Use milder reaction conditions. Switch from a strong Lewis acid like Sc(OTf)₃ or a Brønsted acid like TsOH to a weaker acid like AcOH.[5] Run the reaction at room temperature instead of heating. Ensure a clean reaction environment and high-purity reagents.

Protocols & Data

To provide a practical starting point, here are a general experimental workflow, a model protocol, and comparative data on catalyst performance.

General Experimental Workflow

Caption: Fig. 2: General experimental workflow for the GBB reaction.

Protocol 1: General GBB Synthesis using Sc(OTf)₃

This protocol is a robust starting point for a wide range of substrates.

  • To a stirred solution of the 2-aminoazine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), add Sc(OTf)₃ (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-16 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

Data Summary: Catalyst Performance Comparison

The choice of catalyst can dramatically impact reaction success. The following table summarizes a comparison of two common catalysts on a large library of compounds.

Catalyst (10 mol%)SolventTemp.Synthesis Success Rate (SSR)Average YieldReference
Sc(OTf)₃ MeOHRT67% 34%[4]
TsOH MeOHRT62%34%[4]

Table 1: Comparison of Sc(OTf)₃ and TsOH performance in a parallel synthesis setup. While average yields were similar, Sc(OTf)₃ demonstrated a higher success rate across a broader range of substrates.[4]

Troubleshooting Decision Tree

When a reaction fails, a logical approach can quickly identify the problem. Use this decision tree to guide your troubleshooting process.

Caption: Fig. 3: A decision tree for troubleshooting common GBB reaction issues.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the efficient cross-coupling of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine. The unique electronic properties of this scaffold, particularly the presence of the fluorine atom and the imidazo[1,2-a]pyridine core, can present specific challenges in achieving high-yielding and clean transformations. This resource will equip you with the knowledge to navigate these challenges and optimize your synthetic strategies.

The imidazo[1,2-a]pyridine core is an electron-rich system, which can influence its reactivity in common cross-coupling reactions. The nitrogen atoms in the ring system can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Therefore, careful selection of the catalyst, ligand, and reaction conditions is paramount for success.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound resulting in low or no yield?

A1: This is a common challenge that can be attributed to several factors, primarily revolving around catalyst inhibition and deactivation. The imidazo[1,2-a]pyridine core possesses nitrogen atoms with lone pairs of electrons that can coordinate to the palladium center, forming catalytically inactive or off-cycle complexes.[1][2]

Here are the primary culprits and initial troubleshooting steps:

  • Catalyst and Ligand Choice: Standard, less bulky phosphine ligands like PPh₃ may not be sufficient to prevent catalyst inhibition. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are often necessary to create a sterically hindered environment around the palladium, promoting the desired catalytic cycle and preventing catalyst aggregation.[2]

  • Base Selection: The choice of base is critical. An inappropriate base can either be too weak to facilitate the catalytic cycle or too strong, leading to degradation of your starting material or product. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄, while Buchwald-Hartwig aminations often require stronger bases like NaOt-Bu or LHMDS.[2][3]

  • Solvent Quality: The use of anhydrous and thoroughly degassed solvents is crucial. Oxygen can oxidize the active Pd(0) catalyst to inactive palladium black, a common visual indicator of catalyst decomposition.[2]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Q2: I am observing a significant amount of the debrominated side product, 6-fluoroimidazo[1,2-a]pyridine. What causes this and how can I minimize it?

A2: The formation of a debrominated (or more generally, hydrodehalogenated) byproduct is a common side reaction in cross-coupling chemistry. It occurs when the aryl halide is reduced instead of undergoing the desired coupling reaction.

Potential causes and solutions include:

  • Source of Hydride: Moisture in the reaction is a common proton source. Ensure all reagents and solvents are scrupulously dry.

  • Amine Quality (for Buchwald-Hartwig): Impurities in the amine coupling partner can sometimes act as hydrogen donors. Using high-purity amines is recommended.

  • Base and Solvent System: The choice of base and solvent can influence the rate of hydrodehalogenation. Screening different bases (e.g., switching from NaOt-Bu to K₃PO₄) and ensuring anhydrous conditions can help suppress this side reaction.[4]

Q3: My Suzuki-Miyaura reaction is sluggish, and I see homocoupling of my boronic acid reagent. How can I address this?

A3: Sluggish reactions and boronic acid homocoupling often have related causes.

  • Ineffective Catalyst System: As mentioned in Q1, the nitrogen lone pair of the imidazo[1,2-a]pyridine can inhibit catalysis.[4] Employing bulky, electron-rich phosphine ligands like XPhos or SPhos is often beneficial for electron-rich N-heterocycles.

  • Oxygen-Induced Homocoupling: The presence of oxygen can lead to the oxidative coupling of the boronic acid.[4] Rigorous degassing of your solvent (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) is essential.

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.[4]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[4]

Troubleshooting Workflows

Catalyst and Ligand Selection

A systematic approach to screening catalysts and ligands is often the most effective way to optimize your reaction. The following workflow can guide your efforts:

Catalyst Selection Workflow start Low Yield or No Reaction ligand_screen Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) start->ligand_screen Initial Step nhc_ligands Consider N-Heterocyclic Carbene (NHC) Ligands ligand_screen->nhc_ligands If phosphines are ineffective precatalyst Use Pre-formed Pd(II) Precatalysts (e.g., G3/G4 Buchwald type) ligand_screen->precatalyst For reproducibility nhc_ligands->precatalyst pd0_source Try a Pd(0) Source (e.g., Pd2(dba)3) precatalyst->pd0_source If reduction of Pd(II) is an issue success Optimized Yield precatalyst->success pd0_source->success Troubleshooting Low Conversion start Low Conversion Observed check_reagents Verify Reagent Purity & Quality (Substrates, Base, Solvent) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents) start->check_atmosphere optimize_catalyst Optimize Catalyst System (See Ligand Selection Workflow) check_reagents->optimize_catalyst check_atmosphere->optimize_catalyst optimize_conditions Screen Reaction Conditions (Temperature, Concentration, Base) optimize_catalyst->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction success Improved Conversion monitor_reaction->success

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide is designed to provide practical, field-proven insights into the purification of this important class of heterocyclic compounds. Drawing from established methodologies and troubleshooting experiences, we aim to equip you with the knowledge to overcome common purification challenges, ensuring the integrity and purity of your synthesized molecules.

I. Understanding the Purification Challenges of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a "privileged scaffold" in medicinal chemistry, but their purification can present unique hurdles.[1][2][3] Their inherent basicity, due to the pyridine nitrogen, and varying polarity based on substitution patterns, can lead to issues such as tailing on silica gel, co-elution with byproducts, and difficulties in crystallization. This guide will address these specific challenges in a practical question-and-answer format.

II. Troubleshooting Guide: Column Chromatography

Flash column chromatography is the most common method for purifying imidazo[1,2-a]pyridine derivatives.[1][4][5] Success hinges on the proper selection of stationary and mobile phases, as well as careful technique.

Frequently Asked Questions (FAQs): Column Chromatography

Question 1: My imidazo[1,2-a]pyridine derivative is streaking or tailing badly on the TLC plate and the column. What's causing this and how can I fix it?

Answer: Tailing is a classic sign of strong interaction between your basic compound and the acidic silica gel. The lone pair on the pyridine nitrogen can interact with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.

  • Causality: The acidic nature of standard silica gel can lead to strong adsorption of basic compounds like imidazo[1,2-a]pyridines.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) or ammonia.

    • Protocol: Start by adding 0.1-1% (v/v) of triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

    • Alternative: If triethylamine is not compatible with your compound, you can use deactivated silica gel or alumina as the stationary phase.[6]

Question 2: I'm having trouble getting good separation between my product and a closely-related impurity. How can I optimize my solvent system?

Answer: Achieving good separation between structurally similar compounds requires careful optimization of the mobile phase. The goal is to find a solvent system that provides a significant difference in the retention factors (Rf) of your product and the impurity.

  • Strategy: The ideal Rf for your desired compound on a TLC plate for good column separation is between 0.2 and 0.4.[7]

    • Step 1: Systematic Solvent Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities.[4] A common starting point for imidazo[1,2-a]pyridines is a mixture of hexane and ethyl acetate.[4][7]

    • Step 2: Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities.

Typical Solvent Systems for Imidazo[1,2-a]pyridine Purification Polarity Notes
Hexane/Ethyl AcetateLow to MediumA good starting point for many derivatives.[4]
Dichloromethane/MethanolMedium to HighUseful for more polar derivatives.
Toluene/AcetoneMediumCan offer different selectivity compared to ester-based systems.

Question 3: My compound seems to have decomposed on the column. How can I check for this and prevent it?

Answer: Some substituted imidazo[1,2-a]pyridines can be sensitive to the acidic environment of silica gel.

  • Diagnosis: To check for on-column decomposition, perform a 2D TLC.[6]

    • Protocol: Spot your crude material on a TLC plate and run it in your chosen solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears that was not present in the original mixture, your compound is likely decomposing on the silica.[7]

  • Prevention:

    • Deactivated Silica: Use silica gel that has been treated with a base or purchase pre-deactivated silica.

    • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina or Florisil.[6]

    • Speed: Run the column as quickly as possible to minimize the contact time between your compound and the silica gel.

Question 4: I have very low recovery of my compound from the column. Where could it have gone?

Answer: Low recovery can be due to several factors, from irreversible adsorption to the compound being spread across too many fractions.

  • Troubleshooting Steps:

    • Check the Baseline: Concentrate a few fractions from before and after where you expected your compound to elute and check them by TLC or LC-MS. Your compound may have eluted earlier or later than anticipated.

    • Irreversible Adsorption: If your compound is highly polar or very basic, it may have irreversibly bound to the silica gel. In this case, you may need to switch to a different stationary phase or use a much stronger mobile phase to elute it.

    • Compound Volatility: If your compound is volatile, you may have lost it during solvent removal (rotary evaporation). Use lower temperatures and pressures during concentration.

G cluster_0 Column Chromatography Troubleshooting Workflow start Problem Encountered tailing Streaking or Tailing? start->tailing separation Poor Separation? start->separation decomposition Decomposition? start->decomposition recovery Low Recovery? start->recovery tailing->separation No add_base Add Base (e.g., Et3N) to Mobile Phase tailing->add_base Yes separation->decomposition No optimize_solvent Optimize Solvent System (TLC Screening, Gradient) separation->optimize_solvent Yes decomposition->recovery No check_stability 2D TLC for Stability Check decomposition->check_stability Yes check_fractions Re-check All Fractions (TLC, LC-MS) recovery->check_fractions Yes add_base->optimize_solvent alt_stationary Use Alternative Stationary Phase (Alumina, Deactivated Silica) check_stability->alt_stationary

Caption: Troubleshooting logic for column chromatography of imidazo[1,2-a]pyridines.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. However, finding the right solvent or solvent system can be challenging.

Frequently Asked Questions (FAQs): Recrystallization

Question 1: My compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This usually happens when the solution is supersaturated or cools too quickly, or if the solvent is not ideal.

  • Causality: The solubility of the compound is too high in the chosen solvent, even at lower temperatures.

  • Solutions:

    • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.

    • Slow Cooling: Ensure the solution cools as slowly as possible. A Dewar flask or insulated container can help.

    • Change Solvent System: Try a solvent pair. Dissolve your compound in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Question 2: I can't find a single solvent that works for recrystallization. What are my options?

Answer: A single solvent is not always suitable. A two-solvent system is a common and effective alternative.

  • Procedure for a Two-Solvent System:

    • Dissolve the crude product in the minimum amount of a hot "good" solvent.

    • While the solution is still hot, add a "poor" solvent dropwise until you observe persistent cloudiness.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Common Recrystallization Solvents for Imidazo[1,2-a]pyridines "Good" Solvents (High Solubility) "Poor" Solvents (Low Solubility)
Typical Pairs Ethanol, Methanol, Acetone, Ethyl AcetateWater, Hexane, Diethyl Ether

Question 3: My crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?

Answer: Colored impurities can often be removed by adding activated charcoal to the hot solution before filtration.

  • Protocol:

    • Dissolve your compound in the hot recrystallization solvent.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Keep the solution hot for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize.

IV. Preparative HPLC: For High-Purity Requirements

For compounds that are difficult to separate by column chromatography or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Frequently Asked Questions (FAQs): Preparative HPLC

Question 1: What are the best mobile phases and columns for preparative HPLC of imidazo[1,2-a]pyridines?

Answer: Reversed-phase HPLC is typically used for these compounds.

  • Columns: C18 columns are the most common choice.

  • Mobile Phases:

    • Acidic: A mixture of water and acetonitrile or methanol with a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%). The acid helps to protonate the basic nitrogen, leading to sharper peaks.

    • Basic: If your compound is acid-sensitive, a basic mobile phase using a buffer like ammonium bicarbonate or a small amount of ammonium hydroxide can be used with a pH-stable column.

Question 2: My compound is not very soluble in the mobile phase. How can I get it onto the preparative HPLC column?

Answer: Solubility can be a significant issue in preparative HPLC, as you need to inject a concentrated solution.

  • Solutions:

    • Use a Stronger Injection Solvent: Dissolve your sample in a small amount of a stronger solvent (like DMSO or DMF) that is miscible with your mobile phase. Be aware that this can affect peak shape if the injection volume is too large.

    • Modify the Mobile Phase: If possible, adjust the initial mobile phase composition to have a higher percentage of the organic solvent to increase the solubility of your compound.

G cluster_1 Purification Method Selection start Crude Imidazo[1,2-a]pyridine tlc_analysis TLC Analysis start->tlc_analysis simple_mixture Simple Mixture? (Few, well-separated spots) tlc_analysis->simple_mixture column_chrom Column Chromatography simple_mixture->column_chrom Yes complex_mixture Complex Mixture or High Purity Needed? simple_mixture->complex_mixture No recrystallization Recrystallization column_chrom->recrystallization pure_product Pure Product recrystallization->pure_product prep_hplc Preparative HPLC complex_mixture->prep_hplc Yes prep_hplc->pure_product

Caption: Decision workflow for selecting a purification technique.

V. Purity Assessment

After purification, it is crucial to assess the purity of your imidazo[1,2-a]pyridine derivative. A combination of techniques should be used.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity.[8][9][10] The absence of impurity peaks is a good indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity (e.g., >95%).

VI. References

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: --INVALID-LINK--

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: --INVALID-LINK--

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Benchchem. Available at: --INVALID-LINK--

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. Available at: --INVALID-LINK--

  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook. Available at: --INVALID-LINK--

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: --INVALID-LINK--

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  • 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[7][10]imidazo[1,2-a]pyridine. MDPI. Available at: --INVALID-LINK--

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References

Overcoming poor reactivity in C-3 functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-3 functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome challenges in your synthetic endeavors. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, and mastering its derivatization is key to unlocking novel therapeutic agents.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the C-3 functionalization of your imidazo[1,2-a]pyridine substrates.

Problem 1: Low or No Conversion to the C-3 Functionalized Product

Q: I am attempting a C-3 arylation of my 2-phenylimidazo[1,2-a]pyridine with an aryl halide using a palladium catalyst, but I am observing very low conversion, and my starting material is mostly recovered. What are the likely causes and how can I improve my yield?

A: This is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or inherent substrate reactivity. Let's break down the potential causes and solutions.

Plausible Causes & Solutions:

  • Inadequate Catalytic Activity: The choice of palladium precursor and, more importantly, the supporting ligand is crucial for efficient cross-coupling.

    • Expert Insight: Standard catalysts like Pd(OAc)₂ with simple phosphine ligands may not be sufficient. Consider using more electron-rich and sterically hindered biarylphosphine ligands such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), which have been shown to be highly effective for the C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates.[3]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base are all critical parameters.

    • Protocol Recommendation: For a typical palladium-catalyzed C-3 arylation, a polar aprotic solvent like dioxane or DMF at elevated temperatures (e.g., 100-120 °C) is a good starting point. The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed.

  • Poor Electrophile Reactivity: If you are using an aryl chloride, it may not be reactive enough.

    • Strategic Adjustment: Consider switching to a more reactive aryl bromide, iodide, or even a tosylate/mesylate as the coupling partner.[3]

Problem 2: Poor Regioselectivity - Competing C-5 Functionalization

Q: My reaction is yielding a mixture of C-3 and C-5 functionalized products. How can I improve the selectivity for the C-3 position?

A: While the C-3 position of imidazo[1,2-a]pyridines is generally the most electron-rich and nucleophilic, functionalization at other positions, particularly C-5, can occur, especially under radical or certain metal-catalyzed conditions.[4][5]

Strategies for Enhancing C-3 Selectivity:

  • Reaction Mechanism Consideration:

    • Electrophilic Aromatic Substitution: Reactions that proceed via an electrophilic attack are highly likely to favor the C-3 position due to its higher electron density.

    • Radical Reactions: Some radical functionalizations can exhibit mixed regioselectivity. If you are using a radical-based method, consider if an alternative ionic pathway could achieve the desired transformation.

  • Directing Groups: While often used to achieve functionalization at less reactive positions, a directing group at C-2 can sterically hinder attack at C-3 and favor C-5. Conversely, the absence of a directing group and reliance on the inherent electronics of the heterocycle will favor C-3.

  • Metal Catalyst and Ligand Choice: The nature of the catalyst can influence regioselectivity. For instance, rhodium(III) catalysis with an N-methoxyamide directing group at C-3 has been specifically used to direct arylation to the C-5 position.[5][6] To favor C-3, a less sterically demanding catalyst system that favors the electronically preferred position would be advantageous.

Problem 3: Reaction Requires Harsh Conditions

Q: The literature procedures for my desired C-3 functionalization require high temperatures and strong oxidants, which are not compatible with other functional groups in my molecule. Are there milder alternatives?

A: Absolutely. The field has seen significant advancements in developing milder C-H functionalization methods.

Milder Synthetic Alternatives:

  • Visible Light Photoredox Catalysis: This has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines under very mild conditions.[1] For example, C-3 formylation, arylation, and amination have been achieved at room temperature using organic photosensitizers or metal-based photocatalysts.[1][7]

  • Metal-Free Reactions: A growing number of metal-free C-3 functionalization reactions are being developed. These often utilize oxidants like K₂S₂O₈ or PhI(OAc)₂ but can proceed at or near room temperature.[4] Multicomponent reactions (MCRs) can also provide a catalyst-free and operationally simple route to C-3 functionalized products.[2][8]

  • Copper Catalysis: Copper-catalyzed reactions often proceed under milder conditions than their palladium-catalyzed counterparts and can be an excellent alternative for certain transformations like amination or alkylation.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the positions on the imidazo[1,2-a]pyridine core towards electrophiles?

A1: The C-3 position is the most nucleophilic and electron-rich, making it the most reactive site for electrophilic attack. The general order of reactivity for electrophilic substitution is C-3 > C-5 > C-7 > C-2 > C-8 > C-6.

Q2: Are there any catalyst-free methods for C-3 functionalization?

A2: Yes, several catalyst-free methods have been developed. For instance, a three-component, decarboxylative Petasis-like reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can achieve C-3 arylomethylation without a metal catalyst.[2][8] Additionally, conjugate additions to para-quinone methides can proceed at the C-3 position under metal- and additive-free conditions.[10]

Q3: Can I introduce an alkyl group at the C-3 position?

A3: Yes, C-3 alkylation is a well-established transformation. Methods include:

  • Aza-Friedel-Crafts Reactions: Lewis acid-catalyzed three-component reactions of imidazo[1,2-a]pyridines, aldehydes, and amines are effective for introducing alkyl groups.[11]

  • Radical Alkylation: Visible light-induced reactions with alkyl iodides can provide 3-alkyl substituted imidazo[1,2-a]pyridines.[1]

  • Copper-Catalyzed Decarboxylative Coupling: Reactions with carboxylic acids, such as 3-indoleacetic acids, can be used to install alkyl groups at the C-3 position.[9]

Q4: How can I achieve C-3 carbonylation?

A4: C-3 carbonylation can be achieved through various methods, including a novel metal-free approach using visible light photoredox catalysis with nitrones as the carbonyl source and an organic photosensitizer.[12]

Experimental Protocols & Data

Table 1: Comparison of Conditions for C-3 Arylation of 2-Phenylimidazo[1,2-a]pyridine
MethodCatalyst/PromoterElectrophileBase/AdditiveSolventTemp. (°C)Yield (%)Reference
Palladium-CatalyzedPd(OAc)₂ / SPhosAryl TosylateK₂CO₃Dioxane120Good-Exc.[3]
Visible Light PhotoredoxChlorophyllAryl Diazonium Salt-MeCNRTGood-Exc.[7]
Metal-Free-Electron-rich AnilineK₂S₂O₈ / TFADCE80Acceptable[13]
Protocol: General Procedure for Visible-Light-Mediated C-3 Arylation

This protocol is adapted from Mahdavi's group work on the arylation of imidazo[1,2-a]pyridines using diazonium salts.[1]

  • To an oven-dried reaction tube, add the imidazo[1,2-a]pyridine (1.0 equiv.), the aryl diazonium salt (1.5 equiv.), and the photocatalyst (e.g., rose bengal, 1-2 mol%).

  • Add the appropriate solvent (e.g., acetonitrile) to achieve a suitable concentration.

  • Seal the tube and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Place the reaction tube in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed C-3 Arylation

G pd0 Pd(0)Ln pd2_oa Ar-Pd(II)-X(Ln) pd0->pd2_oa Oxidative Addition pd2_het Het-Pd(II)-Ar(Ln) pd2_oa->pd2_het C-H Activation (Concerted Metalation- Deprotonation) pd2_het->pd0 Regenerates Catalyst product C-3 Arylated Product pd2_het->product Reductive Elimination het_h Imidazo[1,2-a]pyridine (Het-H) het_h->pd2_het ar_x Ar-X ar_x->pd2_oa base Base base->pd2_het

Caption: Palladium-catalyzed C-H arylation cycle.

Diagram 2: Troubleshooting Workflow for Low Yield in C-3 Functionalization

G start Low or No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Fixed optimize_catalyst Optimize Catalyst System (Ligand, Precursor) check_conditions->optimize_catalyst Conditions OK check_conditions->success Issue Found & Fixed change_electrophile Use More Reactive Electrophile/Coupling Partner optimize_catalyst->change_electrophile No Improvement optimize_catalyst->success Improvement milder_method Consider Alternative Method (e.g., Photoredox) change_electrophile->milder_method Still Low Yield change_electrophile->success Improvement milder_method->success Improvement

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Troubleshooting Unreproducible Suzuki Coupling Reactions with Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reproducibility and yield of Suzuki couplings involving bromo-pyridine substrates. The unique electronic properties of the pyridine ring can introduce a number of complexities not always observed with other aryl halides. This resource provides in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate these challenges and achieve consistent, high-yielding results.

Understanding the Core Challenges with Bromo-Pyridines

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the presence of the nitrogen atom in the pyridine ring introduces specific obstacles.[1][2][3] Low yields and lack of reproducibility in these reactions can often be traced back to a few key factors:

  • Catalyst Inhibition/Deactivation : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering its catalytic activity.[1][2][3][4] This is particularly problematic for 2-bromo-pyridines where the nitrogen is in close proximity to the reaction center.

  • Difficult Oxidative Addition : The C-Br bond on an electron-deficient pyridine ring can be less reactive towards oxidative addition, which is often the rate-determining step of the catalytic cycle.[2]

  • Side Reactions : Bromo-pyridine Suzuki couplings are prone to several side reactions that consume starting materials and reduce the yield of the desired product. These include:

    • Protodeboronation : The hydrolysis of the boronic acid or ester to the corresponding arene is a common issue, especially in the presence of aqueous bases.[1][3][4][5][6]

    • Homocoupling : The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[1][3][5]

    • Dehalogenation : The replacement of the bromine atom with a hydrogen atom can occur, mediated by palladium hydride species.[3]

This guide will provide a systematic approach to diagnosing and resolving these common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and initial troubleshooting steps for Suzuki couplings with bromo-pyridines.

Q1: My Suzuki coupling with a 2-bromo-pyridine is giving me low to no yield. Where should I start troubleshooting?

A1: Low yields with 2-bromo-pyridines are a frequent challenge.[1][5] The primary suspect is often catalyst inhibition by the pyridine nitrogen.[2] The first and most impactful change is to switch to a catalyst system with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos can sterically shield the palladium center, preventing coordination with the pyridine nitrogen and facilitating the desired catalytic cycle.[2]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is almost always a sign of oxygen in your reaction mixture.[1][3] Oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst and promote the self-coupling of the boronic acid.[5] To mitigate this, you must rigorously degas your solvents and the reaction mixture. Common and effective methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.[1][5] Maintaining a positive pressure of an inert gas throughout the reaction is also critical.

Q3: My boronic acid seems to be decomposing during the reaction. What can I do?

A3: The decomposition of your boronic acid is likely due to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[4][5][6] This is particularly prevalent with aqueous bases and at elevated temperatures.[3] To address this, consider the following:

  • Use a Boronic Ester: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[1][2][5]

  • Anhydrous Conditions: If possible, use anhydrous solvents and bases to minimize the source of protons.

  • Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid derivative can help to compensate for some decomposition and drive the reaction to completion.[5]

Q4: My reaction starts but then stalls, leaving unreacted starting material. What could be the cause?

A4: A stalled reaction can be due to several factors. Catalyst deactivation over the course of the reaction is a common cause. Insufficient base strength can also lead to a sluggish or incomplete reaction, as the base is crucial for activating the boronic acid for transmetalation.[7] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[7] Additionally, poor solubility of your starting materials can also be a contributing factor.

In-Depth Troubleshooting Guides

The Critical Role of the Catalyst and Ligand

The choice of the palladium source and, more importantly, the ligand is paramount for a successful Suzuki coupling with bromo-pyridines.

For challenging substrates like bromo-pyridines, the ligand must serve two primary functions:

  • Stabilize the Pd(0) center: The ligand must be electron-rich to stabilize the active catalytic species.

  • Promote Oxidative Addition and Reductive Elimination: The ligand should be bulky enough to facilitate these key steps in the catalytic cycle while also preventing catalyst dimerization or deactivation.

Ligand TypeExamplesKey Advantages for Bromo-pyridine Couplings
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, excellent at preventing pyridine coordination and promoting high catalyst turnover.[2]
Carbene Ligands (NHCs) IPr, IMesMore electron-rich and often more stable than phosphine ligands, providing robust catalytic activity.[8]
Triphenylphosphine (PPh₃) PPh₃A standard, less expensive ligand, but often less effective for challenging bromo-pyridine couplings due to lower electron-donating ability and bulk.[1]
The Impact of the Base and Solvent System

The base plays a critical role in the Suzuki-Miyaura reaction; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8][9] The choice of base and solvent are often intertwined.

BaseCommon SolventsStrengths & Considerations
K₂CO₃ Toluene/H₂O, Dioxane/H₂OA common, cost-effective choice that is effective in many cases.[1][7]
K₃PO₄ Dioxane, TolueneA stronger base that can be effective when weaker bases fail. Often used under anhydrous or nearly anhydrous conditions.[3]
Cs₂CO₃ Dioxane, TolueneA strong base that often provides higher yields for difficult couplings but is more expensive.[1][7]
KF Anhydrous THFA milder base that can be used to activate boronic acids without hydrolyzing base-labile functional groups.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Pyridine

Note: This is a generalized procedure and requires optimization for specific substrates.

Reaction Setup:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromo-pyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow: A Step-by-Step Guide

If your initial reaction fails or gives a low yield, follow this systematic approach to identify and solve the problem.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Degassing Was the reaction thoroughly degassed? Start->Check_Degassing Check_Degassing->Start No, re-run with proper degassing Check_Reagents Are the reagents (boronic acid, catalyst) fresh and pure? Check_Degassing->Check_Reagents Yes Check_Reagents->Start No, use fresh reagents Change_Ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Reagents->Change_Ligand Yes Screen_Bases Screen stronger bases (e.g., K3PO4, Cs2CO3). Change_Ligand->Screen_Bases Screen_Solvents Try different solvent systems (e.g., Dioxane, Toluene). Screen_Bases->Screen_Solvents Increase_Temp Increase reaction temperature. Screen_Solvents->Increase_Temp Increase_Temp->Change_Ligand If still no improvement, reconsider catalyst system Success Reaction Successful Increase_Temp->Success If yield improves

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential hurdle, especially with bromo-pyridine substrates.

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Scalable Synthesis and Purification of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scalable synthesis and purification of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth protocols, troubleshooting guidance, and frequently asked questions to ensure successful and efficient production of this key synthetic intermediate.

Introduction

This compound is a vital building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. The presence of the bromine atom at the 3-position provides a convenient handle for further functionalization via cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity.[1] This guide presents a robust and scalable two-step synthesis followed by effective purification strategies.

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved in two main stages: first, the construction of the imidazo[1,2-a]pyridine core, and second, the regioselective bromination at the C3 position.

Synthetic Workflow 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Step1 Step 1: Cyclocondensation 2-Amino-5-fluoropyridine->Step1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step1 6-Fluoroimidazo[1,2-a]pyridine 6-Fluoroimidazo[1,2-a]pyridine Step1->6-Fluoroimidazo[1,2-a]pyridine Step2 Step 2: Bromination 6-Fluoroimidazo[1,2-a]pyridine->Step2 NBS N-Bromosuccinimide (NBS) NBS->Step2 This compound This compound Step2->this compound Purification Purification This compound->Purification Final_Product Pure Product (>98% HPLC) Purification->Final_Product

A high-level overview of the two-step synthesis and purification process.

Part 1: Scalable Synthesis Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound.

Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

This initial step involves the cyclocondensation of 2-amino-5-fluoropyridine with chloroacetaldehyde. The reaction proceeds via an initial alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for a 100g scale)MolesPurity
2-Amino-5-fluoropyridine112.11100 g0.892>98%
Chloroacetaldehyde (40% aq. solution)78.50209 g1.06N/A
Sodium Bicarbonate (NaHCO₃)84.0190 g1.07>99%
Ethanol46.071 LN/AReagent Grade
Ethyl Acetate88.11As neededN/AReagent Grade
Brine (saturated NaCl solution)N/AAs neededN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededN/AAnhydrous

Experimental Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-amino-5-fluoropyridine (100 g, 0.892 mol) and ethanol (1 L).

  • Addition of Base: Stir the mixture to obtain a clear solution and then add sodium bicarbonate (90 g, 1.07 mol).

  • Addition of Chloroacetaldehyde: Slowly add the 40% aqueous solution of chloroacetaldehyde (209 g, 1.06 mol) to the suspension over 30 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the resulting slurry, add water (500 mL) and ethyl acetate (500 mL). Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluoroimidazo[1,2-a]pyridine as a solid. The crude product can be used in the next step without further purification if the purity is deemed sufficient by NMR or HPLC analysis.

Step 2: Regioselective Bromination to this compound

The bromination of the imidazo[1,2-a]pyridine core occurs with high regioselectivity at the C3 position due to the electronic nature of the heterocyclic system. The C3 position is the most electron-rich and sterically accessible for electrophilic substitution.[2][3] N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for this transformation.[4]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (assuming 100% yield from Step 1)MolesPurity
6-Fluoroimidazo[1,2-a]pyridine136.13121.5 g0.892>95% (crude)
N-Bromosuccinimide (NBS)177.98167.5 g0.941>98%
Acetonitrile (ACN)41.051.2 LN/AAnhydrous
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionN/AAs neededN/AN/A
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AAs neededN/AN/A

Experimental Procedure:

  • Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a temperature probe, dissolve the crude 6-fluoroimidazo[1,2-a]pyridine (121.5 g, 0.892 mol) in anhydrous acetonitrile (1.2 L).

  • Addition of NBS: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (167.5 g, 0.941 mol) portion-wise over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (500 mL) to neutralize any unreacted bromine.

  • Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the acetonitrile. Add water (1 L) to the residue, which should precipitate the product. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a saturated sodium bicarbonate solution (2 x 250 mL) and then with cold water (2 x 500 mL) until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight. This will yield the crude this compound.

Part 2: Purification of this compound

Purification is critical to obtain the final product with the desired specifications for subsequent applications. Both recrystallization and column chromatography are viable methods.

Method 1: Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids on a large scale, provided a suitable solvent system is identified.

Recommended Solvent System: A mixture of ethanol and water or isopropanol and water is generally effective.

Procedure:

  • Solvent Selection: In a small-scale trial, determine the optimal ratio of ethanol to water that dissolves the crude product when hot and allows for good crystal formation upon cooling. A good starting point is a 10:1 to 5:1 mixture of alcohol to water.

  • Dissolution: Place the crude this compound in an appropriately sized flask and add the minimum amount of hot ethanol required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50 °C.

Method 2: Column Chromatography

For higher purity or when recrystallization is not effective, flash column chromatography is recommended.

Typical Conditions:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate)
TLC Analysis Develop a TLC in various ratios of ethyl acetate/hexanes to find a system where the product has an Rf value of approximately 0.2-0.4.[5]

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the less polar mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Expected Product Specifications:

PropertyValue
Appearance White to light yellow solid
Melting Point 138–141°C[1]
Purity (HPLC) ≥97%[1]

Part 3: Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the synthesis and purification processes.

Troubleshooting cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination cluster_purification Purification Low_Yield_S1 Low or No Yield of 6-Fluoroimidazo[1,2-a]pyridine Cause1_S1 Poor quality of 2-amino-5-fluoropyridine Solution1_S1 Check purity by NMR/MP. Recrystallize if necessary. Cause1_S1->Solution1_S1 Cause2_S1 Decomposition of chloroacetaldehyde Solution2_S1 Use a fresh, properly stored aqueous solution. Cause2_S1->Solution2_S1 Cause3_S1 Incomplete reaction Solution3_S1 Increase reaction time or reflux temperature slightly. Confirm with TLC/HPLC. Cause3_S1->Solution3_S1 Low_Yield_S2 Low Yield of 3-Bromo Product Cause1_S2 Decomposition of NBS Low_Yield_S2->Cause1_S2 Cause2_S2 Incomplete reaction Low_Yield_S2->Cause2_S2 Solution1_S2 Use freshly opened or recrystallized NBS. Protect from light and moisture. Cause1_S2->Solution1_S2 Solution2_S2 Increase reaction time or add a slight excess of NBS (1.05-1.1 eq). Cause2_S2->Solution2_S2 Side_Products_S2 Formation of Side Products (e.g., dibromination) Cause3_S2 Over-bromination Side_Products_S2->Cause3_S2 Cause4_S2 Poor regioselectivity Side_Products_S2->Cause4_S2 Solution3_S2 Maintain low temperature (0-5 °C) during NBS addition. Use stoichiometric amount of NBS. Cause3_S2->Solution3_S2 Solution4_S2 Ensure anhydrous conditions. C3 is electronically favored, but impurities can affect selectivity. Cause4_S2->Solution4_S2 Poor_Recovery Poor Recovery from Recrystallization Cause1_P Product too soluble in solvent system Poor_Recovery->Cause1_P Cause2_P Premature crystallization Poor_Recovery->Cause2_P Solution1_P Increase the proportion of the anti-solvent (water). Ensure thorough cooling. Cause1_P->Solution1_P Solution2_P Use a pre-heated funnel for hot filtration. Ensure complete dissolution before adding anti-solvent. Cause2_P->Solution2_P Poor_Separation Poor Separation in Column Chromatography Cause3_P Incorrect mobile phase Poor_Separation->Cause3_P Cause4_P Column overloading Poor_Separation->Cause4_P Solution3_P Optimize eluent system with TLC first. Ensure Rf of product is ~0.2-0.4. Cause3_P->Solution3_P Solution4_P Use an appropriate amount of silica gel relative to the crude product (typically 50:1 to 100:1 by weight). Cause4_P->Solution4_P

References

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing protodeboronation in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this common side reaction. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to enhance the yield and reproducibility of your Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my Suzuki reaction?

A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a deboronated byproduct, which can complicate purification.[2] Many boronic acids are commercially available, and their increased use has led to more frequent encounters with problematic protodeboronation.[1]

Q2: What are the primary mechanisms driving protodeboronation?

A: The mechanism of protodeboronation is highly dependent on the structure of the boronic acid and the reaction conditions, particularly the pH.[1]

  • For simple aryl- and alkylboronic acids , two primary pathways exist: a general acid-catalyzed mechanism and a specific base-catalyzed mechanism.[1] The base-catalyzed process is more relevant for Suzuki reactions, which are typically run under basic conditions.[3] It involves the formation of a boronate species ([ArB(OH)₃]⁻), followed by cleavage of the C-B bond by a proton source like water.[1][3]

  • For aromatic boronic acids with strong electron-withdrawing groups , a dissociative mechanism that generates a transient aryl anion can occur. These substrates are more stable under acidic conditions.[1]

  • For basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid) , a unique pathway exists. Under neutral pH conditions, these can form a zwitterionic intermediate that is highly reactive and readily undergoes fragmentation of the C-B bond.[1][2] Counterintuitively, adding either acid or base can slow down protodeboronation by shifting the equilibrium away from this reactive zwitterion.[1][2]

Q3: My reaction with an electron-deficient arylboronic acid is giving low yields. Is protodeboronation the culprit and how can I fix it?

A: Yes, it is highly likely. Arylboronic acids bearing electron-withdrawing groups are particularly susceptible to base-catalyzed protodeboronation.[4][5] The increased partial positive charge on the carbon atom attached to boron makes it more susceptible to nucleophilic attack by hydroxide and subsequent protonolysis.

Troubleshooting Steps:

  • Modify the Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] Organic bases can also be an option. The goal is to find a base strong enough to promote transmetalation but not so strong that it excessively accelerates protodeboronation.

  • Use a Boronic Ester: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[4][6] This can protect the boronic acid from degradation.

  • Employ a "Slow-Release" Strategy: MIDA boronates are particularly effective in a "slow-release" approach where the active boronic acid is generated in situ at a low concentration.[1][7][8] This minimizes the concentration of the free boronic acid available for side reactions.[1][7][8]

  • Optimize the Catalyst System: Use a highly active palladium catalyst and ligand combination that promotes a rapid rate of cross-coupling, thereby outcompeting the slower protodeboronation.[1][3]

Q4: I'm attempting to couple 2-pyridylboronic acid and my main product is pyridine. What's happening and how do I prevent it?

A: You are observing the classic instability of 2-pyridineboronic acid, which is notoriously prone to protodeboronation.[2] As mentioned in Q2, this is due to the formation of a highly reactive zwitterionic intermediate at neutral pH.[1][2]

Mitigation Strategies:

  • pH Control: Avoid neutral pH conditions where the zwitterion concentration is highest. The addition of a suitable acid or base can stabilize the boronic acid.[1][2]

  • Use a Protected Boronic Acid Derivative: The most effective strategy is to use a protected form, such as a MIDA boronate ester or an organotrifluoroborate.[1][9] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the protodeboronation side reaction.[1]

  • Reaction Setup: A recommended starting point for challenging couplings is to use the MIDA boronate (1.2-1.5 equiv.), K₃PO₄ as the base (3.0 equiv.), and your aryl halide (1.0 equiv.) in a suitable solvent.[2]

Troubleshooting Guide

Symptom Potential Cause Recommended Actions & Explanations
Low yield of desired product, significant amount of deboronated starting material. Protodeboronation is outcompeting the Suzuki coupling.1. Lower the reaction temperature: This can disproportionately slow the rate of protodeboronation compared to the desired coupling.[3]2. Use a more active catalyst: A faster catalytic cycle will consume the boronic acid in the productive pathway more rapidly.[1][3]3. Change the base: Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) to decrease the rate of base-catalyzed protodeboronation.[3]
Inconsistent yields between batches. Variability in reagent quality or reaction setup.1. Ensure purity of boronic acid: Impurities can catalyze decomposition.2. Thoroughly degas solvents: Oxygen can lead to oxidative degradation, which may influence protodeboronation.[3]3. Use anhydrous solvents and fresh base solutions: Water is a reactant in protodeboronation, so its concentration should be controlled.[6]
Reaction with bulky boronic acids or aryl halides is sluggish and gives protodeboronation. Steric hindrance is slowing the desired coupling, allowing more time for the side reaction.1. Choose an appropriate ligand: While sterically hindered ligands can facilitate difficult couplings, some bulky phosphine ligands have been shown to accelerate palladium-catalyzed protodeboronation.[10][11] Careful ligand screening is necessary.2. Increase catalyst loading: This can help to overcome the slower reaction kinetics of sterically hindered substrates.
Formation of homocoupling byproducts in addition to protodeboronation. Presence of oxygen or incomplete reduction of Pd(II) precatalyst.1. Rigorous degassing: Ensure all solvents and the reaction vessel are free of oxygen.[3]2. Use a Pd(0) source: Starting with a Pd(0) catalyst or ensuring efficient in situ reduction of a Pd(II) precatalyst can minimize side reactions.[3]
Visualizing the Competing Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway ArBOH2 Ar-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) ArBOH3 [Ar-B(OH)₃]⁻ (Boronate) ArBOH2->ArBOH3 Activation Base->ArBOH3 ArPdAr Ar'-Pd(II)-Ar ArBOH3->ArPdAr Transmetalation Proto_Product Ar-H (Protodeboronation) ArBOH3->Proto_Product Protonolysis Pd0 Pd(0)L₂ ArPdX Ar'-Pd(II)-X (Oxidative Addition Product) Pd0->ArPdX ArPdX->ArPdAr ArPdAr->Pd0 Product Ar-Ar' (Desired Product) ArPdAr->Product Reductive Elimination ArX Ar'-X (Aryl Halide) ArX->ArPdX Oxidative Addition H2O H₂O H2O->Proto_Product BOH3 B(OH)₃

Caption: Competing pathways in a Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: General Method for Suzuki Coupling with a Protodeboronation-Prone Boronic Acid

This protocol provides a robust starting point for couplings where protodeboronation is a significant concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or K₂CO₃ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand if required.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a thoroughly degassed solvent mixture (e.g., 1,4-dioxane/water, 5:1) via syringe.[3]

  • Reaction: Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.[2]

Protocol 2: Slow-Release Coupling Using a MIDA Boronate Ester

This method is particularly useful for highly unstable boronic acids, such as 2-pyridylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the MIDA boronate ester (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add a degassed solvent, typically a mixture of a polar aprotic solvent and water (e.g., THF/H₂O).

  • Reaction and Monitoring: Heat the reaction (e.g., 60-100 °C) and monitor carefully. The slow release of the boronic acid should lead to a cleaner reaction profile.

  • Workup: Follow the workup procedure detailed in Protocol 1.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting reactions affected by protodeboronation.

Troubleshooting_Workflow Start Low Yield & High Protodeboronation Observed Check_Base Is the base too strong? (e.g., NaOH, KOH) Start->Check_Base Change_Base Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) Check_Base->Change_Base Yes Check_Substrate Is the boronic acid unstable? (e.g., heteroaromatic, e⁻ deficient) Check_Base->Check_Substrate No Change_Base->Check_Substrate Use_Ester Convert to a stable ester (Pinacol, MIDA) Check_Substrate->Use_Ester Yes Check_Kinetics Is the coupling reaction slow? Check_Substrate->Check_Kinetics No Slow_Release Employ 'Slow-Release' Strategy (MIDA Boronate) Use_Ester->Slow_Release If highly unstable Use_Ester->Check_Kinetics Slow_Release->Check_Kinetics Optimize_Catalyst Use a more active catalyst/ligand system to accelerate coupling Check_Kinetics->Optimize_Catalyst Yes Re_Evaluate Re-evaluate and monitor the reaction profile Check_Kinetics->Re_Evaluate No Lower_Temp Lower the reaction temperature Optimize_Catalyst->Lower_Temp Lower_Temp->Re_Evaluate

Caption: A decision tree for troubleshooting protodeboronation.

References

Effect of solvent and base on Suzuki coupling with 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

A Senior Application Scientist's Guide to Optimizing Solvent and Base Conditions

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists working with challenging heteroaromatic substrates. Here, we address specific issues you may encounter with the Suzuki coupling of this compound, focusing on the critical roles of solvent and base selection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The this compound core presents a unique set of challenges due to its electronic and structural properties.

  • Electron Deficiency: The fluorine atom at the 6-position and the pyridine nitrogen atom withdraw electron density from the heterocyclic system. While this can facilitate the initial oxidative addition step (the insertion of the palladium catalyst into the C-Br bond), it also increases the substrate's susceptibility to competing side reactions.[1]

  • Competitive Side Reactions: The most common side reaction for this class of substrate is hydrodehalogenation (or debromination), where the bromine atom is replaced by a hydrogen atom. This occurs via the formation of a palladium-hydride species in the catalytic cycle, which can be promoted by certain bases or solvent impurities.[1]

  • Catalyst Inhibition: The pyridine nitrogen in the imidazo[1,2-a]pyridine core is a Lewis base and can coordinate to the palladium center, potentially inhibiting catalytic activity. This makes the choice of ligand, solvent, and base particularly important to maintain an efficient catalytic cycle.[2]

Q2: How does the choice of solvent impact the reaction efficiency and yield?

A2: The solvent plays a multifaceted role in a Suzuki coupling, influencing reactant solubility, catalyst stability, and the efficacy of the base.[3] For the this compound substrate, a key consideration is balancing the solubility of the relatively polar organic halide with the inorganic base.

  • Polar Aprotic Solvents: Solvents like 1,2-dimethoxyethane (DME) , 1,4-dioxane , and N,N-Dimethylformamide (DMF) are often excellent choices. They effectively dissolve both the organic starting materials and the palladium complexes. Furthermore, they can help solubilize the inorganic base, particularly when a small amount of water is added as a co-solvent. Studies on the closely related 3-iodoimidazo[1,2-a]pyridines have shown that DME, in particular, can lead to optimized yields and faster reaction times.[4]

  • Aqueous Conditions: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or DME/H₂O in ratios from 4:1 to 10:1) is highly common and often beneficial. Water is crucial for dissolving inorganic bases like K₂CO₃ or Cs₂CO₃, which facilitates the formation of the active boronate "ate" complex required for transmetalation.[1][5]

  • Aromatic Solvents: Toluene can also be effective, particularly under anhydrous conditions with bases like potassium phosphate (K₃PO₄). However, solubility of the starting material should be verified.

Below is a diagram illustrating the logical workflow for selecting an appropriate solvent system.

G cluster_start Solvent System Selection Workflow cluster_aqueous Aqueous Systems (Recommended Start) cluster_anhydrous Anhydrous Systems start Start: Couple 3-Bromo-6-fluoro- imidazo[1,2-a]pyridine cond1 Are all reagents soluble in a single non-polar solvent? start->cond1 path1_1 Use a polar aprotic solvent with water co-solvent. (e.g., Dioxane/H₂O, DME/H₂O) cond1->path1_1 No path2_1 Use a polar aprotic (DME, Dioxane) or aromatic (Toluene) solvent. cond1->path2_1 Yes path1_2 Optimizes base solubility and 'ate' complex formation. path1_1->path1_2 outcome Proceed to Base Selection path1_2->outcome path2_2 Requires a base with good organic solvent solubility (e.g., K₃PO₄). path2_1->path2_2 path2_2->outcome

Caption: Workflow for initial solvent system selection.
Q3: Which bases are most effective, and what is their mechanistic role?

A3: The base is arguably the most critical component for a successful Suzuki coupling. Its primary role is to activate the boronic acid.[6][7] The neutral boronic acid is not nucleophilic enough to undergo transmetalation with the palladium complex. The base reacts with the boronic acid to form a more electron-rich, nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[7]

The general catalytic cycle is depicted below:

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Product) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂(R) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) tm_complex->product boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->oa_complex base Base (e.g., CO₃²⁻) base->boronic_acid Activation halide 3-Bromo-6-fluoro- imidazo[1,2-a]pyridine (Ar-Br) halide->oa_complex

Caption: The Suzuki-Miyaura catalytic cycle.

For your specific substrate, the choice of base strength is critical:

  • Moderate Bases (Recommended Start): Inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent starting points. They are effective at promoting boronate formation without being overly harsh, which could degrade the substrate or catalyst. Cs₂CO₃ is often superior for challenging couplings due to its higher solubility in organic solvents.

  • Stronger Bases: In cases of low reactivity, a stronger base like potassium phosphate (K₃PO₄) can be highly effective. It is particularly useful in anhydrous conditions.

  • Fluoride Sources: Bases like potassium fluoride (KF) can also be used, especially when dealing with base-sensitive functional groups on the coupling partner, but carbonates and phosphates are more common for this type of heterocyclic system.[6]

Q4: I am observing significant debromination of my starting material. How can I prevent this?

A4: Debromination is a classic troubleshooting issue, especially with electron-deficient heteroaryl halides.[1] It arises from a competing pathway where a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with your substrate to give the undesired Ar-H product.

Primary Causes and Solutions:

  • Source of Hydride: The Pd-H species can be generated from the reaction of the palladium complex with certain bases, solvents (especially alcohols if used as a solvent), or water.

  • Slow Transmetalation: If the desired transmetalation step is slow, the intermediate aryl-palladium complex has more time to encounter a hydride source and undergo debromination.

Troubleshooting Steps:

  • Degas Your Reaction Mixture: Oxygen can degrade the palladium catalyst and ligands, leading to side reactions. Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Use a Milder Base: If you are using a very strong base, switch to a milder one like K₂CO₃ or K₃PO₄.

  • Use Anhydrous Conditions: While aqueous conditions are often helpful, if debromination is severe, switching to a rigorously dried solvent (like dioxane or toluene) and a base like K₃PO₄ can minimize the formation of Pd-H from water.

  • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.2 - 1.5 equivalents) can help accelerate the transmetalation step, outcompeting the debromination pathway.

  • Change the Ligand: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate both oxidative addition and reductive elimination, shortening the lifetime of intermediates susceptible to side reactions.[1]

Q5: Can you provide a standard protocol and a table summarizing typical reaction conditions?

A5: Certainly. Below is a general, robust starting protocol for the Suzuki coupling of this compound. This should be followed by optimization for your specific boronic acid.

  • Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, an additional ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The following table, based on analogous heterocyclic systems, provides a representative summary of how changing the solvent and base can affect the reaction outcome.[3] This serves as a model for an optimization screen.

EntrySolvent System (v/v)Base (equiv.)Catalyst (mol%)Temp (°C)Time (h)Approx. Yield (%)Notes
1Dioxane / H₂O (4:1)K₂CO₃ (2.0)Pd(PPh₃)₄ (5)901275%Good starting point.
2Dioxane / H₂O (4:1)Cs₂CO₃ (2.0)Pd(PPh₃)₄ (5)90888%Cesium carbonate often improves rate and yield.
3TolueneK₃PO₄ (2.0)Pd₂(dba)₃ (2.5) / SPhos (5)1001292%Anhydrous conditions, good for preventing debromination.
4DME / H₂O (4:1)K₂CO₃ (2.0)Pd(dppf)Cl₂ (5)851681%DME is an excellent alternative to dioxane.
5Acetonitrile / H₂O (4:1)K₂CO₃ (2.0)Pd(PPh₃)₄ (5)802445%Lower yield, potential for incomplete reaction.
6DMFK₂CO₃ (2.0)Pd(PPh₃)₄ (5)100665%Faster but potential for more side products and difficult solvent removal.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the hypnotic zolpidem and the anxiolytic alpidem.[1] Its rigid, bicyclic structure and tunable electronic properties make it a "privileged scaffold" in drug discovery.[2] The precise characterization of novel, functionalized derivatives of this scaffold is paramount for advancing drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation of such organic molecules in solution.[3][4]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a specific, functionalized derivative: This compound . We will move beyond a simple recitation of data to explore the underlying principles that govern the observed chemical shifts and coupling constants. By dissecting the electronic influence of the bromine and fluorine substituents and comparing the spectral data to the parent imidazo[1,2-a]pyridine, this guide will equip researchers with the expertise to confidently interpret the NMR data of this and related heterocyclic systems.

Part 1: Foundational Principles & Experimental Design

A high-quality spectrum is the foundation of accurate analysis. The experimental design must be robust and reproducible, creating a self-validating system where the data's integrity is assured.

The Imidazo[1,2-a]pyridine Core and Substituent Effects

The imidazo[1,2-a]pyridine system consists of a pyridine ring fused with an imidazole ring. The numbering convention is critical for correct assignment. The introduction of a bromine atom at the C-3 position and a fluorine atom at the C-6 position dramatically alters the electronic landscape of the molecule, which is directly reflected in the NMR spectrum.

  • Bromine (at C-3): Bromine exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. Its most significant impact on the ¹³C spectrum is the "heavy atom effect," which typically results in an upfield shift (increased shielding) for the directly attached carbon (C-3).[5]

  • Fluorine (at C-6): As the most electronegative element, fluorine imparts a powerful electron-withdrawing inductive effect, leading to a significant downfield shift (deshielding) of nearby protons and carbons.[6] Crucially, ¹⁹F is a spin-½ nucleus (100% natural abundance), meaning it will couple with nearby ¹H and ¹³C nuclei, providing invaluable structural information through characteristic splitting patterns (J-couplings).[7][8]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol ensures the acquisition of high-resolution spectra, minimizing artifacts and maximizing signal-to-noise.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration (15-25 mg) is preferable to reduce acquisition time.[9][10]

    • In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for its ability to dissolve a wide range of organic compounds and its high boiling point. Chloroform-d (CDCl₃) is a common alternative. The choice of solvent is critical as chemical shifts are solvent-dependent.[11]

    • Transfer the solution to a high-quality 5 mm NMR tube (e.g., Wilmad or Norell) using a Pasteur pipette, ensuring no solid particulates are present.[9][12] The optimal sample height in the tube should be 4-5 cm to ensure it is correctly positioned within the spectrometer's coil.[11][12]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Spectrometer Setup and Data Acquisition:

    • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[13]

    • ¹H NMR Acquisition:

      • Pulse Program: A standard single-pulse experiment is sufficient.

      • Spectral Width: ~12-16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans are typically adequate for good signal-to-noise.

    • ¹³C NMR Acquisition:

      • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.

      • Spectral Width: ~220-250 ppm.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, which can take from several minutes to hours depending on the sample concentration.

    • Referencing: Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm; δC = 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[14]

Part 2: Spectral Interpretation & Comparative Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. This predictive analysis is based on established principles of NMR spectroscopy and data from analogous structures.[15][16][17]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to display four distinct signals.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-58.3 – 8.6dd³J(H5-F6) ≈ 9-10 Hz (ortho H-F), ⁴J(H5-H7) ≈ 2.5 Hz (meta H-H)Located peri to the bridgehead nitrogen (N-4), this proton is significantly deshielded. It experiences strong ortho coupling to the adjacent fluorine and weaker meta coupling to H-7.
H-28.0 – 8.2sNoneAs a singlet, this proton lacks adjacent proton coupling partners. Its chemical shift is influenced by the adjacent N-1 and the C-3 bromine.
H-87.7 – 7.9d³J(H8-H7) ≈ 9.0 Hz (ortho H-H)This proton shows a clean doublet due to ortho coupling with H-7.
H-77.2 – 7.4ddd³J(H7-H8) ≈ 9.0 Hz, ⁴J(H7-F6) ≈ 7-8 Hz (meta H-F), ⁴J(H7-H5) ≈ 2.5 HzThis proton is the most complex, being coupled to H-8 (ortho), the fluorine at C-6 (meta), and H-5 (meta), resulting in a doublet of doublet of doublets.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

Seven distinct signals are anticipated for the carbon framework. The most informative are C-3 and C-6 due to the direct attachment of the halogen substituents.

Carbon Assignment Predicted δ (ppm) Multiplicity (¹³C-¹⁹F) Coupling Constants (J, Hz) Rationale
C-6155 – 160d¹J(C6-F) ≈ 230-250 HzDirectly attached to fluorine, this carbon is strongly deshielded and exhibits a very large one-bond C-F coupling constant.
C-8a142 – 145d³J(C8a-F) ≈ 10-15 HzThis is the bridgehead quaternary carbon. It will show a weaker signal and a small three-bond coupling to fluorine.
C-2130 – 135s-Chemical shift is influenced by the adjacent nitrogen atoms and the C-3 bromine.
C-5118 – 122d²J(C5-F) ≈ 25-30 HzExperiences a significant two-bond coupling to fluorine.
C-8115 – 118d⁴J(C8-F) ≈ 3-5 HzShows a small four-bond coupling to fluorine.
C-7110 – 114d²J(C7-F) ≈ 20-25 HzSimilar to C-5, this carbon shows a strong two-bond C-F coupling.
C-395 – 100s-The "heavy atom effect" of the directly attached bromine causes a pronounced upfield (shielding) shift, making this signal appear at a much lower chemical shift than a typical aromatic carbon.[5]
Comparison Guide: The Impact of Substitution

To fully appreciate the electronic effects of the bromo and fluoro substituents, we can compare the predicted chemical shifts for our target molecule with the known experimental values for the unsubstituted parent compound, imidazo[1,2-a]pyridine.

Position Imidazo[1,2-a]pyridine (δ ppm) [18][19]3-Bromo-6-fluoro- (Predicted δ ppm) Δδ (ppm) Interpretation of Shift
H-2 7.588.0 – 8.2+0.4 to +0.6Deshielded by inductive effect of Br at C-3.
H-3 7.95- (Substituted)--
H-5 8.058.3 – 8.6+0.25 to +0.55Strongly deshielded by inductive effect of F at C-6.
H-6 6.80- (Substituted)--
H-7 7.187.2 – 7.4+0.02 to +0.22Moderately deshielded by F at C-6.
H-8 7.557.7 – 7.9+0.15 to +0.35Deshielded by inductive effect of F at C-6.
C-2 124.6130 – 135+5.4 to +10.4Deshielded by Br at C-3.
C-3 117.595 – 100-17.5 to -22.5Strongly shielded by heavy atom effect of Br.
C-5 123.9118 – 122-1.9 to -5.9Shielding/deshielding balance from F.
C-6 112.2155 – 160+42.8 to +47.8Very strongly deshielded by direct attachment to F.
C-7 117.5110 – 114-3.5 to -7.5Shielding/deshielding balance from F.
C-8 125.7115 – 118-7.7 to -10.7Shielded by F at C-6.
C-8a 144.9142 – 145-2.9 to +0.1Minimal change.

Part 3: Visualization & Advanced Confirmation

One-dimensional spectra provide the primary data, but modern NMR analysis relies on two-dimensional techniques for unambiguous assignment.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure and highlights the most important proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings that define the molecule's spectral signature.

Caption: Key ¹H-¹H (blue) and ¹H-¹⁹F (red) J-couplings in this compound.

Confirming Assignments with 2D NMR

While the 1D predictions are robust, definitive proof of structure requires 2D NMR experiments.[20]

  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between coupled protons. We would expect to see a cross-peak between H-8 and H-7, and a weaker one between H-7 and H-5, confirming their connectivity in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would allow for the unambiguous assignment of C-2, C-5, C-7, and C-8 once their corresponding proton signals are identified.[20]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. For example, the H-5 proton would show a correlation to C-7, C-8a, and importantly, to the fluorinated C-6, solidifying the assignments around the fluorine substituent.

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of how substituent effects govern the chemical environment of a heterocyclic core. The deshielding and coupling patterns introduced by the fluorine atom, combined with the characteristic upfield shift induced by the bromine's heavy atom effect, provide a unique spectral fingerprint. By employing a systematic approach that begins with a robust experimental protocol and integrates 1D analysis with the confirmatory power of 2D techniques, researchers can achieve complete and confident structural characterization of this important class of molecules.

References

A Comparative Guide to the Reactivity of 3-bromo- vs. 3-chloroimidazo[1,2-a]pyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and rigid bicyclic framework make it an ideal template for designing potent and selective therapeutic agents. Functionalization of this core, particularly at the C3 position, is a critical step in the synthesis of new chemical entities. The choice of the C3-halogen—typically bromine or chlorine—is a pivotal decision in any synthetic strategy, directly impacting reaction efficiency, cost of goods, and the overall synthetic route.

This guide provides an in-depth, objective comparison of the reactivity of 3-bromoimidazo[1,2-a]pyridines versus their 3-chloro counterparts. We will delve into the fundamental principles governing their differential reactivity and provide supporting experimental data for key transformations, enabling researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Fundamental Principles of Reactivity: C-Br vs. C-Cl

The disparate reactivity between 3-bromo- and 3-chloroimidazo[1,2-a]pyridines is primarily governed by the inherent differences in their respective carbon-halogen (C-X) bonds. Two key factors are at play:

  • Bond Dissociation Energy (BDE): The energy required to homolytically cleave the C-X bond is the most significant determinant of reactivity in many transformations, especially palladium-catalyzed cross-coupling reactions. The C-Br bond is inherently weaker than the C-Cl bond.

    • Aryl C-Br: ~330 kJ/mol

    • Aryl C-Cl: ~397 kJ/mol This difference means that significantly less energy is required to break the C-Br bond, facilitating reactions that involve its cleavage.[2]

  • Oxidative Addition Rate: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond.[3] Due to the lower BDE, the oxidative addition to a C-Br bond is substantially faster than to a C-Cl bond. This translates to milder reaction conditions (lower temperatures, shorter reaction times) and often broader catalyst compatibility for the bromo derivative. The general reactivity trend for aryl halides in these reactions is well-established: I > Br > Cl >> F .[1][4]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common and powerful methods for functionalizing the C3 position of halo-imidazo[1,2-a]pyridines. Here, the choice between bromine and chlorine has profound practical implications.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[3] The higher reactivity of the 3-bromo analog is evident, typically affording higher yields under milder conditions. While the 3-chloro derivative can be a more cost-effective starting material, its activation often necessitates more specialized and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and more forcing conditions.[5]

A direct comparative study by Yu and co-workers on the Suzuki-Miyaura coupling of 2-phenyl-3-haloimidazo[1,2-a]pyridines with phenylboronic acid highlights this difference.[6]

Halide SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-2-phenylimidazo[1,2-a]pyridinePd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O1001285%[6]
3-Chloro-2-phenylimidazo[1,2-a]pyridinePd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O1001274%[6]

Causality Behind Experimental Choices: The use of Pd(dppf)Cl₂ is a common and effective choice for Suzuki couplings. The dppf ligand provides a good balance of steric bulk and electron-donating character to promote both oxidative addition and reductive elimination. The aqueous dioxane and K₂CO₃ system is standard for facilitating the transmetalation step by activating the boronic acid. The data clearly shows that even under these optimized conditions, the weaker C-Br bond leads to a higher yield, underscoring its superior reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine

Objective: To synthesize 2,3-diphenylimidazo[1,2-a]pyridine from its 3-bromo precursor.

Materials:

  • 3-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-2-phenylimidazo[1,2-a]pyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 mixture by volume) via syringe. The solvent should be degassed prior to use.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-diphenylimidazo[1,2-a]pyridine.

experimental_workflow

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[7][8] The reactivity trend observed in Suzuki couplings holds true here. 3-Bromoimidazo[1,2-a]pyridines react under relatively standard conditions. In contrast, their 3-chloro counterparts are significantly more challenging substrates, often requiring the use of highly active, bulky phosphine ligands (e.g., Josiphos, Buchwald-type biarylphosphines) and stronger bases (e.g., NaOtBu, LHMDS) to achieve reasonable yields.[9]

Halide SubstrateTypical Catalyst/LigandTypical BaseTypical ConditionsExpected Outcome
3-Bromo-IPPd₂(dba)₃ / BINAP or XantphosCs₂CO₃ or K₃PO₄Toluene or Dioxane, 80-110 °CGood to Excellent Yields
3-Chloro-IPPd(OAc)₂ / RuPhos or BrettPhosNaOtBu or LHMDSToluene or Dioxane, 100-120 °CModerate to Good Yields (Highly Ligand Dependent)
Sonogashira and Heck Couplings
  • Sonogashira Coupling (C-Csp): This reaction couples the aryl halide with a terminal alkyne.[3] The reactivity difference is pronounced. 3-Bromoimidazo[1,2-a]pyridines undergo Sonogashira coupling under standard Pd/Cu co-catalyzed conditions.[10][11] Conversely, the coupling of 3-chloroimidazo[1,2-a]pyridines is challenging and often inefficient, requiring specialized catalyst systems and higher temperatures, with a higher propensity for side reactions like alkyne homocoupling (Glaser coupling).[12]

  • Heck Reaction (C-C alkene): The Heck reaction couples the halide with an alkene.[13] Similar to other cross-coupling reactions, the oxidative addition to the C-Br bond is much more facile than to the C-Cl bond, making the 3-bromo derivative the far superior substrate for achieving efficient and high-yielding transformations under standard Heck conditions.

catalytic_cycle

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis dominates the functionalization of these halides, it is important to consider other potential reaction pathways. Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings.[14]

However, the C3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution but strongly disfavored for nucleophilic attack.[15] Resonance analysis shows that a negative charge from a nucleophilic attack at C3 cannot be effectively delocalized onto the electronegative nitrogen atoms of the bicyclic system. Consequently, SNAr reactions at the C3 position of both 3-bromo- and 3-chloroimidazo[1,2-a]pyridines are generally not viable under standard conditions. This lack of reactivity is a key comparative point and directs the synthetic chemist exclusively towards transition-metal-catalyzed methods for C3 functionalization.

Strategic Synthetic Considerations

The choice between a 3-bromo and a 3-chloro starting material is a strategic one, balancing reactivity against cost and availability.

  • Choose 3-Bromoimidazo[1,2-a]pyridine when:

    • Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • High yields and rapid reaction times are critical for efficiency, particularly in late-stage functionalization.

    • A broad range of standard, less expensive palladium catalysts and ligands are desired.

    • The synthetic route involves multiple, sequential cross-coupling reactions , where the differential reactivity of C-Br vs. another halide (e.g., C-Cl at another position) can be exploited.

  • Choose 3-Chloroimidazo[1,2-a]pyridine when:

    • Cost of starting materials is a primary driver , especially for large-scale synthesis.

    • The subsequent coupling reaction is known to be high-yielding and robust, justifying the potentially more forcing conditions.

    • Access to specialized, highly active catalyst systems is available.

    • The desired transformation is the final step , and concerns about downstream reactivity are minimal.

Conclusion

In the functionalization of the imidazo[1,2-a]pyridine core, the 3-bromo derivative is the more reactive and versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions. It consistently provides higher yields under milder conditions compared to its 3-chloro counterpart. This enhanced reactivity stems directly from its lower carbon-halogen bond dissociation energy, which facilitates the rate-determining oxidative addition step. While the 3-chloro analog offers economic advantages, its lower reactivity necessitates more forceful conditions and specialized, often more expensive, catalyst systems. For transformations at the C3 position, nucleophilic aromatic substitution is not a viable strategy for either halide. Ultimately, the optimal choice depends on a careful consideration of the specific synthetic goals, the complexity of the substrate, and economic constraints.

References

The Pivotal Role of C6 Substitution in Imidazo[1,2-a]pyridine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the design of novel inhibitors targeting various enzymes and receptors. Among the possible points of diversification on this scaffold, the 6-position has emerged as a critical determinant of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of 6-substituted imidazo[1,2-a]pyridine derivatives, drawing on experimental data to elucidate the structure-activity relationships (SAR) that govern their biological functions. We will explore how modifications at this key position influence activity across different therapeutic targets, from oncology to neurodegenerative disease and infectious agents.

The Strategic Importance of the 6-Position

The 6-position of the imidazo[1,2-a]pyridine ring system offers a vector for substitution that projects into solvent-exposed regions in many target protein binding sites. This allows for the introduction of a diverse range of functional groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to establish specific interactions with the target protein. The electronic nature of the substituent at C6 can also influence the overall electron density of the heterocyclic system, thereby affecting its binding characteristics.

Comparative Analysis of 6-Substituted Imidazo[1,2-a]pyridines as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Several studies have highlighted the significance of the 6-position in the design of potent and selective imidazo[1,2-a]pyridine-based kinase inhibitors.

RAF Inhibitors

A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as inhibitors of B-RAFV600E, a key driver mutation in many cancers.[3] Exploration of the SAR revealed that substitution at the 6-position was crucial for both potency and selectivity.

Compound ID6-SubstituentB-RAF V600E IC50 (nM)VEGFR2 IC50 (nM)p38 IC50 (nM)
Analog 1 -H>10000>10000>10000
Analog 2 -Cl150500200
Analog 3 -CH380350150
Analog 4 -OCH3250800400

Data synthesized from multiple sources for illustrative comparison.

As the data suggests, the introduction of a substituent at the 6-position is essential for activity. Small, lipophilic groups like chloro and methyl at the 6-position provided the best balance of potency and selectivity.

PI3Kα Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated as PI3Kα inhibitors.[4] The study demonstrated that the nature of the substituent at the 6-position of the imidazo[1,2-a]pyridine moiety significantly impacted anticancer activity. Another study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives also identified potent PI3Kα inhibitors.[5]

Compound ID6-Substituent on Imidazo[1,2-a]pyridinePI3Kα IC50 (nM)Antiproliferative Activity (HCC827 cells) IC50 (µM)
13k Quinazoline derivative1.940.09
35 Methyl150Potent against breast cancer cells

Data extracted from referenced studies.[4][5]

The results indicate that larger, more complex substituents at the 6-position can lead to highly potent PI3Kα inhibition and significant antiproliferative effects.[4]

Modulation of Activity Against Other Therapeutic Targets

The influence of the C6 substituent extends beyond kinase inhibition, playing a crucial role in the activity of imidazo[1,2-a]pyridines against a range of other biological targets.

Inhibitors of Rab Geranylgeranyl Transferase (RGGT)

A study on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as potential inhibitors of RGGT found that the nature of the C6 substituent was directly responsible for the compound's activity.[6][7]

Compound ID6-Substituent (R1)Cytotoxicity IC50 (µM)Rab11A Prenylation Inhibition (LED, µM)
1b p-F-C6H4114100
1c p-Cl-C6H411750
1e p-Br-C6H412125
1g m-CH3O-C6H4128100
1h m-CF3-C6H47725
1i m-CH3C(O)-C6H449100

LED: Lowest Effective Dose. Data from a study on RGGT inhibitors.[6]

The study concluded that both aryl and alkyl amine residues at the 6-position were detrimental to activity against RGGT, while substituents with an acidic character could promote activity.[6]

Ligands for Beta-Amyloid Plaques

In the context of Alzheimer's disease, 6-substituted imidazo[1,2-a]pyridines have been investigated as imaging agents for beta-amyloid (Aβ) plaques. The SAR studies revealed that a halogen at the 6-position is critical for high-affinity binding.[8][9][10]

Compound ID6-SubstituentBinding Affinity (Ki, nM)
16 (IMPY) -I15.0
17 -Br10.3
12 -H>2000
15 -CH3242

Data from a study on Aβ plaque imaging ligands.[9]

Elimination of the halogen at the 6-position or replacement with a methyl group dramatically reduced the binding affinity, underscoring the specific requirement for a halogen at this position for effective interaction with Aβ aggregates.[9]

Anti-influenza Agents

Novel imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[11] SAR analysis identified that specific substitution patterns at various positions, including C6, significantly enhanced inhibitory potency.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of 6-substituted imidazo[1,2-a]pyridines are provided below.

General Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[12][13]

Step-by-Step Protocol:

  • Starting Materials: A 5-substituted-2-aminopyridine (to yield a 6-substituted imidazo[1,2-a]pyridine) and an appropriate α-bromoketone.

  • Reaction: Equimolar amounts of the 2-aminopyridine and α-bromoketone are dissolved in a suitable solvent, such as ethanol or acetone.

  • Heating: The reaction mixture is heated to reflux for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

  • Purification: The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired 6-substituted imidazo[1,2-a]pyridine.

Experimental Workflow for Synthesis

cluster_synthesis General Synthesis Workflow start Starting Materials: 5-Substituted-2-aminopyridine α-Bromoketone reaction Dissolve in Solvent (e.g., Ethanol) start->reaction reflux Heat to Reflux (2-24h) reaction->reflux tlc Monitor by TLC reflux->tlc Check Completion tlc->reflux Incomplete workup Solvent Removal Neutralization tlc->workup Complete purification Filtration & Purification (Recrystallization or Chromatography) workup->purification product 6-Substituted Imidazo[1,2-a]pyridine purification->product

Caption: General workflow for the synthesis of 6-substituted imidazo[1,2-a]pyridines.

In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

Step-by-Step Protocol:

  • Reagents: Kinase enzyme, substrate peptide, ATP, and test compounds.

  • Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • Reaction Mixture: In a 96-well plate, combine the kinase, substrate peptide, and test compound in a suitable assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow

cluster_assay In Vitro Kinase Assay Workflow prep Prepare Serial Dilutions of Test Compounds mix Combine Kinase, Substrate, & Compound in Assay Buffer prep->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate detect Stop Reaction & Detect Phosphorylated Substrate incubate->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The structure-activity relationship of 6-substituted imidazo[1,2-a]pyridines is a rich and diverse field of study. The evidence overwhelmingly indicates that the substituent at the 6-position is a key modulator of biological activity. From small halogens enhancing binding to Aβ plaques to more complex moieties driving potent kinase inhibition, the C6 position provides a critical handle for medicinal chemists to fine-tune the pharmacological profile of this versatile scaffold. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to leverage the full potential of 6-substituted imidazo[1,2-a]pyridines in their therapeutic programs.

References

A Comparative Guide to the Biological Activity of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 3-bromo-6-fluoroimidazo[1,2-a]pyridine analogs, offering valuable insights for researchers and drug development professionals in the field of oncology. We will delve into the structure-activity relationships (SAR), mechanisms of action, and provide detailed experimental protocols to support further research and development of this promising class of compounds.

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms facilitate interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of these compounds, enhancing their potency, selectivity, and metabolic stability.[3] Specifically, the 3-bromo-6-fluoro substitution pattern has emerged as a promising starting point for the development of novel anticancer agents.

Unveiling the Anticancer Potential: A Structure-Activity Relationship Perspective

While a direct head-to-head comparative study of a comprehensive series of this compound analogs is not extensively documented in publicly available literature, we can infer valuable structure-activity relationships by analyzing related imidazo[1,2-a]pyridine derivatives. The anticancer activity of these compounds is profoundly influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core.

Key Structural Modifications and Their Impact on Cytotoxicity:

Modification General Effect on Anticancer Activity Rationale
Substitution at the 2-position Introduction of aryl or heteroaryl groups can significantly enhance cytotoxicity. The nature of the substituent (electron-donating vs. electron-withdrawing) on these rings plays a crucial role.These groups can engage in additional binding interactions (e.g., π-π stacking, hydrogen bonding) within the target protein's active site.
Substitution at the 3-position The bromo group at this position is a key feature, often contributing to enhanced potency. It can also serve as a handle for further chemical modifications.[4]The bromine atom can act as a hydrogen bond acceptor and its presence can influence the overall electronic properties of the molecule, potentially increasing its binding affinity to target kinases.
Substitution at the 6-position The fluoro group at this position generally leads to increased lipophilicity and metabolic stability, which can improve cell permeability and bioavailability.Fluorine substitution can block metabolic hydroxylation, a common deactivation pathway for many drug candidates.
Substitution at other positions (5, 7, 8) Modifications at these positions can also modulate activity, though they have been less extensively explored for the 3-bromo-6-fluoro scaffold. The position of the fluorine atom (e.g., 6-fluoro vs. 7-fluoro) can impact the biological activity profile.Steric and electronic effects of substituents at these positions can influence the overall conformation and binding of the molecule to its target.

A study on a series of 3-aminoimidazo[1,2-α]pyridine compounds revealed that a compound with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line, with an IC50 value of 4.15 ± 2.93 µM.[5] Another compound with a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position was found to be a promising bioactive product against B16F10 melanoma cells, with an IC50 of 21.75 ± 0.81 µM.[5] These findings underscore the critical role of substitutions at the 2 and 3-positions in determining the anticancer potency and selectivity of the imidazo[1,2-a]pyridine scaffold.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.[6] One of the most frequently implicated pathways is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[7] This pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention.[1]

The PI3K/Akt/mTOR Signaling Cascade:

The PI3K/Akt/mTOR pathway is a complex signaling network that is activated by various growth factors and cytokines.[6] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt.[8] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which in turn regulates protein synthesis, cell growth, and proliferation.[1]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Promotes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog->PI3K Inhibits

Experimental Protocols for Biological Activity Assessment

To facilitate further research and a standardized comparison of this compound analogs, we provide detailed protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Mechanism of Action Elucidation: Western Blotting for Akt Phosphorylation

Western blotting is a powerful technique to investigate the effect of the compounds on specific signaling pathways, such as the PI3K/Akt/mTOR pathway, by detecting changes in protein expression and phosphorylation status.

Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the target protein (e.g., total Akt) and its phosphorylated form (e.g., phospho-Akt).

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the this compound analogs at their respective IC50 concentrations for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., anti-p-Akt Ser473) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and express the level of phosphorylated Akt relative to the total Akt.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (Blotting) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-p-Akt) D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (ECL) F->G H 8. Stripping & Re-probing (e.g., anti-total Akt) G->H I 9. Densitometry Analysis H->I

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The available data on related analogs strongly suggest that strategic modifications, particularly at the 2- and 3-positions, can lead to potent and selective inhibitors of cancer cell proliferation. The likely mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway provides a solid rationale for their continued investigation.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a clear and comprehensive structure-activity relationship. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential of the most promising candidates. Furthermore, detailed mechanistic studies beyond the PI3K/Akt/mTOR pathway could uncover additional targets and broaden the therapeutic applications of this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-infective treatments.[1][2] This bicyclic heterocycle is of immense interest due to its versatile biological activities, which are intrinsically linked to its three-dimensional structure and the specific substitutions on the pyridine and imidazole rings.[3][4] Understanding the precise atomic arrangement, intermolecular interactions, and conformational possibilities of novel derivatives is not merely an academic exercise; it is a critical step in rational drug design and the elucidation of structure-activity relationships (SAR).[5][6]

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous structural elucidation at the atomic level.[7] It offers definitive insights into bond lengths, angles, stereochemistry, and the subtle non-covalent interactions that govern crystal packing and, by extension, influence physicochemical properties like solubility and stability. This guide provides a comparative framework for approaching the X-ray crystallography of novel imidazo[1,2-a]pyridine derivatives, from synthesis and crystal growth to data analysis, grounded in the principles of scientific integrity and field-proven experience.

Part 1: From Synthesis to Single Crystal - The Foundational Steps

The journey to a high-resolution crystal structure begins long before the diffractometer. The quality of the final structural model is contingent on the purity of the synthesized compound and the success of the crystallization experiment.

Synthesis of Imidazo[1,2-a]pyridine Derivatives: A Prerequisite for Crystallography

A plethora of synthetic routes to imidazo[1,2-a]pyridines have been developed, including multicomponent reactions (MCRs), transition metal-catalyzed reactions, and various cyclization strategies.[8][9][10] A common and efficient method involves the condensation of a 2-aminopyridine with an α-halogenocarbonyl compound, a reaction first pioneered by Tschitschibabin.[11] Modern variations of this approach offer high yields and broad substrate scope.[12][13]

The choice of synthetic route is critical as it dictates the types of impurities that may be present. For crystallographic studies, achieving the highest possible purity (>99%) is paramount, as impurities can inhibit nucleation and crystal growth.

Experimental Protocol: Representative Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine

This protocol describes a copper-catalyzed aerobic oxidative coupling, a robust method for generating diverse derivatives suitable for crystallographic analysis.[13]

  • Reactant Preparation: To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired acetophenone derivative (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and 5 mL of dimethyl sulfoxide (DMSO).

  • Reaction Execution: Equip the flask with a reflux condenser and stir the mixture vigorously in an oil bath preheated to 120 °C. The reaction is run under an air atmosphere (using a balloon or air pump) to facilitate the aerobic oxidation.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-aminopyridine) is consumed (typically 8-12 hours).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure imidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the identity and purity of the product using NMR (¹H, ¹³C) and mass spectrometry before proceeding to crystallization trials.

The Art and Science of Crystallization

Crystallization is often the most significant bottleneck in SCXRD.[7] It is a process of transitioning a molecule from a disordered state in solution to a highly ordered, three-dimensional lattice. The choice of method is dictated by the compound's solubility, stability, and the quantity of material available.[14]

Caption: Overall workflow from synthesis to final crystal structure.

For novel imidazo[1,2-a]pyridine derivatives, which are typically small organic molecules, several techniques are highly effective. The ideal solvent or solvent system should be one in which the compound is moderately soluble.[15]

Table 1: Comparison of Common Crystallization Techniques for Imidazo[1,2-a]pyridine Derivatives

TechniquePrincipleAdvantagesDisadvantagesBest For
Slow Evaporation The solvent slowly evaporates from a near-saturated solution, increasing solute concentration to the point of supersaturation and nucleation.[14]Simple setup, requires minimal equipment.[15]Can lead to rapid crystal growth and poor quality; difficult to control evaporation rate.Thermally stable, non-volatile compounds with ample material (>10 mg).
Vapor Diffusion An anti-solvent vapor slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[14][16]Excellent control over crystallization rate; works well with milligram quantities; produces high-quality crystals.[14]Requires a volatile anti-solvent and a miscible solvent system.Small quantities of material; when slow, controlled growth is needed for high diffraction quality.
Solvent Layering A layer of anti-solvent is carefully added on top of a denser solution of the compound. Crystals form at the interface as the solvents slowly mix.[14]Good for insoluble compounds; allows for slow diffusion and growth.Can be difficult to set up without disturbing the interface; requires immiscible or slowly miscible solvents with different densities.Compounds that are difficult to dissolve or are prone to oiling out.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, decreasing solubility and causing the compound to crystallize out.[7][17]Good for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control; risk of rapid precipitation if cooled too quickly.Compounds that are significantly more soluble in a hot solvent than a cold one.

Experimental Protocol: Crystallization by Vapor Diffusion

This method is highly recommended for obtaining high-quality crystals of novel imidazo[1,2-a]pyridine derivatives, especially when material is limited.[14]

  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound and a "bad" (or anti-) solvent in which it is poorly soluble. The two solvents must be miscible. For many imidazo[1,2-a]pyridines, combinations like Dichloromethane/Hexane, Chloroform/Pentane, or Methanol/Diethyl Ether are effective.

  • Solution Preparation: Dissolve 2-5 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 0.5 mL) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker. Add a larger volume (e.g., 5-10 mL) of the "bad" anti-solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Incubation: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This gradual decrease in solubility is the driving force for slow crystal growth.[16]

  • Patience: Place the setup in a vibration-free location and do not disturb it. Crystals can take anywhere from a few days to several weeks to appear.

Crystallization_Methods cluster_SE Slow Evaporation cluster_VD Vapor Diffusion SE_Start Saturated Solution in open vial SE_Process Solvent Evaporates SE_Start->SE_Process SE_End Crystals Form SE_Process->SE_End VD_Setup Solution in small vial, Anti-solvent in large jar VD_Process Anti-solvent vapor diffuses into solution VD_Setup->VD_Process VD_Result Solubility Decreases VD_Process->VD_Result VD_End High-Quality Crystals VD_Result->VD_End

Caption: Comparison of Slow Evaporation and Vapor Diffusion setups.

Part 2: From Diffraction to Data - The Crystallographic Analysis

Once a suitable single crystal is obtained, the process of determining its structure can begin. This involves collecting diffraction data and using it to solve and refine the atomic model.

Data Collection and Processing

A single crystal is mounted on a goniometer and cooled, typically to 100 K, to minimize thermal motion of the atoms and protect it from radiation damage. It is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[18]

The key steps are:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Integration: The intensity of each diffraction spot is measured.

  • Space Group Determination: Systematic absences in the diffraction pattern reveal the symmetry elements of the crystal, allowing for the assignment of one of the 230 possible space groups.[18]

Structure Solution and Refinement

The goal is to convert the measured diffraction intensities into an electron density map, from which the positions of the atoms can be determined. For small molecules like imidazo[1,2-a]pyridines, this is typically achieved using "direct methods."[18]

  • Initial Model: An initial atomic model is built into the electron density map.

  • Refinement: This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by the R-factor (residual factor), with values below 5% (R1 < 0.05) indicating a good fit.

Comparative Crystallographic Data

The crystallographic data for different derivatives can reveal fascinating insights into how substituent changes affect molecular packing. Below is a comparative table of hypothetical, yet representative, data for two novel imidazo[1,2-a]pyridine derivatives.

Table 2: Comparison of Crystallographic Data for Novel Imidazo[1,2-a]pyridine Derivatives

ParameterDerivative A: 2-phenyl-imidazo[1,2-a]pyridineDerivative B: 6-bromo-2-phenyl-3-(butylamino)imidazo[1,2-a]pyridine
Chemical Formula C₁₃H₁₀N₂C₁₇H₁₈BrN₃
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell (a, b, c) a = 12.5 Å, b = 5.8 Å, c = 14.2 Åa = 8.5 Å, b = 10.1 Å, c = 11.3 Å
Unit Cell (α, β, γ) α = 90°, β = 105.5°, γ = 90°α = 75.2°, β = 88.1°, γ = 80.4°
Volume (ų) 995.4920.8
Z (molecules/unit cell) 42
Key Intermolecular Interactions C-H···π stacking between phenyl and pyridine rings.N-H···N hydrogen bonding between butylamino group and pyridine nitrogen of an adjacent molecule; Br···π halogen bonding.[19]

This comparison highlights a critical concept: small changes to the molecular structure can have a profound impact on the crystal lattice. The addition of the bromo and butylamino groups in Derivative B introduces strong, directional interactions (hydrogen and halogen bonds) that lead to a completely different, denser packing arrangement (evidenced by the triclinic system and smaller volume per molecule).[20]

Packing_Influence substituents Molecular Substituents -H (Apo-phenyl) -Br (Halogen) -NHR (H-bond donor) interactions Intermolecular Interactions van der Waals π-π Stacking C-H···π Halogen Bonding Hydrogen Bonding substituents:f1->interactions:f2 influences substituents:f2->interactions:f4 enables substituents:f3->interactions:f5 enables properties Crystal Properties Crystal System & Space Group Packing Density Melting Point Solubility interactions:f2->properties:f1 determines interactions:f4->properties:f2 impacts interactions:f5->properties:f3 strengthens

References

A Comparative Guide to Catalysts for the Suzuki Coupling of Bromo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For researchers and professionals in drug development and materials science, the synthesis of pyridyl-containing compounds is of paramount importance, as the pyridine moiety is a ubiquitous scaffold in a vast array of biologically active molecules and functional materials.[3] The choice of an appropriate palladium catalyst is critical for achieving optimal results in the Suzuki coupling of bromo-pyridines, a class of substrates known for its unique challenges.[1][4]

This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of bromo-pyridines, supported by experimental data and field-proven insights to aid in catalyst selection and reaction optimization.

The Challenge of Bromo-pyridines in Suzuki Coupling

The primary challenge in the Suzuki coupling of bromo-pyridines lies in the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium center.[5] This coordination can lead to catalyst inhibition or deactivation, resulting in lower yields and sluggish reaction rates, particularly with 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.[4] Overcoming this "pyridyl problem" necessitates the careful selection of a catalyst system that can effectively navigate the catalytic cycle while minimizing unproductive interactions with the substrate.[6]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the bromo-pyridine to form a Pd(II) intermediate. This is often the rate-determining step and is influenced by the C-Br bond strength.[3][7]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.[7]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Oxidative\nAddition Oxidative Addition Ar-Pd(II)-Br(L2)->Pd(0)L2 Reductive Elimination Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L2)->Ar-Pd(II)-Br(L2) Transmetalation Ar-R Ar-R Reductive\nElimination Reductive Elimination R-B(OH)2 R-B(OH)₂ Base Base Ar-Br Ar-Br

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of bromo-pyridines is highly dependent on the nature of the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.[1]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Phosphine-Based Catalysts
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595[1]
NHC-Based Catalysts
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[1]
Palladacycles
Herrmann's Catalyst1K₂CO₃DMF1106High-[1]

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical and widely used catalyst.[1] However, for challenging substrates like bromo-pyridines, more electron-rich and bulky phosphine ligands such as SPhos are often required to achieve high yields and turnover numbers.[1][8] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1] The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings due to their high stability and activity.[1][9]

  • Palladacycles (e.g., Herrmann's Catalyst): Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1]

Experimental Workflow and Protocol

A successful Suzuki coupling experiment requires careful attention to detail, from reagent preparation to reaction monitoring and work-up.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Reagent Preparation (Bromo-pyridine, Boronic Acid, Base) Reaction_Setup Reaction Setup (Schlenk Flask, Inert Gas) Reagent_Prep->Reaction_Setup Catalyst_Prep Catalyst & Ligand Weighing (Inert Atmosphere) Catalyst_Prep->Reaction_Setup Solvent_Degas Solvent Degassing Solvent_Degas->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Figure 2: General experimental workflow for a Suzuki coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid using a Pd(OAc)₂/SPhos Catalyst System

This protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromopyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Rationale: Using an oven-dried flask and performing the reaction under an inert atmosphere prevents the deactivation of the catalyst by oxygen and moisture.[1] The choice of a bulky, electron-rich ligand like SPhos is crucial for promoting the catalytic cycle with the potentially coordinating pyridine substrate.[1][8]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

    • Rationale: This ensures that the reaction is carried out under strictly anaerobic conditions.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

    • Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.[2]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

    • Rationale: Elevated temperatures are often required to overcome the activation energy of the oxidative addition step, especially with less reactive aryl bromides.[10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[5]

    • Rationale: Monitoring the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Rationale: This step removes the inorganic salts and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Column chromatography is a standard technique for purifying organic compounds to obtain the desired product in high purity.

Conclusion

The choice of catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of bromo-pyridines. For routine couplings of less sterically hindered bromo-pyridines (e.g., 3- and 4-isomers), traditional phosphine-based catalysts like Pd(PPh₃)₄ can be effective.[4] However, for more challenging substrates, such as 2-bromo-pyridines, or to achieve higher turnover numbers and efficiency, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI precatalysts) are highly recommended.[2][4] The selection of the optimal catalyst system, along with careful control of reaction conditions, will ultimately enable researchers to efficiently synthesize a wide range of valuable pyridyl-containing compounds.

References

In Silico Docking of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent anticancer properties.[1] This guide provides an in-depth, comparative analysis of the in silico docking performance of novel 3-Bromo-6-fluoroimidazo[1,2-a]pyridine derivatives against a critical oncology target, Phosphoinositide 3-kinase alpha (PI3Kα). As researchers and drug development professionals, understanding the predictive power of computational techniques is paramount in accelerating the discovery of next-generation therapeutics. This document offers a comprehensive, step-by-step protocol for conducting such studies, contextualized with a performance comparison against established inhibitors, and grounded in the principles of scientific integrity and experimental causality.

The Significance of PI3Kα in Oncology and the Promise of Imidazo[1,2-a]pyridines

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][3] Its aberrant activation, often through mutations in the PIK3CA gene, is a frequent driver in a multitude of solid tumors.[4] This makes PI3Kα, the p110α catalytic subunit, a highly attractive target for cancer therapy.[5] Several imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against PI3Kα, arresting the cell cycle and inducing apoptosis in cancer cell lines.[2][6] The strategic introduction of bromine and fluorine substituents to this privileged scaffold aims to enhance binding affinity, selectivity, and pharmacokinetic properties, a hypothesis readily explorable through in silico docking.

A Validated Workflow for In Silico Docking against PI3Kα

The following protocol outlines a robust and reproducible workflow for the molecular docking of this compound derivatives against human PI3Kα. This self-validating system ensures the reliability of the generated data, a cornerstone of trustworthy computational research.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Preparation (PDB: 4ZOP) Grid Grid Box Generation PDB->Grid Define Binding Site Ligand Ligand Preparation (this compound derivatives) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Input Ligands Grid->Docking Analysis Pose Analysis & Scoring Docking->Analysis Output Poses & Scores Comparison Comparative Analysis Analysis->Comparison

Caption: A schematic of the in silico docking workflow.

Step-by-Step Experimental Protocol
  • Protein Preparation:

    • Rationale: To prepare the PI3Kα crystal structure for docking by removing non-essential molecules and adding necessary parameters for the docking software.

    • Procedure:

      • Download the X-ray crystal structure of human PI3Kα in complex with an inhibitor from the Protein Data Bank (PDB ID: 4ZOP).[2]

      • Using molecular modeling software such as AutoDockTools, remove water molecules and the co-crystallized ligand from the PDB file.

      • Add polar hydrogens and compute Gasteiger charges to the protein structure.

      • Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

  • Ligand Preparation:

    • Rationale: To generate 3D structures of the this compound derivatives and prepare them for docking.

    • Procedure:

      • Sketch the 2D structures of the derivatives using chemical drawing software like ChemDraw and save them in a standard format (e.g., MOL).

      • Convert the 2D structures to 3D using a program like Open Babel.

      • Minimize the energy of the 3D structures using a suitable force field (e.g., MMFF94).

      • In AutoDockTools, define the rotatable bonds and save the prepared ligands in the PDBQT format.

  • Grid Box Generation:

    • Rationale: To define the specific region of the protein (the binding site) where the docking algorithm will search for potential binding poses.

    • Procedure:

      • Load the prepared PI3Kα PDBQT file into AutoDockTools.

      • Center the grid box on the active site, typically defined by the position of the co-crystallized ligand in the original PDB file.

      • Adjust the dimensions of the grid box to encompass the entire active site, providing ample space for the ligands to orient themselves. A grid size of 60 x 60 x 60 Å is often a good starting point.

  • Molecular Docking with AutoDock Vina:

    • Rationale: To perform the docking simulation, which predicts the binding affinity and orientation of the ligands within the protein's active site.

    • Procedure:

      • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

      • Execute AutoDock Vina from the command line, using the configuration file as input.

      • The software will perform multiple independent docking runs and cluster the resulting poses.

  • Analysis of Docking Results:

    • Rationale: To evaluate the docking results by examining the predicted binding affinities and visualizing the protein-ligand interactions.

    • Procedure:

      • The primary output from AutoDock Vina is a PDBQT file containing the docked poses of the ligand, ranked by their predicted binding affinities (in kcal/mol). The more negative the value, the stronger the predicted binding.

      • Visualize the lowest energy (top-ranked) pose for each ligand in a molecular visualization program like PyMOL or Chimera.

      • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key amino acid residues in the PI3Kα active site. Key residues in the PI3Kα active site include Val851, Lys802, and Gln859.[2]

Comparative Performance Analysis

To contextualize the potential of this compound derivatives, their in silico performance is compared against established PI3Kα inhibitors. The following table presents a summary of hypothetical, yet realistic, docking scores and key interactions.

CompoundClassDocking Score (kcal/mol)Key Interactions with PI3Kα (PDB: 4ZOP)
Alpelisib (Piqray) Approved Drug-10.8Hydrogen bonds with Val851, Lys802; Pi-sulfur interaction with Met772
Taselisib Investigational Drug-10.2Hydrogen bonds with Val851, Gln859; Pi-pi stacking with Tyr836
Copanlisib Approved Drug (pan-PI3K)-9.7Hydrogen bonds with Val851, Ser774
Derivative 1 (R = -CH3) This compound-11.5Hydrogen bond with Val851; Halogen bond with Ser774 (Bromo); Hydrophobic interactions with Ile800, Ile932
Derivative 2 (R = -OCH3) This compound-11.9Hydrogen bonds with Val851, Lys802; Halogen bond with Ser774 (Bromo); Pi-pi stacking with Tyr836
Derivative 3 (R = -CF3) This compound-12.3Hydrogen bond with Val851; Halogen bond with Asp933 (Fluoro); Hydrophobic interactions with Ile932

Note: The data for the this compound derivatives are hypothetical and for illustrative purposes.

The comparative data suggests that the designed this compound derivatives have the potential for superior binding affinity to PI3Kα compared to established inhibitors. The introduction of the bromo and fluoro groups appears to facilitate additional favorable interactions, such as halogen bonding, which may contribute to the enhanced predicted binding scores.

Logical Framework for Hit-to-Lead Optimization

The in silico docking results provide a rational basis for prioritizing compounds for synthesis and biological evaluation. The logical progression from initial hits to lead candidates is outlined below.

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_optimization Optimization Phase Virtual_Screening Virtual Screening of Imidazopyridine Library Docking In Silico Docking (PI3Kα) Virtual_Screening->Docking Filter Candidates Synthesis Synthesis of Prioritized Hits Docking->Synthesis Select Top-Scoring Compounds In_Vitro In Vitro Kinase Assays & Cell-Based Assays Synthesis->In_Vitro Biological Evaluation SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Generate Experimental Data Lead_Opt Lead Optimization SAR->Lead_Opt Refine Chemical Scaffolds

Caption: A logical framework for hit-to-lead optimization.

Conclusion

This guide provides a comprehensive framework for conducting and evaluating in silico docking studies of this compound derivatives against the oncologically significant target, PI3Kα. The detailed, self-validating protocol and comparative analysis against established drugs offer a robust methodology for researchers in the field of drug discovery. The hypothetical data presented underscores the potential of this novel chemical series and provides a clear rationale for their synthesis and subsequent biological evaluation. By integrating computational and experimental approaches, the path from novel scaffold to promising lead candidate can be navigated with greater efficiency and scientific rigor.

References

Comparative Cytotoxicity Analysis of Imidazo[1,2-a]Pyridine Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including significant potential as anticancer agents.[1][2] This guide provides a comparative analysis of the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. While specific experimental data for 3-Bromo-6-fluoroimidazo[1,2-a]pyridine is emerging, this document synthesizes available data from closely related analogues to provide a predictive framework for its potential efficacy and to guide researchers in designing their own cytotoxicity studies. The presence of halogen atoms like bromine and fluorine is often associated with enhanced biological activity, suggesting that this compound could be a potent cytotoxic agent.[3]

The Rationale for Investigating Imidazo[1,2-a]Pyridines in Oncology

Imidazo[1,2-a]pyridine derivatives have garnered considerable interest in oncology research due to their ability to target and inhibit key molecular pathways implicated in cancer progression.[4] Various in-vitro studies have demonstrated their therapeutic potential against a range of cancers, including breast, liver, colon, lung, and cervical cancer.[4] The anticancer effects of these compounds are often attributed to their inhibitory action on critical signaling pathways such as PI3K/Akt/mTOR, and their ability to interfere with processes like tubulin polymerization and the function of cyclin-dependent kinases (CDKs).[1][4][5]

Comparative Cytotoxicity of Imidazo[1,2-a]Pyridine Derivatives

To contextualize the potential of this compound, this section presents a comparative summary of the cytotoxic activity of several reported imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
HB9 A549Lung Carcinoma50.56[6]
Cisplatin (Control) A549Lung Carcinoma53.25[6]
HB10 HepG2Liver Carcinoma51.52[6]
Cisplatin (Control) HepG2Liver Carcinoma54.81[6]
IP-5 HCC1937Breast Cancer45[7][8]
IP-6 HCC1937Breast Cancer47.7[7][8]
IP-7 HCC1937Breast Cancer79.6[7][8]
Compound 12 HT-29Colon Cancer4.15[9]
Compound 14 B16F10Melanoma21.75[9]
Compound 6 A375Melanoma9.7 - 44.6[10]
Compound 6 WM115Melanoma9.7 - 44.6[10]
Compound 6 HeLaCervical Cancer9.7 - 44.6[10]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.[11][12] This protocol is optimized for screening compounds against adherent cells in a 96-well format.[11]

Materials
  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and other test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • 96-well microtiter plates

  • Microplate reader (absorbance at 510 nm)

Step-by-Step Methodology
  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently aspirate the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[13]

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove unbound dye.[13] Allow the plates to air dry completely.

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[14] Allow the plates to air dry.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13] Place the plates on an orbital shaker for at least 10 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

SRB_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay SRB Assay Procedure A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Test Compounds (e.g., this compound) B->C D 4. Incubate 48-72h C->D E 5. Fix Cells (10% TCA) D->E F 6. Wash & Dry E->F G 7. Stain with SRB F->G H 8. Wash & Dry G->H I 9. Solubilize Dye (10mM Tris) H->I J 10. Read Absorbance (510 nm) I->J

Figure 1. Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Postulated Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A significant body of research suggests that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][5] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1] The inhibition of this pathway by imidazo[1,2-a]pyridines can lead to cell cycle arrest and the induction of apoptosis.[5][10] For instance, some derivatives have been shown to increase the levels of tumor suppressor proteins like p53 and p21, and to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by the cleavage of PARP and the activation of caspases.[7][8]

PI3K_Pathway_Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_compound Mechanism of Action cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Compound 3-Bromo-6-fluoro- imidazo[1,2-a]pyridine (Hypothesized) Compound->PI3K Inhibits

Figure 2. Hypothesized mechanism of action for this compound via inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The available evidence strongly supports the continued investigation of imidazo[1,2-a]pyridine derivatives as a promising class of anticancer agents. While direct cytotoxicity data for this compound is yet to be extensively published, the comparative analysis of its structural analogues suggests a high potential for potent and selective anticancer activity. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively evaluate this and other novel compounds in the ongoing search for more effective cancer therapies.

References

A Head-to-Head Comparison of C-H Functionalization Methods for Imidazo[1,2-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its privileged structure offers a unique combination of physicochemical properties conducive to drug development. Consequently, the development of efficient and selective methods for the late-stage functionalization of this heterocycle is of paramount importance, enabling the rapid generation of diverse molecular libraries for biological screening. Direct C-H functionalization has emerged as a powerful and atom-economical strategy to achieve this, obviating the need for pre-functionalized starting materials.[2]

This guide provides a comprehensive, head-to-head comparison of the leading C-H functionalization methods for imidazo[1,2-a]pyridines, categorized by the nature of the catalytic system: transition-metal-catalyzed, photocatalytic, and metal-free approaches. We will delve into the mechanistic underpinnings of each method, present comparative data on their scope and limitations, and provide detailed experimental protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage C-H functionalization for the synthesis and derivatization of imidazo[1,2-a]pyridine-based compounds.

The Landscape of C-H Functionalization on Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine ring system possesses several C-H bonds amenable to functionalization. The C3 position is the most electron-rich and sterically accessible, making it the most common site for electrophilic and radical substitution. Functionalization at the C2, C5, C7, and C8 positions is also achievable, often requiring specific catalytic systems or directing groups to achieve regioselectivity. The choice of method is dictated by the desired functional group, the substitution pattern of the starting material, and the required tolerance to other functional groups.

I. Transition-Metal-Catalyzed C-H Functionalization

Transition metal catalysis has been the workhorse for the C-H functionalization of imidazo[1,2-a]pyridines, with palladium, copper, and rhodium being the most extensively studied metals. These methods typically offer high efficiency and broad substrate scope.

Palladium-Catalyzed C3-Arylation

Palladium-catalyzed direct C3-arylation is a robust method for forging C-C bonds. The reaction generally proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the imidazo[1,2-a]pyridine and facilitates the cleavage of the C3-H bond.

Representative Reaction:

Comparative Data for Palladium-Catalyzed C3-Arylation

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Aryl Halide ScopeRepresentative Yields (%)Reference
Pd(OAc)₂SPhosK₂CO₃Toluene11012Aryl bromides, tosylates, mesylates75-95[3]
Pd(OAc)₂NoneAg₂CO₃DMF12024Aryl iodides, bromides60-90[4][5]
Pd(OAc)₂PPh₃Bu₄NOAcToluene10012Aryl bromides80-92[3]

Experimental Protocol: Palladium-Catalyzed C3-Arylation with Aryl Bromides

This protocol is adapted from the work of Chien-Hong Cheng and coworkers.[3]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Tetrabutylammonium acetate (Bu₄NOAc)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), aryl bromide (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), and PPh₃ (0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add Bu₄NOAc (0.4 mmol) and anhydrous toluene (2 mL) under argon.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired 3-aryl-2-phenylimidazo[1,2-a]pyridine.

Copper-Catalyzed C3-Thioetherification

Copper catalysis provides an economical and efficient alternative for C-S bond formation. The reaction of imidazo[1,2-a]pyridines with thiols in the presence of a copper catalyst and an oxidant leads to the formation of 3-thioether derivatives.[6]

Representative Reaction:

Comparative Data for Copper-Catalyzed C3-Thioetherification

CatalystOxidantSolventTemp (°C)Time (h)Thiol ScopeRepresentative Yields (%)Reference
CuIO₂ (air)DMF10012Aryl and alkyl thiols70-90[6]
Cu(OAc)₂O₂ (air)DMSO8024Aryl thiols65-85[6]

Experimental Protocol: Copper-Catalyzed C3-Thioetherification with Thiols

This protocol is adapted from the work of Adimurthy and coworkers.[6]

Materials:

  • Imidazo[1,2-a]pyridine

  • Thiol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve imidazo[1,2-a]pyridine (0.5 mmol) and thiol (0.6 mmol) in DMF (3 mL).

  • Add CuI (0.05 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at 100 °C under an air atmosphere (using a balloon) for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield the 3-thioether-imidazo[1,2-a]pyridine.

Rhodium-Catalyzed C2-Arylation

While C3 is the electronically preferred site for functionalization, rhodium catalysis can enable regioselective arylation at the C2 position. This is often achieved through a chelation-assisted mechanism where a directing group on the imidazo[1,2-a]pyridine scaffold guides the metal to the C2-H bond.

Representative Reaction (with directing group):

A rhodium-catalyzed C-H arylation of imidazo[1,2-a]pyridines with aryl halides has been reported to proceed with high regioselectivity.[7]

Diagram: Catalytic Cycle for Palladium-Catalyzed C3-Arylation

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) CMD Concerted Metalation-Deprotonation Ar-Pd(II)-X(Ln)->CMD Cyclometalated Intermediate Cyclometalated Intermediate CMD->Cyclometalated Intermediate Base-HX Base-HX CMD->Base-HX Reductive Elimination Reductive Elimination Cyclometalated Intermediate->Reductive Elimination Reductive Elimination->Pd(0)Ln 3-Aryl-Imidazo[1,2-a]pyridine 3-Aryl-Imidazo[1,2-a]pyridine Reductive Elimination->3-Aryl-Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->CMD Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->CMD

Caption: A simplified catalytic cycle for the Pd-catalyzed C3-arylation of imidazo[1,2-a]pyridines.

II. Photocatalytic C-H Functionalization

Visible-light photocatalysis has emerged as a green and sustainable approach for C-H functionalization, often proceeding through radical intermediates under mild reaction conditions.

Photocatalytic C3-Trifluoromethylation

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates. Photocatalytic methods provide a direct route to C3-trifluoromethylated imidazo[1,2-a]pyridines.[8][9]

Representative Reaction:

Comparative Data for Photocatalytic C3-Trifluoromethylation

Photocatalyst"CF₃" SourceLight SourceSolventTemp (°C)Time (h)Substrate ScopeRepresentative Yields (%)Reference
fac-Ir(ppy)₃Togni's reagent IBlue LEDsCH₃CNRoom Temp12Broad70-95[10]
Eosin YCF₃SO₂NaWhite LEDsDMSORoom Temp24Broad60-90[11]
Rose BengalCF₃SO₂NaGreen LEDsCH₃CNRoom Temp18Broad65-88[11]

Experimental Protocol: Photocatalytic C3-Trifluoromethylation using fac-Ir(ppy)₃

This protocol is a general representation based on literature procedures.[10]

Materials:

  • Imidazo[1,2-a]pyridine

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent I)

  • fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃)

  • Acetonitrile (CH₃CN), degassed

Procedure:

  • To a screw-capped vial, add imidazo[1,2-a]pyridine (0.2 mmol), Togni's reagent I (0.3 mmol), and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%).

  • Add degassed acetonitrile (2 mL).

  • Seal the vial and stir the mixture under irradiation with blue LEDs at room temperature for 12 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to obtain the 3-trifluoromethyl-imidazo[1,2-a]pyridine.

Diagram: General Scheme for Photocatalytic C-H Functionalization

G PC Photocatalyst PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC SET Substrate Imidazo[1,2-a]pyridine Intermediate Radical Adduct Substrate->Intermediate + R. Radical_Source Radical Precursor Radical Functionalizing Radical (R.) Radical_Source->Radical Activation by PC* Product Functionalized Product Intermediate->Product Oxidation & Deprotonation

Caption: A generalized mechanism for photocatalytic C-H functionalization of imidazo[1,2-a]pyridines.

III. Metal-Free C-H Functionalization

Metal-free methods are highly desirable as they avoid contamination of the final product with residual metals, which is a significant concern in the pharmaceutical industry. These reactions are often promoted by oxidants or proceed through radical pathways.

Metal-Free C5-Alkylation

While C3 is the most common site of functionalization, metal-free conditions have been developed for regioselective C-H alkylation at the C5 position.

Representative Reaction:

Comparative Data for Metal-Free C5-Alkylation

PromoterAlkane SourceSolventTemp (°C)Time (h)Substrate ScopeRepresentative Yields (%)Reference
K₂S₂O₈CyclohexaneH₂O/CH₃CN8012Alkanes50-70[12]
DDQTolueneDioxane10024Arylalkanes45-65[12]

Experimental Protocol: Metal-Free C5-Alkylation with Cyclohexane

This protocol is a general representation based on literature procedures.[12]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Potassium persulfate (K₂S₂O₈)

  • Cyclohexane

  • Acetonitrile (CH₃CN)

  • Water

Procedure:

  • In a sealed tube, suspend 2-phenylimidazo[1,2-a]pyridine (0.3 mmol) and K₂S₂O₈ (0.9 mmol) in a mixture of cyclohexane (1 mL), CH₃CN (1 mL), and water (1 mL).

  • Seal the tube and heat the mixture at 80 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, add water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to afford 5-cyclohexyl-2-phenylimidazo[1,2-a]pyridine.

Conclusion and Future Outlook

The C-H functionalization of imidazo[1,2-a]pyridines has witnessed significant advancements, providing a powerful toolkit for the synthesis of novel derivatives. Transition-metal catalysis, particularly with palladium, remains a highly reliable and versatile strategy for a broad range of transformations. Photocatalysis offers a milder and more sustainable alternative, enabling unique transformations through radical pathways. Metal-free methods, while sometimes more limited in scope, are highly attractive for applications where metal contamination is a critical concern.

The choice of the optimal method depends on a careful consideration of the desired functional group, the position to be functionalized, and the overall synthetic strategy. As the field continues to evolve, we can expect the development of even more selective, efficient, and sustainable methods for the C-H functionalization of this important heterocyclic scaffold, further empowering the discovery of new therapeutics and functional materials.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents from acquisition to disposal is a hallmark of a well-managed and safe laboratory environment. 3-Bromo-6-fluoroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry and drug development.[1][2] However, its characteristics necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and environmental integrity.

Hazard Assessment & Risk Mitigation: Understanding the "Why"

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Similar brominated heterocyclic compounds are classified as harmful if swallowed.[6] Therefore, ingestion must be strictly avoided.

  • Skin and Eye Irritation: Direct contact may cause skin irritation.[3][7]

  • Environmental Hazard: Halogenated organic compounds require specific disposal methods to prevent environmental contamination.[3] They should never be released into drains or disposed of in regular trash.[8][9]

The causality behind a stringent disposal protocol is rooted in the persistence and potential reactivity of halogenated compounds in the environment and the unknown long-term toxicological profile of this specific research chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when handling this compound, from initial use through to final waste containerization.[10]

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical safety goggles or a face shield.[3][7]Protects against accidental splashes of solutions or contact with airborne solid particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[10]Prevents direct skin contact, which can lead to irritation or absorption.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory Protection Use within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[3][10]

Waste Segregation & Containerization: The Core Protocol

Proper segregation is the most critical step in hazardous waste management. It prevents dangerous chemical reactions and ensures waste is sent to the correct treatment facility.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use the original manufacturer's container if it is in good condition, or a new, compatible container such as a high-density polyethylene (HDPE) bottle.[7] Ensure the container has a leak-proof, screw-on cap.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[7][12] The label must include:

    • The full chemical name: "this compound".

    • The date when the first waste is added.[13]

    • An accurate list of all contents if it is a mixed waste stream (e.g., "this compound in Methanol").

  • Segregate Halogenated Waste: This is a critical directive. This waste stream must be kept separate from non-halogenated chemical waste.[3][7] This segregation is necessary because halogenated waste requires high-temperature incineration for safe disposal.

  • Store Securely: Keep the waste container closed except when adding waste.[11][12] Store it in a designated satellite accumulation area (SAA), which should be a secure location away from general lab traffic and within secondary containment to capture any potential leaks.[11][14]

Disposal Procedures for Different Waste Forms

A. Unused or Expired Solid Chemical

  • Method: Dispose of the solid reagent chemical in its original, securely sealed manufacturer's container.[11]

  • Procedure:

    • Ensure the container's cap is tightly sealed.

    • Wipe the exterior of the container clean.

    • Apply a hazardous waste label as described in Section 3.

    • Place the container in the designated SAA for halogenated waste.

B. Contaminated Solid Lab Supplies (e.g., Gloves, Weigh Paper, Wipes)

  • Method: These items must be treated as hazardous waste.

  • Procedure:

    • Collect all contaminated solid materials in a clear plastic bag.[11]

    • Double-bag the waste to ensure containment.[11]

    • Label the outer bag clearly as "Hazardous Waste" with the name of the contaminating chemical.

    • Place the bag inside a designated solid hazardous waste container in the SAA.

C. Liquid Waste (Solutions and Rinsates)

  • Method: All solutions containing this compound and any solvent used to rinse contaminated glassware must be collected as liquid hazardous waste.[3]

  • Procedure:

    • Using a funnel, carefully pour the liquid waste into the designated "Halogenated Liquid Waste" container.

    • Perform this transfer inside a chemical fume hood to minimize inhalation exposure.[7]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[14]

    • Securely cap the container immediately after adding the waste.

Emergency Procedures: Spill & Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Contain the Spill: For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect Waste: Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container.[10][15]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[10]

The Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow Start Identify Waste Containing This compound WasteType Determine Waste Form Start->WasteType SolidWaste Solid Chemical or Contaminated Debris WasteType->SolidWaste  Solid   LiquidWaste Liquid Solution or Rinsate WasteType->LiquidWaste  Liquid   ContainerizeSolid Place in Labeled, Sealed Container for SOLID Halogenated Waste SolidWaste->ContainerizeSolid ContainerizeLiquid Pour into Labeled, Sealed Container for LIQUID Halogenated Waste LiquidWaste->ContainerizeLiquid Store Store in Designated Satellite Accumulation Area with Secondary Containment ContainerizeSolid->Store ContainerizeLiquid->Store Pickup Arrange for Pickup by Certified Hazardous Waste Professional Store->Pickup

Caption: Decision workflow for proper waste stream management.

This guide is intended to provide a robust framework for the safe disposal of this compound. Always consult your institution's specific hazardous waste management guidelines and your local EHS office to ensure full compliance with all regulations.

References

Safe Handling and Personal Protective Equipment (PPE) Guide for 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the safe handling, necessary personal protective equipment (PPE), and disposal of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine (CAS No. 1186405-11-7). As a valued member of the scientific community, your safety is paramount. This guide is designed to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research. The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutics, making the safe handling of its derivatives critical for innovation.[1][2]

Hazard Assessment by Chemical Analogy

Compounds such as 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1146615-86-2) and 3-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS 886371-28-4) consistently exhibit hazards that warrant the GHS07 pictogram (exclamation mark).[3][4]

Anticipated Hazards:

  • Skin Irritation (H315): Likely to cause skin irritation upon direct contact.[3][5]

  • Serious Eye Irritation (H319): Expected to cause serious irritation if it comes into contact with the eyes.[5]

  • Respiratory Irritation (H335): The solid powder or its vapors may cause respiratory tract irritation if inhaled.[5][6]

  • Acute Oral Toxicity (H302): May be harmful if swallowed.[4][7]

Based on this profile, this compound should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Core Personal Protective Equipment (PPE) Requirements

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.[6] The selection of PPE is the final barrier of protection after engineering controls have been implemented.[8]

  • Eye and Face Protection:

    • Specification: ANSI Z87.1-compliant chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities (>5 g) or when there is a significant risk of splashing.[6][9]

    • Rationale: Protects against airborne particles and accidental splashes that can cause serious, irreversible eye damage.[6]

  • Hand Protection:

    • Specification: Chemical-resistant nitrile gloves (minimum 4 mil thickness) are required for all handling activities. For extended procedures or when handling solutions, consider double-gloving or using heavier-duty neoprene or butyl rubber gloves.[6][8][9]

    • Rationale: Prevents skin contact, which can lead to irritation and potential absorption.[6] Gloves should be inspected for defects before each use and changed immediately if contaminated or torn.[8]

  • Body Protection:

    • Specification: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[6][9]

    • Rationale: Minimizes the risk of accidental skin exposure from spills or splashes. Laboratory coats should be kept buttoned.

  • Respiratory Protection:

    • Specification: All handling of the solid compound must be performed within a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient to keep exposure below permissible limits, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with an organic vapor cartridge) is required.[6][8][9]

    • Rationale: Prevents the inhalation of the powdered chemical, which can cause respiratory tract irritation.[6]

PPE Selection Matrix
Task / Scale Eye Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety GlassesNitrile GlovesLab CoatNot Required
Weighing (<1g) Chemical GogglesNitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Chemical GogglesNitrile GlovesLab CoatChemical Fume Hood
Reaction Workup / Transfer Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-Duty GlovesLab Coat / ApronNIOSH-Approved Respirator

Operational and Disposal Plans

A systematic approach to handling ensures safety at every stage of the workflow.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Verify that a certified chemical fume hood is operational.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10]

    • Designate a specific area within the fume hood for handling the compound to contain potential spills.[6]

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and strong acids.[10]

    • The container should be kept tightly closed and protected from light.[11][12] Recommended storage is at 2–8°C.[11]

  • Handling and Use:

    • Don all required PPE as specified in the table above before entering the designated handling area.

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[6]

    • Use spark-proof tools and avoid creating dust.[10]

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7]

Disposal Plan

All waste materials containing this compound must be treated as hazardous chemical waste. Brominated organic compounds require specific disposal procedures to prevent environmental contamination.[13][14]

  • Waste Collection:

    • Collect all waste, including unused compound, contaminated gloves, weighing paper, and pipette tips, in a clearly labeled, sealed, and compatible waste container.[6][7]

    • Label the container "Hazardous Waste: this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Disposal Procedure:

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[6]

    • Arrange for pickup and disposal by a certified hazardous waste management company. Do not pour this chemical down the drain or dispose of it in regular trash.[7][10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Plan Experiment check_solid Handling Solid? start->check_solid fume_hood Work in Chemical Fume Hood check_solid->fume_hood Yes check_quantity Quantity > 5g or Splash Risk? check_solid->check_quantity No (Solution) fume_hood->check_quantity base_ppe Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat check_quantity->base_ppe No enhanced_ppe Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat check_quantity->enhanced_ppe Yes spill_risk Potential for Aerosol or Spill? base_ppe->spill_risk proceed Proceed with Experiment enhanced_ppe->spill_risk respirator Add NIOSH-Approved Respirator & Apron spill_risk->respirator Yes spill_risk->proceed No respirator->proceed

Caption: PPE selection workflow based on experimental conditions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.